Product packaging for Tivirapine(Cat. No.:CAS No. 137332-54-8)

Tivirapine

Cat. No.: B1683184
CAS No.: 137332-54-8
M. Wt: 321.9 g/mol
InChI Key: ZNFFMCYSMBXZQU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tivirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor with activity against human immunodeficiency viruses 1 and 2 and simian immunodeficiency virus. This compound inhibits replication in both wild-type and drug-resistant HIV-1 isolates.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClN3S B1683184 Tivirapine CAS No. 137332-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137332-54-8

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

(11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione

InChI

InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1

InChI Key

ZNFFMCYSMBXZQU-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S

Appearance

Solid powder

Other CAS No.

137332-54-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-TIBO
8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nevirapine on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nevirapine, a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI), serves as a cornerstone in the combination antiretroviral therapy for HIV-1. Its mechanism of action is characterized by allosteric inhibition of the viral reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to a hydrophobic pocket distinct from the enzyme's active site, Nevirapine induces significant conformational changes that disrupt the catalytic activity and impede the synthesis of viral DNA. This guide provides a comprehensive technical overview of Nevirapine's interaction with HIV-1 RT, detailing the molecular basis of its inhibitory action, the kinetics of this interaction, and the mechanisms by which viral resistance emerges. Quantitative data on its inhibitory potency and the impact of resistance mutations are presented in structured tables. Furthermore, detailed experimental protocols for key assays and visual representations of the underlying pathways are provided to facilitate a deeper understanding and further research in this domain.

Molecular Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase with respect to both the deoxynucleoside triphosphate (dNTP) substrates and the template-primer.[1][2] It does not bind to the active site of the enzyme but rather to a hydrophobic, allosteric pocket located in the p66 subunit, approximately 10 Å from the catalytic site.[3] This binding pocket is absent in the unliganded enzyme and is induced to form upon Nevirapine binding.

The binding of Nevirapine to this allosteric site triggers a cascade of conformational changes within the reverse transcriptase enzyme. A key event is the rotation of the tyrosine residues at positions 181 and 188, which are crucial for the high-affinity binding of the inhibitor.[4] This movement, along with the displacement of the β12-β13-β14 sheet, leads to a significant distortion of the "primer grip," a region responsible for correctly positioning the 3'-end of the DNA primer at the catalytic site.[5] The consequence of this distortion is a misalignment of the primer terminus, rendering the enzyme catalytically incompetent for nucleotide incorporation.[5][6] Furthermore, the conformational changes induced by Nevirapine also affect the thumb and fingers subdomains, leading to a hyper-extended and less flexible enzyme structure that is impaired in its ability to translocate along the nucleic acid template.[6]

The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

Nevirapine_Mechanism Nevirapine's Allosteric Inhibition of HIV-1 RT RT HIV-1 Reverse Transcriptase (Active) RT_NVP_Complex RT-Nevirapine Complex (Inactive) RT->RT_NVP_Complex Binding to Allosteric Site NVP Nevirapine NVP->RT_NVP_Complex Conformational_Change Conformational Change: - Primer Grip Distortion - Thumb Hyperextension - Catalytic Site Inactivation RT_NVP_Complex->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Caption: Allosteric binding of Nevirapine to HIV-1 RT induces conformational changes, leading to enzyme inactivation.

Enzyme Kinetics and Inhibition Profile

The non-competitive nature of Nevirapine's inhibition is reflected in its effect on the steady-state kinetic parameters of HIV-1 reverse transcriptase. In the presence of Nevirapine, the maximum velocity (Vmax) of the reverse transcription reaction is decreased, while the Michaelis constant (Km) for the dNTP substrate remains largely unchanged. This indicates that Nevirapine does not interfere with the binding of the substrate to the active site but rather reduces the catalytic efficiency of the enzyme.

Quantitative Inhibition Data

The potency of Nevirapine is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the specific assay conditions and the HIV-1 isolate being tested.

ParameterValueEnzyme/Cell TypeReference
IC50 10-100 nMLaboratory and clinical isolates of HIV-1[7]
IC50 0.04 μMC8166 cells[5]
Ki 270 μMHIV-1 Reverse Transcriptase[5]

Note: The reported Ki value of 270 μM appears high and may be specific to the experimental context, potentially reflecting inhibition of a secondary process or measurement under non-standard conditions.

Mechanisms of Resistance

A significant challenge in the clinical use of Nevirapine is the rapid emergence of drug-resistant mutations in the reverse transcriptase gene.[2] A single amino acid substitution in or near the NNRTI binding pocket can be sufficient to confer high-level resistance.

The most common resistance mutations associated with Nevirapine include:

  • K103N: This mutation is one of the most frequently observed. It does not directly interact with Nevirapine but is thought to sterically hinder the entry of the drug into the binding pocket.

  • Y181C/I: The tyrosine at position 181 is critical for high-affinity binding through aromatic stacking interactions with Nevirapine. Its replacement with a smaller, non-aromatic residue like cysteine or isoleucine significantly reduces the binding affinity.[8]

  • Y188L/C/H: Similar to Y181, the tyrosine at position 188 plays a key role in inhibitor binding. Mutations at this position also lead to a loss of favorable interactions.

  • G190A/S: This mutation is located at the entrance of the binding pocket and is believed to restrict access of the inhibitor.

The following table summarizes the fold change in IC50 for Nevirapine against some common resistant mutants.

MutationFold Change in IC50 vs. Wild-TypeReference
Y181C >100[8]
K103N ~20[9]
G190A >50[9]
Y188L >50[9]
V106A 17-90[10]
L100I 17-90[10]

The diagram below illustrates the development of resistance to Nevirapine through mutations in the NNRTI binding pocket.

Nevirapine_Resistance Development of Nevirapine Resistance WT_RT Wild-Type HIV-1 RT Inhibition Effective Inhibition WT_RT->Inhibition Mutant_RT Mutant HIV-1 RT (e.g., Y181C, K103N) WT_RT->Mutant_RT Selective Pressure (NVP Treatment) NVP Nevirapine NVP->Inhibition Reduced_Binding Reduced Binding Affinity or Steric Hindrance NVP->Reduced_Binding Ineffective Binding Mutant_RT->Reduced_Binding Resistance Drug Resistance Reduced_Binding->Resistance

Caption: Nevirapine treatment selects for mutations in HIV-1 RT, leading to reduced drug binding and resistance.

Experimental Protocols

Radiometric HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic template-primer by HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100

  • Nevirapine stock solution (in DMSO)

  • Unlabeled dTTP

  • Ice-cold 10% Trichloroacetic acid (TCA) containing 2% sodium pyrophosphate

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Nevirapine in reaction buffer.

  • In a 96-well plate, combine the following on ice:

    • 10 µL of diluted Nevirapine or DMSO (vehicle control)

    • 20 µL of a reaction mix containing reaction buffer, 10 µg/mL poly(rA)-oligo(dT)15, and 10 µM unlabeled dTTP.

    • 10 µL of [³H]-dTTP (specific activity ~1 Ci/mmol).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of recombinant HIV-1 RT (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by adding 50 µL of ice-cold 10% TCA to each well.

  • Transfer the contents of each well to a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold 10% TCA and once with 70% ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percent inhibition for each Nevirapine concentration relative to the vehicle control and determine the IC50 value.

Non-Radiometric (PicoGreen) HIV-1 Reverse Transcriptase Inhibition Assay

This assay utilizes the fluorescent dye PicoGreen, which selectively binds to double-stranded DNA, to quantify the product of the reverse transcriptase reaction.[8]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT)15 template-primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40

  • Nevirapine stock solution (in DMSO)

  • PicoGreen dsDNA quantitation reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Nevirapine in reaction buffer.

  • In a black 96-well plate, combine the following:

    • 10 µL of diluted Nevirapine or DMSO (vehicle control)

    • 20 µL of a reaction mix containing reaction buffer, 5 µg/mL poly(rA)-oligo(dT)15, and 10 µM dNTP mix.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Add 150 µL of a 1:200 dilution of PicoGreen reagent in TE buffer to each well.

  • Incubate in the dark at room temperature for 5 minutes.

  • Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate the percent inhibition and determine the IC50 value.

The following diagram outlines the general workflow for an in vitro HIV-1 RT inhibition assay.

RT_Inhibition_Assay_Workflow Workflow for HIV-1 RT Inhibition Assay Prepare_Reagents Prepare Reagents: - RT Enzyme - Template/Primer - dNTPs (labeled/unlabeled) - Nevirapine dilutions Reaction_Setup Set up Reaction in 96-well plate: - Add Nevirapine/Control - Add Reaction Mix Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with RT Enzyme Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Product: - Radiometric: Scintillation Counting - Non-radiometric: Fluorescence Reading Reaction_Termination->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: A generalized workflow for determining the inhibitory activity of Nevirapine on HIV-1 RT.

Conclusion

Nevirapine's mechanism of action as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase is well-characterized. Its binding to a specific hydrophobic pocket induces conformational changes that disrupt the enzyme's catalytic function, providing a potent means of inhibiting viral replication. However, the emergence of drug resistance through mutations in the NNRTI binding pocket remains a significant clinical challenge. A thorough understanding of the molecular interactions between Nevirapine and both wild-type and mutant forms of reverse transcriptase is crucial for the development of next-generation NNRTIs with improved resistance profiles. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of HIV-1 infection.

References

The Genesis of a Groundbreaker: An In-depth Technical Guide to the Discovery and Development of Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI), marked a significant milestone in the history of antiretroviral therapy. As the first NNRTI to gain regulatory approval, it introduced a novel mechanism for combating Human Immunodeficiency Virus Type 1 (HIV-1) and became a cornerstone of combination therapy regimens worldwide. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of Nevirapine, tailored for professionals in the field of drug development and infectious disease research.

Discovery and Preclinical Development

Nevirapine (brand name Viramune) was discovered by Karl D. Hargrave and his team at Boehringer Ingelheim Pharmaceuticals in the late 1980s.[1][2] Its discovery was the result of a random screening program aimed at identifying novel inhibitors of HIV-1 reverse transcriptase (RT), the critical viral enzyme responsible for transcribing viral RNA into DNA.[3]

Mechanism of Action

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators by competing with natural deoxynucleotides for the enzyme's active site, Nevirapine is a non-competitive inhibitor.[4][5] It binds to a specific, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the catalytic site.[1][6] This binding induces a conformational change in the enzyme, particularly affecting the "primer grip" and distorting the dNTP binding site, which ultimately inactivates the enzyme and halts DNA synthesis.[7][8] This unique mechanism of action provided a new avenue for antiretroviral drug development and a crucial component for combination therapies to overcome drug resistance. Notably, Nevirapine is not active against HIV-2 RT, as the structure of its NNRTI binding pocket differs significantly.[9]

Nevirapine Mechanism of Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site DNA_Synthesis Viral DNA Synthesis Active_Site->DNA_Synthesis catalyzes NNRTI_Pocket NNRTI Binding Pocket (Hydrophobic) Conformational_Change Conformational Change & Enzyme Inactivation NNRTI_Pocket->Conformational_Change induces Nevirapine Nevirapine Nevirapine->NNRTI_Pocket binds to dNTPs Natural dNTPs dNTPs->Active_Site bind Viral_RNA Viral RNA Template Viral_RNA->Active_Site binds Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Fig. 1: Mechanism of Nevirapine's inhibition of HIV-1 Reverse Transcriptase.
In Vitro Activity

Early enzymatic and cell culture assays demonstrated Nevirapine's potent and specific activity against HIV-1.

Assay TypeTargetIC₅₀ ValueReference
Enzyme AssayWild-Type HIV-1 RT84 nM[4]
Cell CultureHIV-1 Replication in C8166 cells40 nM[4][10]
Cell CultureHIV-1 Replication (WT RT vector)36 ± 17 nM[11]
Cell CultureHIV-1 Replication (AZT-Resistant RT vector)27 ± 1 nM[11]
Table 1: In Vitro Inhibitory Concentration (IC₅₀) of Nevirapine.

Chemical Synthesis and Manufacturing

The chemical synthesis of Nevirapine has evolved since its initial development to improve yield and reduce costs. The core structure is a dipyridodiazepinone. One established method involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by a cyclization step to form the final Nevirapine molecule.[2][12]

Experimental Protocol: One-Pot Preparation of Nevirapine

The following protocol is a summarized example based on patented synthesis processes.[9][13]

Materials:

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Sodium Hydride (NaH)

  • Diglyme (solvent)

  • Cyclohexane

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor, charge CAPIC and diglyme. Add sodium hydride (NaH) as a 60% dispersion in mineral oil.

  • Amide Formation: Slowly add a solution of Me-CAN in diglyme to the reactor while maintaining the temperature between 60-65°C. This reaction forms the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine.

  • Cyclization: After the initial reaction is complete, increase the temperature of the reaction mixture to 80-85°C. The strong base (NaH) facilitates an intramolecular cyclization, closing the diazepine ring to form crude Nevirapine.

  • Precipitation and Isolation: Cool the reaction mixture to approximately 25°C. Add cyclohexane and glacial acetic acid to adjust the pH to 6-8, causing the crude Nevirapine to precipitate. Further cool the suspension to 0-10°C and stir for at least one hour.

  • Filtration and Washing: Isolate the product by vacuum filtration. Wash the filter cake successively with water and a 20% ethanol/water mixture.

  • Drying: Dry the product under vacuum at 90-110°C to a constant weight to yield crude Nevirapine.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to meet pharmacopeial standards.

Nevirapine_Synthesis_Workflow Start Starting Materials: - Me-CAN - CAPIC - NaH, Diglyme Amide_Formation Step 1: Amide Formation (60-65°C) Start->Amide_Formation Cyclization Step 2: Intramolecular Cyclization (80-85°C) Amide_Formation->Cyclization Intermediate Formation Precipitation Step 3: Precipitation (Add Cyclohexane, Acetic Acid) Cyclization->Precipitation Crude Nevirapine Isolation Step 4: Filtration & Washing Precipitation->Isolation Drying Step 5: Drying Under Vacuum Isolation->Drying Purification Step 6: Recrystallization Drying->Purification End Pure Nevirapine API Purification->End

Fig. 2: Simplified workflow for the chemical synthesis of Nevirapine.

Pharmacokinetics and Metabolism

Nevirapine is characterized by good oral bioavailability and extensive hepatic metabolism, which involves autoinduction.

Absorption, Distribution, and Elimination

Nevirapine is readily absorbed (>90%) following oral administration.[9] It is approximately 60% bound to plasma proteins. Elimination is primarily through biotransformation, with less than 5% of the parent drug excreted unchanged in the urine.[14]

Metabolism

Nevirapine is extensively metabolized by hepatic cytochrome P450 isoenzymes, primarily CYP3A4 and CYP2B6.[15][16] This process leads to the formation of several hydroxylated metabolites (2-, 3-, 8-, and 12-hydroxynevirapine), which are subsequently conjugated with glucuronic acid and excreted renally.[9][14] A key characteristic of Nevirapine is its ability to induce its own metabolism (autoinduction). This results in a decrease in its terminal-phase half-life from approximately 45 hours after a single dose to 25-30 hours at steady-state (after 2-4 weeks of therapy).[17]

Nevirapine Metabolism Pathway NVP Nevirapine Metabolites 2-, 3-, 8-, 12- Hydroxynevirapine NVP->Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->Metabolites CYP2B6 CYP2B6 CYP2B6->Metabolites UGT UGT Enzymes Conjugates Glucuronidated Metabolites UGT->Conjugates Metabolites->Conjugates Glucuronidation Excretion Urinary Excretion Conjugates->Excretion

Fig. 3: Metabolic pathway of Nevirapine.
Pharmacokinetic Parameters

ParameterSingle Dose (200 mg)Multiple Dose (200 mg BID)Reference
T₁₂ (Half-life) ~45 hours25 - 30 hours[17]
Tₘₐₓ (Time to Peak) ~90 minutesNot Applicable[13]
Clearance (CL/F) Increases 1.5 to 2-foldSteady State[15][17]
Table 2: Key Pharmacokinetic Parameters of Immediate-Release Nevirapine.

Clinical Development and Efficacy

Nevirapine was first approved by the U.S. Food and Drug Administration (FDA) in June 1996 for adults and in September 1998 for children, making it the first approved NNRTI.[1]

Landmark Clinical Trials

HIVNET 012 Trial (Prevention of Mother-to-Child Transmission): This pivotal trial, initiated in Uganda in 1997, demonstrated that a simple and inexpensive regimen could significantly reduce perinatal HIV transmission.[2][18]

  • Protocol: HIV-positive pregnant women received a single 200 mg oral dose of Nevirapine at the onset of labor. Their infants received a single 2 mg/kg oral dose within 72 hours of birth.[19]

  • Efficacy: This regimen reduced the risk of HIV-1 transmission by nearly 50% at 14-16 weeks postpartum compared to a short course of zidovudine.[2]

  • Significance: The results led the World Health Organization to endorse this regimen in many resource-limited settings, preventing thousands of infant HIV infections.[18]

VERxVE Trial (Extended-Release Formulation): This Phase III trial compared the efficacy and safety of a once-daily extended-release (XR) formulation to the twice-daily immediate-release (IR) formulation in treatment-naïve patients.[19]

  • Design: A randomized, double-blind, active-controlled trial in 1,011 patients, who also received tenofovir/emtricitabine.[19]

  • Efficacy: At 48 weeks, Nevirapine XR was non-inferior to Nevirapine IR. In patients with a baseline viral load ≤100,000 copies/mL, virologic response (HIV-1 RNA <50 copies/mL) was 85.9% for XR vs. 79.2% for IR. For those with a baseline viral load >100,000 copies/mL, the response was 73.2% for XR vs. 70.9% for IR.[19]

TRANxITION Trial (Switching to Extended-Release): This trial evaluated the efficacy and safety of switching virologically suppressed patients from the IR to the XR formulation.[4][11]

  • Design: An open-label, randomized (2:1), non-inferiority study.[11]

  • Efficacy: At 48 weeks, the proportion of patients maintaining virologic suppression (HIV-1 RNA <50 copies/mL) was 88.5% in the IR arm and 88.8% in the XR arm, demonstrating non-inferiority.[1][20]

TrialFormulationPatient PopulationPrimary Endpoint (Week 48)CD4+ Cell Change (Mean)Reference
ARTEN IRTreatment-Naïve67% with HIV-1 RNA <50 copies/mL+170 cells/µL[19][21]
VERxVE XR vs. IRTreatment-Naïve73.2% vs. 70.9% with HIV-1 RNA <50 copies/mL (High VL)Not Reported[19]
TRANxITION XR vs. IRVirologically Suppressed (Switch)88.8% vs. 88.5% with HIV-1 RNA <50 copies/mL+52.1 vs. +81.6 cells/mm³[4][20]
Table 3: Summary of Efficacy Data from Key Nevirapine Clinical Trials.

Safety and Toxicology

The primary toxicities associated with Nevirapine are cutaneous and hepatic.

  • Rash: The most common adverse event is a rash, which typically occurs early in treatment.[22] A 14-day lead-in period with a reduced dose (200 mg once daily) is mandatory to decrease the frequency and severity of rash.[23]

  • Hepatotoxicity: Severe, life-threatening, and in some cases fatal, hepatotoxicity has been reported. The risk is greatest during the first 6 weeks of therapy and is higher in women with CD4+ counts >250 cells/mm³ and men with CD4+ counts >400 cells/mm³. For this reason, initiating Nevirapine in treatment-naïve patients with CD4 counts above these thresholds is not recommended unless the benefit outweighs the risk.[23]

Experimental Protocol: In Vitro Cytotoxicity Assay

This is a generalized protocol for assessing drug-induced cytotoxicity in a liver cell line.

Objective: To determine the concentration at which Nevirapine induces cytotoxicity in human liver cells (HepG2). Materials:

  • HepG2 cells

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Nevirapine stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (colorimetric or luminescent)

Procedure:

  • Cell Seeding: Culture HepG2 cells to ~80% confluence. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Nevirapine in the cell culture medium. Remove the old medium from the plates and add the medium containing different concentrations of Nevirapine. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT solution and incubating until formazan crystals form, followed by solubilization. For a CellTiter-Glo® assay, the reagent is added to measure ATP content as an indicator of cell viability.[22]

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.

Conclusion

The discovery and development of Nevirapine represent a pivotal chapter in the management of HIV/AIDS. Its novel, non-competitive mechanism of action broadened the therapeutic arsenal and was instrumental in establishing the efficacy of combination antiretroviral therapy. Through extensive preclinical and clinical investigation, its pharmacokinetic profile, metabolic pathways, efficacy, and safety have been well-characterized, leading to its widespread use globally, including its critical role in preventing mother-to-child transmission. The continued development of formulations like the extended-release tablet demonstrates its enduring place in HIV treatment. This guide has provided a technical deep-dive into the multifaceted journey of Nevirapine from a laboratory compound to a life-saving medication.

References

An In-depth Technical Guide to the Nevirapine Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nevirapine binding site on the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT), a critical target for antiretroviral therapy. The document details the molecular interactions, mechanism of inhibition, and the structural basis of drug resistance. Quantitative binding data, detailed experimental protocols, and illustrative diagrams are presented to facilitate a deeper understanding for researchers in the field of virology and drug development.

The Nevirapine Binding Pocket: A Non-Competitive Allosteric Site

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket on the p66 subunit of HIV-1 RT.[1] This binding site is distinct from the active site where nucleotide incorporation occurs, making Nevirapine a non-competitive inhibitor. The pocket is located approximately 10 Å from the catalytic aspartate residues (Asp110, Asp185, and Asp186) within the palm subdomain of the p66 subunit. The binding of Nevirapine is an allosteric mechanism, meaning it inhibits the enzyme's function by inducing a conformational change at a site other than the active site.[1]

The NNRTI binding pocket (NNIBP) is predominantly hydrophobic and is not fully formed in the absence of the inhibitor. The binding of Nevirapine induces a significant conformational change, particularly in the positioning of key amino acid residues that line the pocket.

Molecular Interactions and Key Residues

The binding of Nevirapine within the NNIBP is stabilized by a network of hydrophobic and aromatic interactions. Key amino acid residues that form the binding pocket and directly interact with Nevirapine include:

  • Tyrosine 181 (Y181) and Tyrosine 188 (Y188): These two aromatic residues are crucial for the high-affinity binding of Nevirapine. They form significant pi-stacking interactions with the drug molecule.

  • Leucine 100 (L100), Lysine 103 (K103), Valine 106 (V106), Valine 179 (V179), and Proline 236 (P236): These residues contribute to the hydrophobic environment of the pocket, forming van der Waals contacts with Nevirapine.

  • Phenylalanine 227 (F227) and Tryptophan 229 (W229): These aromatic residues also contribute to the hydrophobic and aromatic interactions with the inhibitor.

Mechanism of Allosteric Inhibition

The binding of Nevirapine to the NNIBP triggers a cascade of conformational changes that ultimately lock the enzyme in an inactive state.

  • Conformational Change: Upon binding, Nevirapine induces a reorientation of the Y181 and Y188 side chains.[2]

  • Distortion of the Polymerase Active Site: This initial change leads to a distortion of the catalytic triad (Asp110, Asp185, Asp186), rendering it catalytically incompetent for DNA synthesis.

  • Repositioning of the "Primer Grip": The binding of Nevirapine also causes a repositioning of the "primer grip," a region of the enzyme responsible for correctly positioning the primer strand for nucleotide incorporation. This displacement prevents the efficient binding and positioning of the nucleic acid substrate.

  • Inhibition of Enzyme Flexibility: The overall conformational changes induced by Nevirapine reduce the flexibility of the thumb and fingers subdomains of the RT, which is essential for the processive nature of DNA synthesis.

dot

Nevirapine_Inhibition_Pathway cluster_0 HIV-1 Reverse Transcriptase (RT) cluster_1 Nevirapine Binding & Conformational Changes RT_inactive Inactive RT RT_active Active RT (Polymerase Competent) RT_inactive->RT_active Substrate Binding NVP Nevirapine Binding Binding to Allosteric Pocket RT_active->Binding Inhibition RT_inhibited Inhibited RT (Polymerase Incompetent) NVP->Binding Conformational_Change Conformational Change (Y181, Y188 reorientation) Binding->Conformational_Change Primer_Grip_Displacement Primer Grip Displacement Conformational_Change->Primer_Grip_Displacement Active_Site_Distortion Active Site Distortion Conformational_Change->Active_Site_Distortion Primer_Grip_Displacement->RT_inhibited Active_Site_Distortion->RT_inhibited RT_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Prepare Reaction Mix: - Reaction Buffer - Template/Primer (e.g., poly(A)/oligo(dT)) - dNTPs (with DIG-dUTP) B Add HIV-1 RT Enzyme A->B C Add Nevirapine (or other inhibitor) at various concentrations B->C D Incubate at 37°C for 1 hour C->D E Transfer to Streptavidin-coated plate D->E F Incubate to allow binding of biotinylated primer E->F G Wash to remove unbound components F->G H Add Anti-DIG-HRP conjugate G->H I Incubate and Wash H->I J Add HRP substrate (e.g., TMB) I->J K Measure Absorbance at 450 nm J->K L Plot Absorbance vs. Inhibitor Concentration K->L M Calculate IC₅₀ value L->M Crystallography_Workflow cluster_0 Protein Preparation cluster_1 Complex Formation & Crystallization cluster_2 Data Collection & Structure Determination A Express recombinant HIV-1 RT (p66/p51) in E. coli B Purify RT using affinity and size-exclusion chromatography A->B C Incubate purified RT with excess Nevirapine B->C D Screen for crystallization conditions (e.g., hanging drop vapor diffusion) C->D E Optimize conditions to grow diffraction-quality crystals D->E F Cryo-protect and flash-cool crystals E->F G Collect X-ray diffraction data at a synchrotron source F->G H Process diffraction data G->H I Solve the structure by molecular replacement H->I J Refine the atomic model against the diffraction data I->J K Validate the final structure J->K

References

In Vitro Antiviral Activity Spectrum of Nevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection. This technical guide provides an in-depth overview of the in vitro antiviral activity spectrum of Nevirapine, with a primary focus on its well-established efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes quantitative data on its potency, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. While highly potent against HIV-1, this guide also addresses the limited in vitro activity of Nevirapine against other viral pathogens, underscoring its specificity.

Introduction

Nevirapine is a potent and highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), the essential enzyme for converting the viral RNA genome into proviral DNA.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not compete with nucleoside triphosphates but binds to an allosteric site on the p66 subunit of the RT, inducing a conformational change that inhibits the enzyme's catalytic activity.[2][3] This guide delves into the extensive in vitro data that characterizes the antiviral profile of Nevirapine.

In Vitro Antiviral Activity Against HIV-1

Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell lines, including peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages, and lymphoblastoid cell lines.

Quantitative Data: Potency Against Wild-Type and Resistant HIV-1 Strains

The in vitro potency of Nevirapine is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's selectivity index (SI = CC50/EC50).

Virus Strain Assay Type Cell Line IC50 / EC50 (nM) CC50 (µM) Selectivity Index (SI) Reference
HIV-1 (Wild-Type)Enzyme Assay-84--[1]
HIV-1 (Wild-Type)Cell-basedVarious40>100>2500[1]
HIV-1 RFXTT AssayCEM-SS1.5--[4]
HIV-1 Subtype CCell-basedMT-44.88--[4]
HIV-1 Env-pseudovirusLuciferase AssayJurkat E6-140--[4]
HIV-1 (Y181C mutant)Enzyme Assay->10,000--[1]
HIV-1 (K103N mutant)Cell-based-Increased resistance--[3]
HIV-1 (Y188C mutant)Enzyme Assay-Significantly reduced susceptibility--[1]

Note: IC50, EC50, and CC50 values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay methodology used.

Spectrum of Antiviral Activity Beyond HIV-1

Extensive in vitro testing has revealed that Nevirapine's antiviral activity is highly specific to HIV-1. It does not exhibit significant activity against HIV-2 reverse transcriptase.[5] Studies have also shown a lack of meaningful in vitro activity against a range of other DNA and RNA viruses.

Virus In Vitro Activity Reference
HIV-2No significant activity[5]
Hepatitis B Virus (HBV)No significant activity
Hepatitis C Virus (HCV)No significant activity
Cytomegalovirus (CMV)No significant activity
Influenza VirusNo significant activity
Zika VirusNo significant activity
Ebola VirusNo significant activity
SARS-CoV-2No significant activity

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Nevirapine functions by binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside analogs bind.[2][3] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA.

Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_Active_Site Active Site Proviral_DNA Proviral DNA (Synthesis Blocked) RT_Active_Site->Proviral_DNA Reverse Transcription NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->RT_Active_Site Induces Conformational Change Inhibits Catalytic Activity Nevirapine Nevirapine Nevirapine->NNRTI_Pocket Binds dNTPs Deoxynucleoside Triphosphates dNTPs->RT_Active_Site Binds Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Binds

Caption: Mechanism of Nevirapine's allosteric inhibition of HIV-1 Reverse Transcriptase.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of Nevirapine.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay directly measures the ability of Nevirapine to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Nevirapine stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of Nevirapine in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and the diluted Nevirapine or control (buffer only).

  • Initiate the reaction by adding the purified HIV-1 RT enzyme.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Add [³H]-dTTP to the reaction and continue incubation.

  • Stop the reaction by adding cold TCA.

  • Precipitate the radiolabeled DNA by incubating on ice.

  • Collect the precipitate by filtering the solution through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each Nevirapine concentration compared to the control and determine the IC50 value.

RT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (RT, Template, dNTPs, Nevirapine) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixtures (with and without Nevirapine) Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., with TCA) Incubation->Stop_Reaction Precipitation Precipitate DNA Stop_Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for an HIV-1 Reverse Transcriptase enzyme inhibition assay.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of Nevirapine required to inhibit virus-induced cell death or plaque formation in a cell culture system.

Materials:

  • Susceptible host cell line (e.g., HeLa-CD4-LTR-β-gal, MT-4)

  • HIV-1 laboratory strain

  • Cell culture medium and supplements

  • Nevirapine stock solution

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of Nevirapine in the cell culture medium.

  • Infect the cell monolayers with a known titer of HIV-1 for a defined adsorption period (e.g., 1-2 hours).

  • Remove the virus inoculum.

  • Add the medium containing the different concentrations of Nevirapine or control (medium only).

  • Overlay the cells with a semi-solid medium (agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubate the plates for several days until visible plaques are formed in the control wells.

  • Fix the cells (e.g., with formalin).

  • Stain the cells with crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each Nevirapine concentration compared to the control and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of Nevirapine that is toxic to the host cells.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Cell culture medium and supplements

  • Nevirapine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate.

  • Add serial dilutions of Nevirapine to the wells. Include a cell-only control (no drug).

  • Incubate the plate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each Nevirapine concentration compared to the control and determine the CC50 value.

Antiviral_Testing_Workflow cluster_antiviral Antiviral Assay (e.g., Plaque Reduction) cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) Seed_Cells_A Seed Host Cells Infect_Cells Infect with Virus Seed_Cells_A->Infect_Cells Add_Drug_A Add Nevirapine Dilutions Infect_Cells->Add_Drug_A Incubate_A Incubate Add_Drug_A->Incubate_A Assess_Effect Assess Antiviral Effect (e.g., Plaque Counting) Incubate_A->Assess_Effect Calculate_EC50 Calculate EC50 Assess_Effect->Calculate_EC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Selectivity_Index Seed_Cells_C Seed Host Cells Add_Drug_C Add Nevirapine Dilutions Seed_Cells_C->Add_Drug_C Incubate_C Incubate Add_Drug_C->Incubate_C Assess_Toxicity Assess Cell Viability (e.g., MTT Reagent) Incubate_C->Assess_Toxicity Calculate_CC50 Calculate CC50 Assess_Toxicity->Calculate_CC50 Calculate_CC50->Selectivity_Index

Caption: General experimental workflow for in vitro antiviral and cytotoxicity testing.

Conclusion

The in vitro antiviral profile of Nevirapine is characterized by its high potency and specificity for HIV-1. Its mechanism of action as an allosteric inhibitor of reverse transcriptase is well-defined. While highly effective against its target, Nevirapine's limited spectrum of activity against other viruses underscores the importance of targeted drug development. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Nevirapine and the discovery of new antiviral agents. This comprehensive understanding of Nevirapine's in vitro characteristics is crucial for its appropriate use in clinical settings and for guiding future research in antiretroviral drug discovery.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Nevirapine in key preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of Nevirapine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Parameters of Nevirapine in Preclinical Models

The pharmacokinetic profile of Nevirapine has been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters, offering a comparative view across different animal models, doses, and routes of administration.

Table 1: Pharmacokinetic Parameters of Nevirapine in Rats

DoseRoute of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)CL (mL/min/kg)Vd (L/kg)Reference
8 mg/rat (p.o.)Oral4.10~245.3~7.5--[1]
4 mg/rat (i.v.)Intravenous--35.8~7.21.86-[1]
50 mg/kg (p.o.)Oral (nanosuspension)2.8 ± 0.31.515.4 ± 1.2---[2]
50 mg/kg (p.o.)Oral (marketed suspension)1.9 ± 0.22.010.8 ± 1.1---[2]
20 mg/kg (p.o.)Oral (with FCZ)--Increased 7.4-fold---[3]
20 mg/kg (p.o.)Oral (with KCZ)--Increased 2.1-fold---[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; p.o.: per os (oral); i.v.: intravenous; FCZ: Fluconazole; KCZ: Ketoconazole.[1][2][3]

Table 2: Pharmacokinetic Parameters of Nevirapine in Other Preclinical Species

SpeciesDoseRoute of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
Mouse ------Data not readily available in cited literature
Rabbit ------Data not readily available in cited literature
Cynomolgus Monkey 20 mg/kgOral----[4]
Chimpanzee -Oral---11 to 24[4]

Further research is required to populate the pharmacokinetic parameters for mice and rabbits comprehensively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are synthesized protocols for common experiments involving Nevirapine.

Animal Models and Husbandry
  • Species: Male Wistar rats (190-220 g), NMRI albino mice (20-30 g).[2][5]

  • Housing: Standard environmental conditions with controlled temperature (23 ± 2°C), relative humidity (60%), and a 12-hour light/dark cycle.[5]

  • Diet: Standard laboratory chow and water available ad libitum.

  • Acclimatization: Animals are typically acclimatized to the laboratory environment for at least one week before the experiment.

Drug Administration

Oral Administration (Gavage) in Rats:

  • Formulation: Nevirapine can be administered as a suspension. For nanosuspension studies, it may be prepared using methods like the nanoedge technique with stabilizers such as Lutrol F 127 or Poloxamer 407 and hydroxypropyl methyl cellulose.[2] Marketed suspensions can also be used for comparison.[2]

  • Dose Preparation: The required dose (e.g., 50 mg/kg) is calculated based on the animal's body weight.[2] The drug is suspended in a suitable vehicle, such as water.

  • Administration: Animals are fasted overnight prior to dosing to ensure gastric emptying. A specified volume of the drug suspension is administered directly into the stomach using a rat oral feeding tube (gavage needle).[2]

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.33, 0.66, 1, 1.5, 2, 3, 4, 6, 9, and 12 hours) post-administration.[2] The retro-orbital venous plexus is a common site for blood collection in rats.[2] In rabbits, the marginal ear vein can be used.

  • Sample Processing:

    • Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

    • The separated plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method for Nevirapine Quantification in Plasma

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample (e.g., 100 µL), an internal standard (e.g., dicloxacillin or 3-isobutyl-1-methyl xanthine) is added.[6]

    • A precipitating agent, such as acetonitrile or cold methanol, is added to precipitate plasma proteins.[2][6]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred to a clean tube for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector is used.

    • Column: A reverse-phase column, such as a C18 or C8 column, is commonly employed (e.g., Waters Atlantis dC18, HiQ sil C18 HS).[6][7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used. The composition can be isocratic or a gradient.[6][7]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where Nevirapine has significant absorbance, typically around 220 nm or 260 nm.[7]

  • Quantification: The concentration of Nevirapine in the plasma samples is determined by comparing the peak area ratio of Nevirapine to the internal standard against a calibration curve prepared with known concentrations of the drug.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and metabolic pathways.

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization Fasting Overnight Fasting AnimalAcclimatization->Fasting DrugAdministration Drug Administration (e.g., Oral Gavage) Fasting->DrugAdministration DosePreparation Dose Preparation (e.g., 50 mg/kg in vehicle) DosePreparation->DrugAdministration BloodCollection Serial Blood Collection DrugAdministration->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SamplePreparation Sample Preparation (Protein Precipitation) SampleStorage->SamplePreparation HPLCAnalysis HPLC-UV Analysis SamplePreparation->HPLCAnalysis DataAnalysis Pharmacokinetic Data Analysis HPLCAnalysis->DataAnalysis

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of Nevirapine.

Metabolic Pathways of Nevirapine in Preclinical Models

G Nevirapine Nevirapine M2 2-hydroxynevirapine Nevirapine->M2 CYP3A M3 3-hydroxynevirapine Nevirapine->M3 CYP2B6 M8 8-hydroxynevirapine Nevirapine->M8 M12 12-hydroxynevirapine Nevirapine->M12 G2 2-OHNVP-glucuronide M2->G2 UGTs G3 3-OHNVP-glucuronide M3->G3 UGTs G8 8-OHNVP-glucuronide M8->G8 UGTs G12 12-OHNVP-glucuronide M12->G12 UGTs M4 4-carboxynevirapine M12->M4

Caption: Major metabolic pathways of Nevirapine in preclinical animal models.

Discussion

Nevirapine is readily absorbed after oral administration in most preclinical species, with the parent drug being extensively metabolized primarily through oxidation and subsequent glucuronidation.[8] The primary sites of metabolism are the liver, involving cytochrome P450 enzymes such as CYP3A and CYP2B6.[9] The major metabolites identified across species include 2-, 3-, 8-, and 12-hydroxynevirapine and their corresponding glucuronide conjugates.[8] 4-carboxynevirapine, a secondary oxidation product of 12-hydroxynevirapine, is also a significant metabolite.[8]

The pharmacokinetic profile of Nevirapine can be influenced by co-administered drugs that are inhibitors or inducers of these metabolic enzymes. For instance, co-administration with the antifungal agents ketoconazole and fluconazole has been shown to increase the systemic exposure (AUC) of Nevirapine in rats, indicating metabolic inhibition.[3]

Understanding the pharmacokinetic and metabolic profile of Nevirapine in these preclinical models is essential for interpreting toxicology studies and for predicting its pharmacokinetic behavior in humans. The data presented in this guide serves as a valuable resource for researchers involved in the development of new antiretroviral therapies and for those investigating the complex drug-drug interactions associated with Nevirapine.

References

Molecular Basis for Nevirapine's Specificity for HIV-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the specificity of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for Human Immunodeficiency Virus Type 1 (HIV-1). We will delve into its mode of action, the structural features of its binding site, and the key differences between HIV-1 and HIV-2 reverse transcriptase that account for Nevirapine's selective activity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations to illustrate critical pathways and workflows.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the HIV life cycle.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates for binding at the enzyme's active site, Nevirapine binds to a distinct, allosteric site on the p66 subunit of the enzyme.[1] This binding pocket is a hydrophobic pocket located approximately 10 angstroms from the catalytic site.[2]

The binding of Nevirapine to this allosteric pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[2] This structural alteration distorts the catalytic site, thereby inhibiting the polymerase activity of the enzyme and preventing the synthesis of viral DNA.[1]

Quantitative Analysis of Nevirapine's Inhibitory Activity

The inhibitory potency of Nevirapine against HIV-1 RT has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to measure the efficacy of an inhibitor.

Parameter HIV-1 Reverse Transcriptase HIV-2 Reverse Transcriptase Reference
IC50 (Enzyme Assay) 84 nMNot inhibited[3]
IC50 (Cell Culture) 40 nMNot active[3][4]
Ki 270 µMNot inhibited[5]

The Structural Basis of Specificity: HIV-1 vs. HIV-2 Reverse Transcriptase

The remarkable specificity of Nevirapine for HIV-1 over HIV-2 is rooted in the structural differences within the NNRTI binding pocket of their respective reverse transcriptase enzymes.[3][6] While the overall structures of HIV-1 and HIV-2 RT share significant homology, key amino acid substitutions within the Nevirapine binding site of HIV-2 RT render it insensitive to the drug.[3]

Crucial to Nevirapine's binding to HIV-1 RT are the presence of two tyrosine residues at positions 181 and 188.[3][7] These aromatic residues form significant interactions with the drug molecule, stabilizing its position within the hydrophobic pocket. In HIV-2 RT, these tyrosine residues are replaced by other amino acids that do not facilitate favorable interactions with Nevirapine.[3] Site-directed mutagenesis studies have demonstrated that substituting the corresponding amino acids from HIV-2 RT into HIV-1 RT at positions 181 and 188 dramatically decreases the enzyme's sensitivity to Nevirapine.[3]

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay (Non-Radioactive)

This protocol describes a non-radioactive method for determining the inhibitory activity of compounds like Nevirapine against purified HIV-1 reverse transcriptase. This assay is based on the principle of pyrosequencing, which measures the release of pyrophosphate (PPi) during DNA synthesis.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • Nevirapine (or other test compounds)

  • Poly(A) template

  • Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Pyrosequencing enzyme mixture (e.g., ATP sulfurylase, luciferase)

  • Substrate for luciferase (luciferin)

  • 96-well microplates (white, for luminescence reading)

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Dilute the purified HIV-1 RT to the desired concentration in reaction buffer.

    • Prepare a serial dilution of Nevirapine or the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in reaction buffer.

    • Prepare a master mix containing the poly(A) template, oligo(dT) primer, and dNTPs in reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the diluted Nevirapine or test compound to the appropriate wells. Include wells with solvent only as a negative control and a known inhibitor as a positive control.

    • Add the purified HIV-1 RT to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the reverse transcription reaction by adding the template/primer/dNTP master mix to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detect Pyrophosphate Release:

    • Add the pyrosequencing enzyme mixture and luciferin substrate to each well.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of PPi generated, which is directly related to the RT activity.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

This protocol outlines a cell-based assay to determine the antiviral activity of Nevirapine by measuring the inhibition of HIV-1 replication in a susceptible cell line. This assay typically measures the production of the viral p24 antigen, a marker of viral replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, TZM-bl)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Nevirapine (or other test compounds)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture the HIV-1 permissive cells in appropriate cell culture medium.

    • On the day of the assay, harvest the cells and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).

  • Assay Setup:

    • Prepare a serial dilution of Nevirapine or the test compound in cell culture medium.

    • In a 96-well plate, add the diluted compound to the appropriate wells. Include wells with medium only as a cell control and wells with infected, untreated cells as a virus control.

    • Add the prepared cell suspension to all wells.

  • Viral Infection:

    • Add a pre-titered amount of HIV-1 to all wells except for the cell control wells. The amount of virus should be sufficient to cause a detectable level of infection but not overwhelming cytotoxicity.

    • Incubate the plate in a CO2 incubator at 37°C for a specified period (e.g., 5-7 days).

  • Measurement of Viral Replication (p24 ELISA):

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Determine the concentration of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each concentration of the test compound relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Nevirapine_Mechanism_of_Action cluster_HIV1_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Catalytic Active Site Viral_DNA Viral DNA (synthesis blocked) ActiveSite->Viral_DNA Inhibits Polymerization AllostericSite NNRTI Binding Pocket AllostericSite->ActiveSite Induces Conformational Change Nevirapine Nevirapine Nevirapine->AllostericSite Binds to Viral_RNA Viral RNA Viral_RNA->ActiveSite Template dNTPs dNTPs dNTPs->ActiveSite Substrate

Caption: Mechanism of Nevirapine's allosteric inhibition of HIV-1 RT.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Enzyme, Inhibitor, Substrates) B Dispense Inhibitor & Enzyme into 96-well plate A->B C Pre-incubate B->C D Initiate Reaction (Add Substrates) C->D E Incubate D->E F Measure Enzyme Activity (e.g., Luminescence) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The specificity of Nevirapine for HIV-1 is a well-defined example of targeted antiviral therapy. Its mechanism of action, involving allosteric inhibition through binding to a specific hydrophobic pocket in the HIV-1 reverse transcriptase, highlights the importance of structural biology in drug design. The key amino acid differences in this binding pocket between HIV-1 and HIV-2 RT provide a clear molecular basis for Nevirapine's selective efficacy. The experimental protocols detailed herein offer standardized methods for the continued evaluation of NNRTIs and the investigation of drug resistance mechanisms. This in-depth understanding is crucial for the development of new and more potent antiretroviral agents to combat the global HIV/AIDS epidemic.

References

Structural Analogs of Nevirapine: A Technical Guide to Their Potential Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a dipyridodiazepinone, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function. Despite its success, the clinical utility of nevirapine has been hampered by the rapid emergence of drug-resistant viral strains and instances of severe hepatotoxicity.[2] This has spurred extensive research into the development of structural analogs of nevirapine with improved potency against wild-type and resistant strains of HIV-1, as well as more favorable safety profiles. This technical guide provides an in-depth overview of the key structural analogs of nevirapine, their reported biological activities, the experimental protocols used for their evaluation, and the structure-activity relationships (SAR) that govern their potential as next-generation NNRTIs.

Data Presentation: Biological Activity of Nevirapine Analogs

The following tables summarize the quantitative data for various nevirapine analogs, providing a comparative view of their anti-HIV activity and cytotoxicity. The data has been compiled from multiple peer-reviewed studies.

Table 1: In Vitro Anti-HIV-1 Activity of Nevirapine and Key Analogs

Compound/AnalogModificationAssay TypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Nevirapine -HIV-1 ReplicationCEM0.09>1000>11111[3]
Compound 3 5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}HIV-1 ReplicationCEM0.0159>1000>62893[3]
2-Nitro-NVP 2-Nitro substitutionHIV-RT Inhibition-0.721 (IC50)--[4]
12-d3-NVP Deuterated 12-methyl groupHIV-RT Inhibition-0.910 (IC50)--[4]
3-Bromo-NVP 3-Bromo substitutionHIV-RT Inhibition-2.78 (IC50)--[4]
Compound 5a Cyclopropyl substituentHIV-1 RT Inhibition-1.07 nM (IC50)--[5]
Compound 5b Cyclopropyl substituentHIV-1 RT Inhibition-0.86 nM (IC50)--[5]
Compound 1c-1e Aromatic substituent at position 2HIV-RT Inhibition-20-33 nM (IC50)--[6]
Compound 1f-1g Aromatic substituent at position 8 with ethyl linkerHIV-RT Inhibition-50-80 nM (IC50)--[6]
Compound 1j-1k Aromatic substituent at position 8 with ethyl linkerHIV-RT Inhibition-20-50 nM (IC50)--[6]

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration against the enzyme.

Structure-Activity Relationship (SAR) Studies

The development of nevirapine analogs has been guided by extensive structure-activity relationship studies. The dipyridodiazepinone core of nevirapine serves as a crucial scaffold for interaction with the NNRTI binding pocket of HIV-1 RT.[1] Key insights from SAR studies include:

  • Modifications at the N-1 and C-11 positions: The substitution pattern at these positions on the dipyridodiazepinone ring system is critical for activity against both wild-type and mutant RT.[6]

  • Substitutions at the C-2 and C-8 positions: Introduction of aromatic or heteroaromatic substituents at these positions can enhance potency, particularly against resistant strains like those with the Y181C mutation.[7] The addition of an ethyl linker at the 8-position has also been shown to be beneficial.[6]

  • Introduction of flexible side chains: The incorporation of flexible side chains, such as the piperazinyl-methyl group in Compound 3, can lead to a significant increase in antiviral potency.[3]

  • Cyclopropyl Substituents: The presence of cyclopropyl groups, as seen in compounds 5a and 5b, has been shown to result in highly potent inhibition of HIV-1 RT.[5]

Experimental Protocols

The evaluation of nevirapine analogs involves a series of standardized in vitro assays to determine their efficacy and toxicity.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA molecule using a poly(A) template and an oligo(dT) primer. The amount of incorporated labeled nucleotides is proportional to the RT activity.

  • Materials:

    • HIV-1 Reverse Transcriptase (recombinant)

    • Colorimetric RT assay kit (e.g., from Roche Diagnostics) containing reaction buffer, dNTP mix (with labeled dUTP), poly(A)/oligo(dT) template/primer, lysis buffer, anti-digoxigenin-POD antibody, and ABTS substrate.

    • Test compounds (nevirapine analogs) dissolved in a suitable solvent (e.g., DMSO).

    • Nevirapine as a positive control.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and nevirapine.

    • In a microplate, add the reaction buffer, dNTP mix, template/primer, and the test compound or control.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding a stop solution or by heat inactivation.

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add the anti-digoxigenin-POD antibody and incubate.

    • Wash the plate again.

    • Add the ABTS substrate and incubate until a color develops.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

Cell-Based Anti-HIV-1 Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Principle: Susceptible human T-cell lines (e.g., CEM, MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is typically measured by quantifying the amount of a viral protein (e.g., p24 antigen) or by using a reporter gene assay.

  • Materials:

    • Human T-cell line (e.g., CEM, MT-4).

    • HIV-1 viral stock.

    • Cell culture medium and supplements.

    • Test compounds and nevirapine.

    • 96-well cell culture plates.

    • Method for quantifying viral replication (e.g., p24 ELISA kit).

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the test compounds and nevirapine to the wells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plate at 37°C in a CO2 incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using an ELISA kit.

    • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the compounds to the host cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

  • Materials:

    • Human T-cell line (same as used in the anti-HIV assay).

    • Test compounds and a vehicle control (e.g., DMSO).

    • MTT solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate under the same conditions as the anti-HIV assay.

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.[10][11]

Mandatory Visualizations

HIV-1 Replication Cycle

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-cell) cluster_virus HIV Virion Binding 1. Binding Fusion 2. Fusion Binding->Fusion gp120/CD4 gp41/co-receptor ReverseTranscription 3. Reverse Transcription Fusion->ReverseTranscription Viral core enters cytoplasm Integration 4. Integration ReverseTranscription->Integration Viral DNA Replication 5. Replication Integration->Replication Provirus Assembly 6. Assembly Replication->Assembly Viral RNA & Proteins Budding 7. Budding & Maturation Assembly->Budding HIV_New New HIV Budding->HIV_New New Virion HIV HIV HIV->Binding

Caption: The seven stages of the HIV-1 replication cycle within a host CD4+ T-cell.

Mechanism of NNRTI Action

NNRTI_Mechanism cluster_binding Inhibition cluster_polymerization Normal Function (Inhibited) RT HIV-1 Reverse Transcriptase (p66/p51) Polymerase Active Site NNRTI Binding Pocket DNA_synthesis DNA Synthesis (Blocked) RT->DNA_synthesis Conformational change prevents catalysis Nevirapine Nevirapine Analog Nevirapine->RT:n Allosteric Binding dNTPs dNTPs dNTPs->RT:p RNA_DNA RNA Template DNA Primer RNA_DNA->RT:p

Caption: Allosteric inhibition of HIV-1 RT by a nevirapine analog.

Experimental Workflow: Anti-HIV Drug Screening

Drug_Screening_Workflow start Start prepare_cells Prepare Cell Culture (e.g., CEM cells) start->prepare_cells prepare_compounds Prepare Serial Dilutions of Nevirapine Analogs start->prepare_compounds infect_cells Infect Cells with HIV-1 prepare_cells->infect_cells prepare_compounds->infect_cells incubate Incubate (4-7 days) infect_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (MTT) incubate->cytotoxicity_assay antiviral_assay Perform Anti-HIV Assay (p24 ELISA) incubate->antiviral_assay analyze_data Data Analysis cytotoxicity_assay->analyze_data antiviral_assay->analyze_data end End analyze_data->end Determine EC50, CC50, SI

Caption: A generalized workflow for screening nevirapine analogs for anti-HIV activity and cytotoxicity.

References

Methodological & Application

Application Notes: Protocol for Testing Nevirapine Susceptibility in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by binding directly to the reverse transcriptase enzyme, which is crucial for the replication of the HIV-1 virus.[3] This binding occurs at an allosteric site, inducing a conformational change in the enzyme that inhibits its activity and ultimately halts the conversion of the viral RNA genome into DNA.[3][4]

Due to the potential for the development of drug resistance, it is critical to assess the susceptibility of HIV-1 isolates to Nevirapine.[1][5] This is often achieved through in vitro cell culture-based assays. These assays are essential for monitoring the effectiveness of antiretroviral therapy, for guiding treatment decisions, and in the discovery and development of new antiretroviral agents.

This document provides detailed protocols for determining the susceptibility of HIV-1 to Nevirapine in cell culture. The primary assays described are the MTT assay for assessing cell viability and the p24 antigen capture ELISA for quantifying viral replication.

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[6] It binds to a hydrophobic pocket near the active site of the enzyme, specifically interacting with amino acid residues such as tyrosine 181 and tyrosine 188.[6][7] This binding event alters the three-dimensional structure of the enzyme's substrate-binding site, thereby impeding the synthesis of viral DNA.[3][4] Notably, Nevirapine is not effective against HIV-2, as the structure of the HIV-2 reverse transcriptase pocket confers intrinsic resistance to NNRTIs.[7]

Data Presentation

Table 1: In Vitro Activity of Nevirapine against HIV-1
ParameterValueCell LineAssay MethodReference
IC50 40 nMVariousHIV-1 Replication[6][8]
IC50 84 nMN/AEnzyme Assay[6][8]
IC50 0.540 µMN/AHIV Reverse Transcriptase Inhibition[9]
EC50 0.00488 µMMT-4 cellsVirus-induced Cytopathicity[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Cell Line Maintenance and Preparation

A variety of human T-cell lines are suitable for HIV-1 replication and Nevirapine susceptibility testing. Commonly used cell lines include MT-4, CEM, and C8166.[10] Reporter cell lines, such as CEM-GFP, can also be utilized for more rapid, fluorescence-based assessments of viral infection.[11]

Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a cell density of approximately 5 x 10^5 to 1 x 10^6 cells/mL.

  • Prior to initiating an experiment, assess cell viability using a method such as trypan blue exclusion. Viability should be greater than 95%.

  • On the day of the experiment, harvest the cells by centrifugation and resuspend them in fresh culture medium at the desired concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12] It is crucial to determine the cytotoxicity of Nevirapine to ensure that any observed antiviral effect is not due to cell death.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[13]

  • Prepare serial dilutions of Nevirapine in culture medium.

  • Add 100 µL of the Nevirapine dilutions to the appropriate wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

  • Incubate the plate for 3-4 hours at 37°C.[12]

  • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Nevirapine that reduces cell viability by 50%.

Antiviral Susceptibility Assay (p24 Antigen Capture ELISA)

The HIV-1 p24 antigen is a core viral protein, and its concentration in the cell culture supernatant is proportional to the extent of viral replication.[15]

Protocol:

  • In a 96-well plate, mix 50 µL of a pretitered amount of HIV-1 virus stock with 50 µL of serial dilutions of Nevirapine.

  • Incubate the virus-drug mixture for 1 hour at 37°C.

  • Add 100 µL of susceptible target cells (e.g., MT-4 cells) at a concentration of 1 x 10^5 cells/mL to each well.

  • Include wells with cells and virus but no drug (virus control) and wells with cells only (cell control).

  • Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • On day 7, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatant for p24 antigen analysis.

  • Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[15][16][17]

  • The assay typically involves the following steps:

    • Addition of cell culture supernatants and lysis buffer to microtiter wells coated with a monoclonal antibody to HIV-1 p24.[16]

    • Incubation to allow binding of the p24 antigen.

    • Washing to remove unbound materials.

    • Addition of a biotinylated anti-HIV-1 antibody, followed by incubation and washing.[16]

    • Addition of streptavidin-horseradish peroxidase (HRP), followed by incubation and washing.[16]

    • Addition of a substrate solution (e.g., TMB) to produce a colored product.[16]

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Construct a dose-response curve and calculate the Nevirapine concentration that inhibits p24 production by 50% (IC50) relative to the virus control.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Maintain and Harvest Susceptible Cell Line D Cytotoxicity Assay (MTT) - Plate cells - Add Nevirapine dilutions - Incubate 72h A->D E Antiviral Assay - Mix Virus and Nevirapine - Add Cells - Incubate 7 days A->E B Prepare Serial Dilutions of Nevirapine B->D B->E C Prepare HIV-1 Virus Stock C->E F Read Absorbance (MTT) Calculate CC50 D->F G Quantify p24 Antigen (ELISA) Calculate IC50 E->G

Caption: Experimental workflow for Nevirapine susceptibility testing.

G cluster_hiv HIV-1 Life Cycle cluster_drug Nevirapine Action ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase (RT) ViralRNA->ReverseTranscriptase Template ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Synthesis Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication Nevirapine Nevirapine Binding Binds to Allosteric Site of Reverse Transcriptase Nevirapine->Binding Binding->ReverseTranscriptase Non-competitive Inhibition Inhibition Inhibition of RT Activity Binding->Inhibition

Caption: Nevirapine's mechanism of action on HIV-1 reverse transcriptase.

References

Application Notes and Protocols for In Vitro Combination Therapy of Nevirapine with NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in combination with nucleoside reverse transcriptase inhibitors (NRTIs) against the Human Immunodeficiency Virus Type 1 (HIV-1).

Introduction

The combination of different classes of antiretroviral drugs is the cornerstone of modern HIV-1 therapy. The rationale behind combination therapy is to enhance antiviral efficacy, reduce drug dosages to minimize toxicity, and delay or prevent the emergence of drug-resistant viral strains. In vitro studies are crucial for the initial assessment of drug-drug interactions, providing the foundational data for further preclinical and clinical development.

Nevirapine acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the enzyme's active site.[1] This binding induces a conformational change that inhibits the catalytic activity of the RT enzyme.[1] NRTIs, such as Zidovudine (AZT), Lamivudine (3TC), and Stavudine (d4T), are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, compete with natural deoxynucleotides for incorporation into the growing viral DNA chain.[2] Their incorporation leads to chain termination, thus halting the reverse transcription process.[3]

The distinct mechanisms of action of Nevirapine and NRTIs provide a strong basis for their combined use, with the potential for synergistic or additive antiviral effects.

Data Presentation: In Vitro Interactions of Nevirapine with NRTIs

The interaction between Nevirapine and various NRTIs has been consistently shown to be beneficial in in vitro studies, ranging from additive to synergistic, with no evidence of antagonism.[3][4]

Drug Combination Interaction Cell System Virus Strain Endpoint Assay Reference
Nevirapine + Zidovudine (AZT)SynergisticStimulated Peripheral Blood Lymphocytes (PBLs)HIV-1p24 Antigen Release[4]
Nevirapine + Lamivudine (3TC)Additive to SynergisticPeripheral Blood Mononuclear Cells (PBMCs)HIV-1Not Specified[3]
Nevirapine + Stavudine (d4T)Additive to SynergisticPeripheral Blood Mononuclear Cells (PBMCs)HIV-1Not Specified[3]
Nevirapine + Didanosine (ddI)Additive to SynergisticPeripheral Blood Mononuclear Cells (PBMCs)HIV-1Not Specified[3]

Note: The degree of synergy can be quantified using the Combination Index (CI), calculated based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. While the cited literature confirms synergy, specific CI values were not consistently reported in the initial search results.

Experimental Protocols

Protocol for In Vitro Anti-HIV Drug Combination Assay (Checkerboard Method)

This protocol outlines a checkerboard assay to determine the in vitro interaction between Nevirapine and an NRTI. The endpoint is the measurement of HIV-1 p24 antigen production.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Nevirapine and NRTI (e.g., Zidovudine) stock solutions

  • 96-well cell culture plates

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Preparation and Stimulation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with PHA (2 µg/mL).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • After 72 hours, wash the cells to remove PHA and resuspend in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL).

  • Checkerboard Drug Dilution:

    • Prepare serial dilutions of Nevirapine and the NRTI in complete RPMI-1640 medium in separate 96-well plates (master plates).

    • In a new 96-well plate (test plate), add 50 µL of the appropriate Nevirapine dilution to each well in a row.

    • Add 50 µL of the appropriate NRTI dilution to each well in a column. This creates a matrix of drug combinations.

    • Include wells with each drug alone (in duplicate) and wells with no drug (virus control).

  • Cell Infection and Treatment:

    • Infect the stimulated PBMCs with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.

    • Wash the cells to remove the virus inoculum and resuspend them at a concentration of 2 x 10^5 cells/mL in complete RPMI-1640 medium with IL-2.

    • Add 100 µL of the infected cell suspension to each well of the test plate containing the drug dilutions.

  • Incubation and Endpoint Measurement:

    • Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

    • On day 7, collect the cell culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each drug concentration and combination compared to the virus control.

    • Analyze the data using the median-effect principle to determine the Combination Index (CI). This can be done using software like CalcuSyn or CompuSyn.

Protocol for HIV-1 Reverse Transcriptase (RT) Activity Assay

This protocol provides a general method for measuring the activity of HIV-1 RT, which can be adapted to assess the inhibitory effects of Nevirapine and NRTIs.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Nonidet P-40)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and a mixture of [³H]-dTTP and unlabeled dTTP.

    • Prepare serial dilutions of the inhibitor (Nevirapine or the activated triphosphate form of the NRTI) in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, combine the reaction mixture, the inhibitor dilution, and the recombinant HIV-1 RT.

    • Initiate the reaction by incubating at 37°C for a defined period (e.g., 60 minutes).

  • Precipitation and Filtration:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized DNA.

    • Collect the precipitate by filtering the mixture through a glass fiber filter.

    • Wash the filter multiple times with 5% TCA and then with ethanol to remove unincorporated nucleotides.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor that reduces RT activity by 50%).

Protocol for In Vitro Selection of Nevirapine-Resistant HIV-1

This protocol describes a method for selecting for Nevirapine-resistant HIV-1 variants in cell culture, which can be used to study the impact of combination therapy on resistance development.[5][6]

Materials:

  • HIV-1 laboratory strain

  • Susceptible host cells (e.g., MT-4 cells or stimulated PBMCs)

  • Nevirapine stock solution

  • Complete cell culture medium

  • p24 Antigen ELISA kit or RT activity assay kit

Procedure:

  • Initial Infection and Drug Selection:

    • Infect the host cells with the HIV-1 strain at a low MOI (e.g., 0.01).

    • Culture the infected cells in the presence of a low concentration of Nevirapine (e.g., at or slightly above the IC50).

    • Monitor viral replication by measuring p24 antigen or RT activity in the culture supernatant every 3-4 days.

  • Dose Escalation:

    • When viral replication rebounds to a predetermined level (e.g., >50% of the no-drug control), harvest the culture supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh host cells.

    • Culture the newly infected cells in the presence of a higher concentration of Nevirapine (e.g., 2- to 5-fold increase).

  • Iterative Selection:

    • Repeat the process of monitoring viral replication, harvesting the virus, and escalating the drug concentration for several passages.

    • Continue this process until the virus can replicate in the presence of high concentrations of Nevirapine.

  • Characterization of Resistant Virus:

    • Determine the IC50 of the selected virus for Nevirapine and other antiretroviral drugs to assess cross-resistance.

    • Sequence the reverse transcriptase gene of the resistant virus to identify mutations associated with resistance.

Visualizations

HIV-1 Life Cycle and Inhibition by Nevirapine and NRTIs

HIV_Life_Cycle cluster_extracellular Extracellular cluster_cell Host Cell (CD4+ T-cell) HIV_Virion HIV Virion Binding 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration Provirus Provirus Integration->Provirus Transcription_Translation 4. Transcription & Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly 5. Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Viral_RNA Viral RNA Viral_RNA->Reverse_Transcription Viral_RNA->Assembly Viral_DNA->Integration Provirus->Transcription_Translation Viral_Proteins->Assembly NRTIs NRTIs (e.g., AZT, 3TC) NRTIs->Reverse_Transcription Causes chain termination Nevirapine Nevirapine Nevirapine->Reverse_Transcription Inhibits RT allosterically

Caption: HIV-1 life cycle and points of inhibition by Nevirapine and NRTIs.

Experimental Workflow for In Vitro Drug Combination Assay

Drug_Combination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stimulate_PBMCs 1. Stimulate PBMCs with PHA and IL-2 Infect_Cells 4. Infect stimulated PBMCs with HIV-1 Stimulate_PBMCs->Infect_Cells Prepare_Drugs 2. Prepare serial dilutions of Nevirapine and NRTI Checkerboard 3. Create checkerboard drug combination plate Prepare_Drugs->Checkerboard Add_Cells 5. Add infected cells to drug plate Checkerboard->Add_Cells Infect_Cells->Add_Cells Incubate 6. Incubate for 7 days Add_Cells->Incubate Collect_Supernatant 7. Collect culture supernatant Incubate->Collect_Supernatant p24_ELISA 8. Measure p24 antigen by ELISA Collect_Supernatant->p24_ELISA Calculate_CI 9. Calculate Combination Index (CI) p24_ELISA->Calculate_CI

Caption: Workflow for determining in vitro drug synergy using a checkerboard assay.

References

Application Notes and Protocols: An Experimental Model for Studying Nevirapine Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a key component in combination antiretroviral therapy for HIV-1.[1] It functions by binding to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[2][3] This binding induces a conformational change that disrupts the enzyme's catalytic site, thereby inhibiting viral replication.[3][4] However, the clinical efficacy of Nevirapine is often limited by the rapid emergence of drug-resistant viral strains.[5]

Understanding the mechanisms of resistance and developing strategies to overcome it are critical for effective long-term treatment. This document provides detailed application notes and protocols for establishing an experimental model to study the development of Nevirapine resistance in vitro and in vivo.

Mechanism of Nevirapine Action and Resistance

Nevirapine acts as a non-competitive inhibitor of HIV-1 RT.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), it does not compete with nucleoside triphosphates.[2] Instead, it binds to a pocket approximately 10 Å away from the active site, inducing a structural change that inhibits the enzyme's function.[4][6]

Resistance to Nevirapine arises from specific amino acid substitutions in the RT enzyme, primarily within or near the NNRTI binding pocket.[7] These mutations can reduce the binding affinity of the drug through steric hindrance or the loss of favorable hydrophobic interactions.[8] The development of resistance can occur rapidly, sometimes within weeks of starting monotherapy.[5]

Mechanism of Nevirapine action on wild-type RT and its failure to inhibit mutated RT.

Experimental Models for Studying Resistance

Both in vitro and in vivo models are utilized to study the dynamics of Nevirapine resistance.

In Vitro Model: Cell Culture-Based Selection

The most common experimental model involves the serial passage of HIV-1 in cell culture in the presence of escalating concentrations of Nevirapine.[9][10] This method mimics the selective pressure that leads to the emergence of resistant variants in patients.

  • Cell Lines:

    • Peripheral Blood Mononuclear Cells (PBMCs): Considered the gold standard for culturing clinical HIV-1 isolates.[9]

    • T-cell Lines: Immortalized cell lines such as CEM-GFP, C8166-R5, and MT4-R5 are often used due to their robust growth and high levels of virus production.[11][12]

    • Reporter Cell Lines: TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are frequently used for quantifying viral infection and drug susceptibility.[9]

In Vivo Model: RT-SHIV Infected Macaques

An established animal model utilizes a chimeric simian-human immunodeficiency virus (SHIV) where the SIV reverse transcriptase gene is replaced with the HIV-1 RT gene (RT-SHIV).[13] This allows for the study of resistance development to HIV-1 specific inhibitors in a controlled in vivo setting.

  • Animal Model: Cynomolgus monkeys (Macaca fascicularis) are infected with the RT-SHIV construct.[13]

  • Treatment: The infected monkeys are treated with Nevirapine, and the emergence of resistance mutations is monitored over time by analyzing viral RNA from plasma samples.[13] This model has successfully reproduced clinically relevant mutations such as K103N and Y181C.[13]

G General Experimental Workflow for In Vitro Resistance Selection Start Start with Wild-Type HIV-1 Strain Infect Infect Susceptible Cell Culture (e.g., PBMCs) Start->Infect Dose Introduce Nevirapine at Sub-inhibitory Concentration (e.g., 5 nM) Infect->Dose Culture Culture Virus for 3-7 Days Dose->Culture Monitor Monitor for Viral Replication (p24 Antigen Assay) Culture->Monitor Increase Increase Nevirapine Concentration 2-fold Monitor->Increase Replication >20% of control Repeat Repeat Passaging (20-25 cycles) Monitor->Repeat Replication <5% of control (restart selection) Increase->Culture Continue Passaging Resistant Harvest Nevirapine- Resistant Virus Population Increase->Resistant After final passage Analysis Characterize Resistant Virus Resistant->Analysis Phenotype Phenotypic Analysis (Determine IC50) Analysis->Phenotype Genotype Genotypic Analysis (Sequence RT Gene) Analysis->Genotype

Workflow for generating and characterizing Nevirapine-resistant HIV-1 in cell culture.

Experimental Protocols

Protocol 1: In Vitro Induction of Nevirapine Resistance

This protocol describes the dose-escalation method to select for Nevirapine-resistant HIV-1 variants in PBMC cultures.[9]

  • Preparation:

    • Isolate PBMCs from healthy donor blood.

    • Activate PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

    • Prepare a stock of wild-type HIV-1 virus.

  • Infection and Initial Selection:

    • Infect activated PBMCs with the wild-type HIV-1 strain.

    • Culture the infected cells in multiple parallel wells.

    • Add Nevirapine to the culture medium at a starting concentration of 5 nM. Include an untreated well as a control.[9]

  • Virus Passaging and Dose Escalation:

    • Culture for 3-7 days. At the end of each passage, harvest the culture supernatant containing the virus.

    • Measure viral replication, typically by quantifying p24 antigen levels in the supernatant.

    • Use the harvested virus to infect fresh, activated PBMCs for the next passage.

    • If the viral replication in the Nevirapine-treated well is greater than 20% of the untreated control, double the concentration of Nevirapine for the next passage.[9]

    • If replication is less than 5%, the concentration may be too high, and the selection should be restarted from the previous concentration.[9]

  • Completion:

    • Continue this process for approximately 25 passages or until a high level of resistance is achieved (e.g., growth in >60 µM Nevirapine).[9]

    • Harvest and store the final resistant virus stock at -80°C for characterization.

Protocol 2: Phenotypic Analysis (IC50 Determination)

This protocol uses a TZM-bl reporter cell line to determine the 50% inhibitory concentration (IC50) of Nevirapine for wild-type and resistant viral strains.[9]

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Drug Dilution:

    • Prepare serial dilutions of Nevirapine in culture medium. A typical range would be from 0.01 µM to 100 µM.

  • Infection:

    • Add a standardized amount of virus (wild-type or resistant) to the wells containing the different drug concentrations. Perform each concentration in triplicate. Include "virus only" (no drug) and "cells only" (no virus) controls.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C.[9]

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the "virus only" control.

    • Plot the percent inhibition against the drug concentration (on a log scale) and use non-linear regression analysis to calculate the IC50 value.[14]

Protocol 3: Genotypic Analysis (Mutation Detection)

This protocol outlines the steps to identify mutations in the reverse transcriptase gene of the resistant virus.

  • Viral RNA Extraction:

    • Extract viral RNA from the supernatant of the resistant virus culture using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme.

    • Amplify the pol gene (which contains the RT coding region) from the cDNA using specific primers.

  • Sequencing:

    • Purify the PCR product.

    • Sequence the amplified DNA using Sanger sequencing or Next-Generation Sequencing (NGS). Standard genotypic assays require a mutation to be present in at least 20-30% of the viral population to be detected.[15]

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence (e.g., HXB2).

    • Identify amino acid changes at codons known to be associated with NNRTI resistance (e.g., 103, 106, 181, 188, 190).[5] The Stanford University HIV Drug Resistance Database can be used for data interpretation.[16]

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Common Nevirapine Resistance Mutations and Their Impact

MutationAmino Acid ChangeFold-Change in Resistance (Approx.)Primary Resistance MechanismReferences
K103NLysine to Asparagine20-50 foldSteric hindrance, alters pocket entrance.[13],[17]
V106A/MValine to Alanine/Methionine10-50 foldAlters hydrophobic interactions within the binding pocket.[9]
Y181CTyrosine to Cysteine>100 foldLoss of a critical pi-stacking interaction with the drug.[5],[10]
Y188C/LTyrosine to Cysteine/Leucine>50 fold (C), >100 fold (L)Loss of key hydrophobic contacts with the drug.[15],[18]
G190AGlycine to Alanine>20 foldSteric clash with the drug's pyridinone ring.[5],[17]

Table 2: Example Phenotypic Susceptibility Data

Virus StrainNevirapine IC50 (µM)Fold-Change in ResistanceReferences
Wild-Type (HIV-1)0.5401.0 (Reference)[19]
Site-directed Mutant (Y181C)>40>100[10]
In Vitro Selected Variant (Combination)15.8~29[9]

References

How to synthesize Nevirapine derivatives for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Synthesis of Nevirapine and Its Analogs for Research Applications

This document provides detailed methodologies for the synthesis of Nevirapine and its derivatives, tailored for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established and improved synthetic routes, offering high yields and purity.

Introduction

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] For research purposes, the synthesis of Nevirapine and its derivatives is crucial for structure-activity relationship (SAR) studies, the investigation of metabolic pathways, and the development of next-generation NNRTIs with improved efficacy and reduced side effects.[3] This guide details a highly efficient, two-step, one-pot synthesis of Nevirapine, along with purification protocols and a summary of expected yields and purity.

Mechanism of Action

Nevirapine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA.[1][4][5] This binding is non-competitive with respect to the nucleoside triphosphates and induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity.[1][4] This ultimately prevents the synthesis of viral DNA, thereby halting the replication of the virus.[4]

Nevirapine_Mechanism_of_Action cluster_0 HIV-1 Infected Cell cluster_1 Inhibition by Nevirapine Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Transcription Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Inactive RT Complex Inactive RT Complex Reverse Transcriptase (RT)->Inactive RT Complex Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Viral Replication Viral Replication Integration into Host Genome->Viral Replication Nevirapine Nevirapine Nevirapine->Reverse Transcriptase (RT) Allosteric Binding Nevirapine->Inactive RT Complex Inactive RT Complex->Viral DNA Inhibition

Caption: Mechanism of Action of Nevirapine.

Quantitative Data Summary

The following table summarizes the yields and purity obtained from an improved, efficient synthesis process for Nevirapine.

StepProductYield (%)Purity (%) (by HPLC)
Crude SynthesisCrude Nevirapine91~98.4
Purification/RecrystallizationPurified Nevirapine96100
Overall Process Nevirapine API ~87 >99.5

Experimental Protocols

One-Pot Synthesis of Crude Nevirapine

This protocol describes a streamlined, two-step synthesis of Nevirapine in a single reaction vessel, which has been shown to have an overall yield of approximately 87%.[6]

Materials:

  • 2-Chloro-3-amino-4-picoline (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium hydride (60% dispersion in mineral oil)

  • Diglyme

  • Glacial acetic acid

  • Cyclohexane

  • Ethanol

  • Water, purified

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, thermocouple, and addition funnel

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-amino-4-picoline (CAPIC) and diglyme. Stir the mixture at room temperature.

  • Addition of Sodium Hydride: Carefully add sodium hydride (60% in oil) to the flask.

  • Addition of Me-CAN: Slowly add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in diglyme to the reaction mixture.

  • First Reaction Step (Formation of CYCLOR): Heat the reaction mixture to 60-65 °C and maintain this temperature for approximately 1-2 hours, or until the reaction is complete as monitored by HPLC.

  • Second Reaction Step (Cyclization): After the formation of the intermediate (CYCLOR) is complete, increase the temperature of the reaction mixture to 80-85 °C and hold for 2-3 hours to facilitate cyclization.

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the excess sodium hydride by the dropwise addition of water, ensuring the temperature does not exceed 50 °C.

  • Solvent Removal: Distill off a portion of the diglyme/water mixture under reduced pressure at 70-80 °C.

  • Precipitation: Add purified water to dissolve any salts. Follow this with the addition of cyclohexane and ethanol. Adjust the pH of the mixture to 6-8 by adding glacial acetic acid, which will cause the crude Nevirapine to precipitate as a solid.

  • Isolation: Isolate the crude Nevirapine by vacuum filtration and wash the solid with water.

Purification of Nevirapine by Recrystallization

Materials:

  • Crude Nevirapine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Activated carbon

  • Celite

  • Purified water

  • Ice/water bath

Procedure:

  • Dissolution: Suspend the crude Nevirapine in purified water in a round-bottom flask and cool the mixture to 0-5 °C in an ice/water bath.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 5 °C to dissolve the Nevirapine.

  • Decolorization: Add activated carbon to the solution and stir for a short period to remove colored impurities.

  • Filtration: Filter the solution through a pad of Celite to remove the activated carbon. Rinse the filter pad with small portions of cold water.

  • Precipitation: Transfer the clear filtrate to a clean flask and cool to 0-5 °C. Slowly add a sodium hydroxide solution to adjust the pH, causing the purified Nevirapine to precipitate.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum at 90-110 °C to a constant weight. The isolated yield of purified Nevirapine is typically around 96% with a purity of 100% by HPLC.[6][7]

Experimental Workflow Diagram

Nevirapine_Synthesis_Workflow cluster_synthesis Crude Nevirapine Synthesis (One-Pot) cluster_purification Purification start Charge Flask with CAPIC and Diglyme add_nah Add Sodium Hydride start->add_nah add_mecan Add Me-CAN Solution add_nah->add_mecan reaction1 Heat to 60-65°C (CYCLOR Formation) add_mecan->reaction1 reaction2 Heat to 80-85°C (Cyclization) reaction1->reaction2 quench Cool to 0-5°C and Quench with Water reaction2->quench distill Distill Solvent quench->distill precipitate Precipitate with Acetic Acid distill->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude dissolve Dissolve Crude in Water and HCl filter_crude->dissolve Crude Product decolorize Add Activated Carbon dissolve->decolorize filter_carbon Filter through Celite decolorize->filter_carbon precipitate_pure Precipitate with NaOH filter_carbon->precipitate_pure filter_pure Filter and Wash Purified Product precipitate_pure->filter_pure dry Dry Under Vacuum filter_pure->dry final_product Pure Nevirapine API dry->final_product

References

Application Notes and Protocols for Cell-Based Screening of Nevirapine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by binding to an allosteric site on the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting the viral replication cycle.[1] Accurate and reliable in vitro methods are crucial for the continued development and screening of Nevirapine and other antiretroviral compounds. This document provides detailed protocols for key cell-based assays to determine the efficacy of Nevirapine against HIV-1.

Mechanism of Action of Nevirapine

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase, meaning it does not compete with the natural nucleoside triphosphate substrates.[1] Its binding site is a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This allosteric inhibition is highly specific to HIV-1 RT; Nevirapine shows no significant activity against HIV-2 RT or human DNA polymerases.

HIV_Replication_Cycle cluster_virus HIV-1 Virion virion HIV-1 entry entry virion->entry nevirapine Nevirapine rt rt nevirapine->rt Inhibition

Key Cell-Based Assays for Efficacy Screening

The following assays are fundamental for evaluating the antiviral activity of Nevirapine and other antiretroviral compounds in a cell-based setting.

  • HIV-1 p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in cell culture supernatants, which is a direct marker of viral replication.

  • Reverse Transcriptase (RT) Activity Assay: This assay directly measures the activity of the viral enzyme targeted by Nevirapine.

  • Cytotoxicity Assay (MTT Assay): This assay is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not due to toxicity to the host cells.

Experimental Workflow

A typical workflow for screening the efficacy of Nevirapine involves a series of sequential and parallel assays to determine its antiviral potency and its effect on host cell viability.

Antiviral_Screening_Workflow

Quantitative Data Summary

The efficacy of Nevirapine is typically reported as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity is reported as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Parameter Cell Line HIV-1 Strain Value Reference
IC₅₀ (Enzyme Assay) -Recombinant RT84 nM[1][2]
IC₅₀ (Cell Culture) VariousWild-Type40 nM[1][2]
EC₅₀ TZM-blWild-Type0.059 µM - 1.41 µM (for analogs)[3]
IC₅₀ VariousWild-Type RT20-80 nM (for analogs)[3]
IC₅₀ Recombinant CYP3A4-0.540 µM[4]

Experimental Protocols

HIV-1 p24 Antigen Capture ELISA

This protocol is adapted from commercially available kits and published methods.[5][6][7]

Materials:

  • 96-well microtiter plates coated with anti-HIV-1 p24 monoclonal antibody

  • Cell culture supernatant from HIV-1 infected cells treated with Nevirapine

  • Recombinant HIV-1 p24 standard

  • Lysis buffer

  • Detector antibody: Biotinylated anti-HIV-1 p24 polyclonal antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants from Nevirapine-treated and untreated (control) HIV-1 infected cells.

    • Clarify the supernatants by centrifugation at 1,000 x g for 10 minutes to remove cells and debris.

  • Assay Procedure:

    • Add 20 µL of lysis buffer to each well of the antibody-coated microplate.

    • Add 200 µL of standards, controls, and clarified supernatants to the appropriate wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of the detector antibody to each well and incubate at 37°C for 60 minutes.

    • Wash the plate as described above.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

    • Wash the plate as described above.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the recombinant p24 standards.

    • Determine the concentration of p24 in the samples by interpolating from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each Nevirapine concentration compared to the untreated control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of Nevirapine concentration and fitting the data to a dose-response curve.

Colorimetric Reverse Transcriptase (RT) Activity Assay

This protocol is based on the principle of a non-radioactive ELISA-based RT assay.[8][9][10][11]

Materials:

  • Cell culture supernatant containing viral particles

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Nucleotide mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-dUTP/biotin-dUTP)

  • Streptavidin-coated microtiter plate

  • Anti-digoxigenin-POD (peroxidase) conjugate

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Stop solution

  • Wash buffer

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation:

    • Collect and clarify cell culture supernatants as described for the p24 ELISA.

  • RT Reaction:

    • In a separate reaction tube or plate, mix the clarified supernatant with the reaction buffer, template/primer, and nucleotide mix.

    • Incubate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microtiter plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.

    • Wash the plate 3-5 times with wash buffer.

    • Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37°C.

    • Wash the plate as described above.

    • Add the ABTS substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction if necessary.

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • The absorbance is directly proportional to the RT activity.

    • Calculate the percentage of inhibition of RT activity for each Nevirapine concentration compared to the untreated control.

    • Determine the EC₅₀ value as described for the p24 ELISA.

MTT Cytotoxicity Assay

This protocol provides a method to assess the effect of Nevirapine on the viability of the host cells.[12][13][14]

Materials:

  • Target cells (e.g., TZM-bl, MT-4)

  • Nevirapine dilution series

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Add 100 µL of medium containing various concentrations of Nevirapine to the wells (in triplicate).

    • Include a "cells only" control (medium only) and a "no cells" blank (medium only).

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.

    • Gently mix the contents of the wells.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each Nevirapine concentration relative to the "cells only" control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of Nevirapine concentration and fitting the data to a dose-response curve.

Conclusion

The described cell-based assays provide a robust framework for the in vitro evaluation of Nevirapine's efficacy and cytotoxicity. Consistent application of these detailed protocols will yield reliable and reproducible data, which is essential for the preclinical assessment of antiretroviral compounds and for further studies into drug resistance and mechanism of action. Researchers should always include appropriate positive and negative controls in each assay to ensure the validity of the results.

References

Animal Models for In Vivo Pharmacokinetic Assessment of Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. Preclinical in vivo studies using various animal models are indispensable for characterizing the pharmacokinetics of Nevirapine before human clinical trials. This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic testing of Nevirapine in common animal models.

Animal Models in Nevirapine Pharmacokinetic Studies

A range of animal species has been utilized to study the pharmacokinetics of Nevirapine, each offering unique advantages. The choice of model often depends on the specific research question, cost, and handling considerations. Commonly used models include mice, rats, rabbits, dogs, and non-human primates such as monkeys and chimpanzees.[1] Rats are frequently favored for early pharmacokinetic studies due to their size, which allows for adequate blood sampling, and their physiological similarities to humans in terms of drug transporters, providing good predictive value for oral drug absorption.[2]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of Nevirapine observed in various animal models. These values can vary depending on the dose, formulation, and specific strain of the animal used.

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference
Rat 10 (IV)Intravenous---9.8[3]
10 (PO)Oral-8-8.19[3]
20 (PO) in Cynomolgus MonkeysOral-2--[4]
Dog (Beagle) 1 (IV)Intravenous1.23-2.620.0[3]
2 (PO)Oral0.181-3.0224.3[3]
Chimpanzee -Oral---11-24[4]

Note: '-' indicates data not available in the cited sources. AUC values may be reported as AUC(0-last) or AUC(0-infinity).

Experimental Protocols

Oral Gavage Administration of Nevirapine in Rodents

Oral gavage is a standard method for precise oral administration of substances in rodents.

Materials:

  • Nevirapine suspension or solution

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip[5]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[5]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle to ensure it is not inserted too far.[5]

  • Restraint: Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[6]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle.[5]

  • Substance Administration: Once the needle is correctly positioned, administer the Nevirapine suspension/solution slowly and steadily.[6]

  • Needle Removal: After administration, gently remove the needle in the same direction it was inserted.

  • Monitoring: Observe the animal for a few minutes post-procedure for any signs of distress, such as labored breathing or fluid coming from the nose.[5][6]

Blood Sample Collection for Pharmacokinetic Analysis in Rats

Serial blood sampling is crucial for constructing a pharmacokinetic profile. Several methods can be employed for blood collection in rats.

Materials:

  • Sterile needles or lancets

  • Microcentrifuge tubes (with or without anticoagulant, e.g., EDTA, for plasma or serum, respectively)

  • Pipettes

  • Centrifuge

  • Anesthetic (if required by protocol)

Procedure (Subclavian Vein Collection - Conscious Rat):

  • Animal Restraint: Properly restrain the rat to allow access to the subclavian region.

  • Site Preparation: Locate the subclavian triangular fossa between the neck and the forelimb. The collection site is approximately 2-3 mm toward the head from the lowest point of the fossa. Shave the area if necessary and disinfect with 75% alcohol.[7]

  • Blood Collection: Insert a sterile needle into the subclavian vein and gently aspirate the required blood volume (typically 200-250 µL for pharmacokinetic studies).[7]

  • Sample Processing:

    • For Plasma: Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant. Gently invert the tube 8-10 times to mix. Centrifuge at approximately 2000 x g for 10-15 minutes to separate the plasma.[7][8]

    • For Serum: Transfer the blood into a tube without anticoagulant and allow it to clot for about 20 minutes. Centrifuge to separate the serum.[8]

  • Storage: Store the collected plasma or serum samples at -80°C until analysis.[9]

Other viable blood collection methods in rats include tail vein, retro-orbital plexus (requires high skill and is often discouraged due to potential for injury), and saphenous vein sampling.[7][10]

Quantification of Nevirapine in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for quantifying Nevirapine concentrations in biological matrices.

Principle: This method involves protein precipitation to extract Nevirapine from the plasma, followed by separation and detection using an HPLC system with UV detection.

Materials and Reagents:

  • HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Nevirapine reference standard

  • Internal standard (e.g., Dicloxacillin or 3-Isobutyl-1-methyl xanthine)[11][12]

  • Plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a known volume of plasma sample (e.g., 200 µL), add an internal standard. b. Add a precipitating agent, such as cold acetonitrile, to precipitate the plasma proteins.[1][11] c. Vortex the mixture thoroughly. d. Centrifuge at high speed (e.g., 7852 x g for 10 minutes) to pellet the precipitated proteins.[13] e. Carefully collect the supernatant for analysis.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 70:30 v/v), with the pH of the buffer adjusted as needed (e.g., pH 3.0).[1][11]

    • Flow Rate: 1.0 mL/min.

    • Column: C18 column (e.g., HiQ sil C18 HS).[1][11]

    • Detection Wavelength: 254 nm or 260 nm.[13]

  • Analysis: a. Inject a specific volume of the supernatant into the HPLC system. b. Record the chromatograms and determine the peak areas for Nevirapine and the internal standard.

  • Quantification: a. Prepare a calibration curve by spiking known concentrations of Nevirapine into blank plasma and processing them in the same way as the study samples. b. Plot the ratio of the peak area of Nevirapine to the peak area of the internal standard against the corresponding Nevirapine concentration. c. Use the linear regression equation from the calibration curve to determine the concentration of Nevirapine in the unknown samples.

Visualizations

Nevirapine Metabolic Pathway

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, before excretion. The major metabolic pathway involves hydroxylation at various positions on the Nevirapine molecule.

Nevirapine_Metabolism NVP Nevirapine M2_OH 2-Hydroxynevirapine NVP->M2_OH CYP3A4 M3_OH 3-Hydroxynevirapine NVP->M3_OH CYP2B6 M8_OH 8-Hydroxynevirapine NVP->M8_OH CYP3A4, CYP2D6 M12_OH 12-Hydroxynevirapine NVP->M12_OH CYP3A4, CYP2D6 M2_OH_G 2-OH-NVP Glucuronide M2_OH->M2_OH_G M3_OH_G 3-OH-NVP Glucuronide M3_OH->M3_OH_G M8_OH_G 8-OH-NVP Glucuronide M8_OH->M8_OH_G M12_OH_G 12-OH-NVP Glucuronide M12_OH->M12_OH_G Carboxy_NVP 4-Carboxynevirapine M12_OH->Carboxy_NVP Oxidation

Caption: Major metabolic pathways of Nevirapine.

Experimental Workflow for a Typical In Vivo Pharmacokinetic Study

The following diagram illustrates the logical flow of a standard in vivo pharmacokinetic study of Nevirapine in an animal model.

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (e.g., Oral Gavage) Animal_Acclimatization->Dosing Dose_Preparation Nevirapine Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Isolation Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Quantification of Nevirapine Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) HPLC_Analysis->PK_Modeling

Caption: Workflow for Nevirapine in vivo pharmacokinetic study.

References

Application Notes and Protocols for Spectrophotometric Determination of Nevirapine in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Nevirapine in solutions using various spectrophotometric methods. These methods are essential for quality control in pharmaceutical manufacturing, dissolution studies, and research applications. The protocols outlined below are based on established and validated analytical procedures.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Accurate and reliable analytical methods are crucial for determining its concentration in bulk drug substances, pharmaceutical formulations, and biological fluids. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC.[2] This document details three common spectrophotometric methods: Direct UV Spectrophotometry, and two visible spectrophotometric (colorimetric) methods involving ion-pair complexation and coordination complex formation.

Methods Overview

Three primary spectrophotometric methods for Nevirapine determination are presented:

  • Direct UV Spectrophotometry: This method relies on the inherent UV absorbance of the Nevirapine molecule. It is a straightforward and rapid technique suitable for relatively pure samples.

  • Visible Spectrophotometry using Ion-Pair Complexation: This colorimetric method involves the formation of a colored complex between Nevirapine and a dye, such as Wool Fast Blue. The resulting complex is then extracted into an organic solvent for measurement.[3]

  • Visible Spectrophotometry using Coordination Complex Formation: This method is based on the reaction of Nevirapine with a metal salt, such as tetrathiocyanatocobalt(II), to form a colored coordination complex that can be quantified.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different spectrophotometric methods for Nevirapine determination.

ParameterDirect UV SpectrophotometryVisible Spectrophotometry (Wool Fast Blue)[3]Visible Spectrophotometry (Tetrathiocyanatocobalt(II))[4]
Wavelength (λmax) 282 nm (in Methanol:Water)[1], 283 nm (in Methanol or Water)[6], 313 nm (in 0.1 N HCl)[6], 351 nm (in Ethanol)[7]590 nm[3]624.5 nm[5]
Solvent/Reagent Methanol:Water[1], Methanol[6], Water[6], 0.1 N HCl[6], Ethanol[7]Wool Fast Blue, Chloroform, pH buffer[3]Tetrathiocyanatocobalt(II), pH 4 buffer[4][5]
Linearity Range 1-5 µg/mL[1], 1-10 µg/mL, 10-60 µg/mL[7][8]50-250 µg/mL[3]0.2-2.0 µg/mL[4]
Molar Absorptivity Not consistently reportedNot reported1.16 x 10⁴ L·mol⁻¹·cm⁻¹[4][5]
Limit of Detection (LOD) 1.63 µg/mLNot reported0.073 µg/mL[4]
Limit of Quantification (LOQ) 3.12 µg/mLNot reported0.222 µg/mL[4]
Correlation Coefficient (r²) > 0.999, 0.9978[1], 0.9944[7]Not reported> 0.99
Recovery 100.21%Statistically validated by recovery studies[3]Successfully applied to pharmaceutical formulations[4]

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This protocol is based on the direct measurement of Nevirapine's UV absorbance.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Nevirapine reference standard

  • Methanol (HPLC grade)[1]

  • Distilled or deionized water[1]

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of Nevirapine reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a small amount of methanol and then make up the volume with water to obtain a concentration of 1000 µg/mL.[1]

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-10 µg/mL) using a mixture of methanol and water as the diluent.[9]

4. Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Nevirapine.

  • Transfer to a 100 mL volumetric flask, add about 70 mL of the methanol:water diluent, and sonicate for 15 minutes.

  • Make up the volume with the diluent and filter the solution.

  • Further dilute the filtrate to a concentration within the linearity range.

5. Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use the methanol:water mixture as a blank.

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 282 nm.[1]

6. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Nevirapine in the sample solution from the calibration curve using the linear regression equation.

Method 2: Visible Spectrophotometry using Ion-Pair Complexation with Wool Fast Blue

This method involves the formation of a colored complex that is extracted for measurement.[3]

1. Materials and Equipment:

  • Visible Spectrophotometer with 1 cm glass cuvettes

  • Separatory funnels (125 mL)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Nevirapine reference standard

  • Methanol

  • Wool Fast Blue solution

  • Buffer solution (pH specified in the original method, though not explicitly stated in the summary, a suitable acidic pH is expected for ion-pair formation)

  • Chloroform

  • Distilled water

2. Preparation of Standard Stock Solution (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of Nevirapine in methanol.[3]

3. Preparation of Working Standard Solution (100 µg/mL):

  • Dilute the stock solution with methanol to obtain a concentration of 100 µg/mL.[3]

4. Assay Procedure:

  • Into a series of 125 mL separatory funnels, add aliquots of the Nevirapine working standard solution (ranging from 0.5 mL to 2.5 mL to achieve final concentrations of 50-250 µg/mL in the aqueous phase).[3]

  • To each funnel, add 1.0 mL of the buffer solution and 1.0 mL of the Wool Fast Blue solution.[3]

  • Adjust the total volume of the aqueous phase to 15 mL with distilled water.[3]

  • Add 5.0 mL of chloroform to each funnel.[3]

  • Shake the funnels for 2 minutes to facilitate the extraction of the ion-pair complex.[3]

  • Allow the two phases to separate.

  • Collect the organic (chloroform) layer.

5. Measurement:

  • Measure the absorbance of the chloroform extract at 590 nm against a reagent blank prepared under the same conditions without the Nevirapine standard.[3]

6. Calculation:

  • Plot a calibration curve of absorbance versus the concentration of Nevirapine.

  • Determine the concentration of Nevirapine in the sample by interpolating its absorbance on the calibration curve.

Method 3: Visible Spectrophotometry using Tetrathiocyanatocobalt(II)

This protocol is based on the formation of a colored coordination complex.[4][5]

1. Materials and Equipment:

  • UV-Visible Spectrophotometer with 1 cm quartz cells

  • Analytical balance

  • Volumetric flasks and pipettes

  • Nevirapine reference standard

  • Tetrathiocyanatocobalt(II) (TTC) reagent

  • Buffer solution (pH 4)[4][5]

2. Preparation of Standard Stock Solution (e.g., 10 µg/mL):

  • Prepare a stock solution of Nevirapine of a suitable concentration (e.g., 100 µg/mL) in an appropriate solvent and then dilute to a working concentration of 10 µg/mL.

3. Assay Procedure:

  • Into a series of 10 mL calibrated flasks, pipette aliquots of the Nevirapine standard solution to achieve final concentrations in the range of 0.2-2.0 µg/mL.[4]

  • Add 2 mL of the pH 4 buffer solution to each flask.

  • Add an optimized volume of the tetrathiocyanatocobalt(II) reagent.

  • Make up the volume to 10 mL with a suitable diluent (likely the buffer solution).

4. Measurement:

  • Measure the absorbance of the resulting complex at 624.5 nm against a reagent blank.[5]

5. Calculation:

  • Construct a calibration curve by plotting absorbance versus the final concentration of Nevirapine.

  • Calculate the concentration of the unknown sample using the linear regression equation derived from the calibration curve.

Diagrams

Experimental Workflow for Direct UV Spectrophotometry

cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working measurement Measure Absorbance at λmax working->measurement sample_prep Prepare Sample Solution sample_prep->measurement calibration Construct Calibration Curve measurement->calibration calculation Calculate Concentration calibration->calculation

Caption: Workflow for Direct UV Spectrophotometric Analysis of Nevirapine.

Experimental Workflow for Visible Spectrophotometry (Ion-Pair Complexation)

cluster_prep Preparation & Reaction cluster_analysis Analysis prep_standards Prepare Nevirapine Working Standards add_reagents Add Buffer & Wool Fast Blue prep_standards->add_reagents add_chloroform Add Chloroform add_reagents->add_chloroform shake Shake to Extract add_chloroform->shake separate Separate Phases shake->separate measure Measure Absorbance of Organic Layer at 590 nm separate->measure calibrate Plot Calibration Curve measure->calibrate calculate Determine Concentration calibrate->calculate

Caption: Workflow for Nevirapine Analysis by Ion-Pair Complexation.

Logical Relationship for Method Selection

start Start: Need to Quantify Nevirapine sample_purity Is the sample relatively pure (e.g., bulk drug, simple formulation)? start->sample_purity uv_method Use Direct UV Spectrophotometry sample_purity->uv_method Yes colorimetric_method Consider Colorimetric Methods sample_purity->colorimetric_method No / Unknown sensitivity_needed Is high sensitivity required (low concentration)? ttc_method Use Tetrathiocyanatocobalt(II) Method (higher sensitivity) sensitivity_needed->ttc_method Yes wool_blue_method Use Wool Fast Blue Method (simpler colorimetric) sensitivity_needed->wool_blue_method No colorimetric_method->sensitivity_needed

References

Application Note & Protocol: In Vitro Selection of Nevirapine-Resistant HIV-1 Strains Using Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination antiretroviral therapy for HIV-1 infection. It functions by binding to an allosteric, hydrophobic pocket on the p66 subunit of the reverse transcriptase (RT) enzyme.[1][2] This binding induces a conformational change that distorts the enzyme's catalytic site, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.[3][4][5]

A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains. For Nevirapine, single amino acid substitutions in the RT enzyme, such as at positions Y181, K103, G190, or Y188, can confer high-level resistance, often leading to treatment failure.[6][7][8] The Y181C mutation, for instance, dramatically reduces the binding affinity of first-generation NNRTIs by eliminating crucial aromatic ring stacking interactions.[9]

The ability to generate and characterize drug-resistant HIV-1 strains in a controlled laboratory setting is essential for understanding resistance mechanisms, evaluating the efficacy of next-generation inhibitors, and developing effective salvage therapies. This document provides a detailed protocol for the long-term culture of HIV-1 in the presence of escalating concentrations of Nevirapine to select for resistant variants. The protocol covers cell line maintenance, viral infection, drug selection, and the subsequent phenotypic and genotypic characterization of the selected virus.

Experimental Workflow

The overall process involves infecting a susceptible T-cell line with a wild-type HIV-1 strain, followed by continuous culture under increasing Nevirapine pressure. Viral replication is monitored throughout the selection process. Once a resistant virus population is established, it is harvested and characterized to determine its resistance profile (phenotype) and identify the specific mutations responsible (genotype).

G Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: Resistance Selection cluster_analysis Phase 3: Characterization A Propagate MT-2 Cell Line B Prepare Wild-Type (WT) HIV-1 Stock A->B D Infect MT-2 Cells with WT HIV-1 B->D C Determine WT IC50 for Nevirapine E Initiate Culture with Low-Dose Nevirapine (~WT IC50) C->E D->E F Monitor Viral Replication (p24 ELISA) E->F G Dose Escalation Decision F->G H Increase Nevirapine Concentration (2-fold) G->H Replication Rebounds I Maintain Current Concentration G->I Replication Suppressed J Harvest Resistant Virus Stock G->J Stable Replication at High [NVP] H->F I->F K Phenotypic Analysis: Determine Resistant IC50 J->K L Genotypic Analysis: Sequence RT Gene J->L M Data Analysis & Correlation K->M L->M

Caption: Workflow for in vitro selection of Nevirapine resistance.

Detailed Experimental Protocols

Safety Precaution: All work with live HIV-1 must be performed under Biosafety Level 3 (BSL-3) containment by trained personnel.

Protocol 1: Cell Line Propagation (MT-2 Cells)

The MT-2 cell line is a human T-cell line immortalized with HTLV-1 that is highly susceptible to HIV-1 infection and clearly shows cytopathic effects (syncytia formation).[10][11]

  • Culture Medium: Prepare RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Culture MT-2 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

  • Subculture: Maintain cell density between 2 x 10⁵ and 9 x 10⁵ viable cells/mL.[11] To subculture, determine cell density and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension with fresh culture medium to a seeding density of 2-3 x 10⁵ cells/mL every 2-3 days.

Protocol 2: Infection of MT-2 Cells
  • Cell Preparation: On the day of infection, seed 5 x 10⁶ viable MT-2 cells in a T-25 flask in 5 mL of culture medium.

  • Infection: Add a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.05. This can be calculated based on a pre-titered viral stock.

  • Incubation: Incubate the flask for 4 hours at 37°C, gently mixing every hour to ensure even distribution of the virus.

  • Washing: After incubation, transfer the cell suspension to a 15 mL conical tube, centrifuge at 300 x g for 10 minutes, and discard the supernatant to remove the initial inoculum.

  • Resuspension: Resuspend the cell pellet in 10 mL of fresh culture medium and transfer back to the T-25 flask.

  • Confirmation: Culture for 3-4 days, monitoring for signs of infection such as syncytia formation and by measuring the p24 antigen concentration in the supernatant.

Protocol 3: Long-Term Selection with Nevirapine
  • Establish Cultures: From the infected culture (Protocol 2), establish two parallel T-25 flasks:

    • Control Culture: No drug added.

    • Selection Culture: Add Nevirapine at an initial concentration approximately equal to the wild-type 50% inhibitory concentration (IC50), which for HIV-1 is typically around 40 nM.[2]

  • Monitoring and Maintenance:

    • Every 3-4 days, collect a 1 mL aliquot of the culture supernatant from each flask for p24 antigen quantification. Store at -80°C until analysis.

    • Centrifuge the remaining cells, resuspend them in fresh medium (with the corresponding concentration of Nevirapine for the selection flask), and adjust the cell density back to ~5 x 10⁵ cells/mL.

  • Dose Escalation:

    • Continue monitoring p24 levels. In the selection culture, p24 levels will initially drop significantly.

    • Maintain the current Nevirapine concentration until p24 levels in the selection culture rebound to at least 20-50% of the p24 level in the no-drug control culture.[12] This indicates the emergence of a partially resistant viral population.

    • Once replication rebounds, double the concentration of Nevirapine at the next cell passage.

    • Repeat this cycle of monitoring and dose escalation. The selection process can take several weeks to months.[12]

  • Harvesting: Once the virus can replicate consistently and robustly at a high concentration of Nevirapine (e.g., >10 µM), harvest the culture supernatant. Centrifuge to pellet cell debris, filter through a 0.45 µm filter, and store aliquots at -80°C. This is the Nevirapine-Resistant (NVP-R) virus stock.

Protocol 4: HIV-1 p24 Antigen Quantification (ELISA)

The p24 capsid protein concentration is a reliable indicator of viral replication.[13]

  • Kit Selection: Use a commercial HIV-1 p24 ELISA kit (e.g., from Abcam, PerkinElmer, or Assay Genie).[14][15]

  • Procedure: Follow the manufacturer's protocol. A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for p24.

    • Add standards and serially diluted culture supernatant samples to the wells. Incubate for 1-2.5 hours.[14]

    • Wash the plate, then add a biotinylated detector antibody. Incubate for 1 hour.[14]

    • Wash the plate, then add streptavidin-HRP conjugate. Incubate for 30-45 minutes.[14]

    • Wash the plate, then add a TMB substrate. Incubate in the dark for 10-30 minutes.[14]

    • Add stop solution and read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate p24 concentrations in samples by interpolating from the standard curve.

Protocol 5: Phenotypic Analysis (IC50 Determination)

This protocol determines the concentration of Nevirapine required to inhibit the replication of the selected virus by 50%.

  • Cell Plating: Seed fresh, uninfected MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.

  • Drug Dilution: Prepare a 2-fold serial dilution of Nevirapine in culture medium, covering a wide concentration range (e.g., 1 nM to 100 µM). Add these dilutions to the wells. Include "no drug" wells as a control.

  • Infection: Infect the cells by adding a standardized amount of the NVP-R virus stock (and the WT virus stock in a parallel plate for comparison) to each well.

  • Incubation: Incubate the plates for 5-7 days at 37°C.

  • Readout: After incubation, measure viral replication in each well by quantifying p24 antigen in the supernatant as described in Protocol 4.

  • Calculation: Plot the percentage of p24 inhibition versus the log of Nevirapine concentration. Use non-linear regression analysis (e.g., four-parameter sigmoid dose-response) to calculate the IC50 value.[16] The fold-change in resistance is calculated as (IC50 of NVP-R virus) / (IC50 of WT virus).

Protocol 6: Genotypic Analysis of Reverse Transcriptase

This protocol identifies the mutations in the RT gene responsible for resistance.

  • RNA Extraction: Extract viral RNA from the NVP-R and WT virus stocks using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).[17]

  • RT-PCR: Synthesize cDNA from the viral RNA and amplify the pol gene region encoding the first ~300-400 amino acids of the reverse transcriptase using a one-step RT-PCR kit and specific primers.[17]

  • PCR Product Purification: Purify the resulting PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers. Sanger sequencing is the standard method for routine HIV drug resistance genotyping.[18][19][20][21]

  • Sequence Analysis: Align the obtained sequences with a known wild-type reference sequence (e.g., HXB2). Identify amino acid changes by comparing the NVP-R sequence to the WT sequence. Known NVP resistance mutations are commonly found at codons 103, 106, 108, 181, 188, and 190.[6]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example of Nevirapine Dose Escalation During In Vitro Selection

Culture Week Nevirapine Conc. (nM) p24 (pg/mL) - Control p24 (pg/mL) - Selection Notes
1 40 85,400 5,100 Initial suppression
2 40 91,200 12,300 Replication beginning to recover
3 40 88,900 35,600 Rebound >20% of control -> Escalate
4 80 95,100 7,800 Suppression at higher concentration
5 80 92,500 21,500 Recovery observed
6 80 90,800 48,900 Rebound >50% of control -> Escalate
... ... ... ... ...

| 12 | 10,240 | 89,500 | 75,200 | Stable replication at high [NVP] |

Table 2: Phenotypic and Genotypic Characterization of Selected Virus

Virus Strain IC50 (nM) [Mean ± SD] Fold-Change in IC50 Key Reverse Transcriptase Mutations Identified
Wild-Type (WT) HIV-1 42 ± 5 1.0 (Reference) None

| NVP-Resistant (NVP-R) | 3,950 ± 210 | 94.0 | Y181C |

Note: The Y181C mutation is known to cause a 50- to 100-fold increase in resistance to Nevirapine.[7][22]

Mechanism of Action and Resistance

Nevirapine binds to a non-competitive, allosteric site on the HIV-1 RT. This binding alters the enzyme's conformation, specifically affecting the "primer grip," which is essential for correctly positioning the nucleic acid for polymerization.[4][23] This prevents the catalytic reaction, halting DNA synthesis.[5] Mutations in this binding pocket can disrupt the interaction between the drug and the enzyme. The Y181C mutation, for example, removes a key tyrosine residue whose aromatic ring forms favorable interactions with Nevirapine.[9] This loss of interaction significantly weakens the drug's binding affinity, allowing the enzyme to remain active even in the presence of the drug.

G Nevirapine Inhibition and Resistance Mechanism cluster_wt Wild-Type RT cluster_res Resistant RT (Y181C Mutation) WT_RT HIV-1 RT (p66) Polymerization_WT DNA Polymerization WT_RT->Polymerization_WT Catalyzes Inhibition INHIBITION WT_RT->Inhibition Pocket NNRTI Binding Pocket (contains Tyr181, Tyr188) Pocket->WT_RT Induces conformational change NVP Nevirapine NVP->Pocket Binds tightly dNTP dNTP dNTP->Polymerization_WT RNA_DNA RNA/DNA Template RNA_DNA->Polymerization_WT Inhibition->Polymerization_WT Blocks RES_RT HIV-1 RT (p66) with Y181C Mutation Polymerization_RES DNA Polymerization (Continues) RES_RT->Polymerization_RES Catalyzes Res_Pocket Altered Binding Pocket (Cys181) NVP2 Nevirapine NVP2->Res_Pocket Binding is weakened/lost

Caption: Nevirapine action on WT RT and mechanism of Y181C resistance.

References

Application of Nevirapine in Studies of HIV Mother-to-Child Transmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the prevention of mother-to-child transmission (PMTCT) of HIV-1. Its favorable pharmacokinetic profile, including rapid absorption and placental transfer, coupled with its affordability, has made it a critical intervention, particularly in resource-limited settings.[1][2] This document provides detailed application notes and protocols based on key studies evaluating the use of Nevirapine for PMTCT.

Pharmacokinetics and Mechanism of Action

Nevirapine non-competitively inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA.[2] In pregnant women, a single 200 mg oral dose at the onset of labor achieves therapeutic concentrations in both maternal and infant circulation.[3][4][5] The drug has a long half-life in both mothers and infants, which contributes to its efficacy in a single-dose regimen.[3][4][5] Studies have shown that following a maternal dose of 200 mg during labor, Nevirapine concentrations in newborns exceed 100 ng/mL, which is more than 10 times the in vitro 50% inhibitory concentration (IC50) for HIV-1.[3][4][5]

Key Clinical Efficacy Data

The landmark HIVNET 012 trial was instrumental in establishing the efficacy of a single-dose Nevirapine regimen.[6][7] This and subsequent studies have provided a wealth of data on the effectiveness of various Nevirapine-based protocols.

Study/RegimenTiming of InterventionHIV Transmission Rate at 6-8 WeeksHIV Transmission Rate at 14-16 WeeksEfficacy Compared to ZidovudineReference
HIVNET 012 [7]
Nevirapine ArmMother: 200 mg at onset of labor; Infant: 2 mg/kg within 72h of birth11.9%13.1%47% lower risk of transmission[7]
Zidovudine ArmMother: 600 mg at labor onset, 300 mg every 3h until delivery; Infant: 4 mg/kg twice daily for 7 days21.3%25.1%-[7]
Pooled Analysis of 5 Randomized Trials [8]
6-week infant Nevirapine prophylaxisInfant: Daily Nevirapine for 6 weeksPostnatal transmission at 28 weeks: 5.8%--[8]
14-week infant Nevirapine prophylaxisInfant: Daily Nevirapine for 14 weeksPostnatal transmission at 28 weeks: 3.7%--[8]
28-week infant Nevirapine prophylaxisInfant: Daily Nevirapine for 28 weeksPostnatal transmission at 28 weeks: 1.8%--[8]
ParameterFindingReference
Viral Load Reduction A single dose of Nevirapine in HIV-positive mothers during labor can lead to a significant reduction in viral load. One study showed an overall reduction of 53-63.6%.[9]
Pharmacokinetics in Neonates Nevirapine has a prolonged elimination half-life in neonates. A single 2 mg/kg oral dose to the infant at 48–72 hours after birth can maintain serum concentrations above 100 ng/mL for the first 7 days of life.[3][5]
Placental Transfer The placental transfer of Nevirapine is efficient, with the ratio of fetal to maternal drug exposure estimated to be around 75%.[10]

Experimental Protocols

Protocol 1: Single-Dose Nevirapine Regimen for PMTCT (Based on HIVNET 012)

This protocol outlines the administration of a single dose of Nevirapine to the mother during labor and to the infant shortly after birth.

1. Materials:

  • Nevirapine 200 mg tablets

  • Nevirapine oral suspension (10 mg/mL)

  • Oral dosing syringe

  • Personal Protective Equipment (PPE)

2. Procedure:

  • Maternal Dosing:

    • Administer a single oral dose of 200 mg Nevirapine to the HIV-infected pregnant woman at the onset of labor.[6][7]

  • Infant Dosing:

    • Within 72 hours of birth, administer a single oral dose of Nevirapine suspension to the infant.[6][7]

    • The recommended dosage is 2 mg/kg of body weight.[6][7]

3. Monitoring:

  • Monitor the mother and infant for any adverse events. While generally well-tolerated in this regimen, potential side effects of Nevirapine can include rash and hepatotoxicity.[2]

  • Infant HIV testing should be performed at birth, 6-8 weeks, and 14-16 weeks of age via HIV-1 RNA PCR to determine infection status.[7]

Protocol 2: Extended Nevirapine Prophylaxis for Infants

This protocol is for providing extended Nevirapine prophylaxis to infants, particularly in the context of breastfeeding, to reduce the risk of postnatal HIV transmission.

1. Materials:

  • Nevirapine oral suspension (10 mg/mL)

  • Oral dosing syringe

  • PPE

2. Procedure:

  • Initiate daily oral Nevirapine prophylaxis in the HIV-exposed infant, starting as early as possible after birth (preferably within the first 6 hours).[11]

  • The duration of prophylaxis can vary, with studies evaluating regimens of 6, 14, and 28 weeks.[8]

  • Dosage recommendations for prophylaxis (WHO simplified age-based dosing): [12]

    • Birth to 6 weeks: 15 mg (1.5 ml) once daily for full-term neonates.

    • After 6 weeks to 12 weeks: 20 mg (2 ml) once daily.

3. Monitoring:

  • Regular follow-up of the infant is crucial to monitor for adverse events and to assess HIV infection status through PCR testing at scheduled intervals (e.g., 6 weeks, 6 months, and after cessation of breastfeeding).[13]

Signaling Pathways and Experimental Workflows

PMTCT_Nevirapine_Workflow cluster_mother Maternal Intervention cluster_infant Infant Intervention HIV-positive Pregnant Woman HIV-positive Pregnant Woman Onset of Labor Onset of Labor HIV-positive Pregnant Woman->Onset of Labor Administer 200mg Nevirapine Administer 200mg Nevirapine Onset of Labor->Administer 200mg Nevirapine Birth Birth Administer 200mg Nevirapine->Birth Placental Transfer Administer Nevirapine (2mg/kg) Administer Nevirapine (2mg/kg within 72h) Birth->Administer Nevirapine (2mg/kg) Reduced Vertical Transmission Reduced Vertical Transmission Administer Nevirapine (2mg/kg)->Reduced Vertical Transmission

Caption: Workflow of single-dose Nevirapine for PMTCT.

Extended_NVP_Prophylaxis_Workflow HIV-exposed Infant HIV-exposed Infant Initiate Daily NVP Prophylaxis Initiate Daily Nevirapine Prophylaxis (within 72h) HIV-exposed Infant->Initiate Daily NVP Prophylaxis Continue Prophylaxis Continue Daily NVP (e.g., 6-28 weeks) Initiate Daily NVP Prophylaxis->Continue Prophylaxis Breastfeeding Period Breastfeeding Period Continue Prophylaxis->Breastfeeding Period Reduced Postnatal Transmission Reduced Postnatal Transmission Breastfeeding Period->Reduced Postnatal Transmission Cessation of Breastfeeding Cessation of Breastfeeding Breastfeeding Period->Cessation of Breastfeeding Post-Prophylaxis Monitoring Post-Prophylaxis HIV Testing Cessation of Breastfeeding->Post-Prophylaxis Monitoring

Caption: Workflow for extended infant Nevirapine prophylaxis.

Considerations and Future Directions

While highly effective, the use of single-dose Nevirapine has been associated with the development of NNRTI resistance in both mothers and infants who become infected despite prophylaxis.[14][15] This can have implications for future treatment options for both.[16] As a result, current guidelines often recommend combination antiretroviral therapy for pregnant women living with HIV for their own health and to further reduce the risk of transmission.[15] However, Nevirapine remains a valuable tool, particularly in settings where access to combination therapy is limited or for infants at high risk of acquiring HIV.[17] Extended prophylaxis for infants during the breastfeeding period is a key strategy to prevent postnatal transmission.[8][13][18] Ongoing research continues to optimize PMTCT strategies, including the role of Nevirapine in combination regimens and as infant prophylaxis.[19]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nevirapine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing Nevirapine (NVP)-induced cytotoxicity in in vitro cell line models.

Section 1: FAQs - Understanding Nevirapine Cytotoxicity

Q1: What are the primary mechanisms of Nevirapine-induced cytotoxicity in cell lines?

A1: Nevirapine-induced cytotoxicity is multifactorial and not fully elucidated, but key mechanisms identified in cell culture models, primarily hepatocytes, include:

  • Mitochondrial Dysfunction: NVP can impair mitochondrial function. Studies in HepG2 cells have shown that NVP treatment leads to changes in the expression of mitochondrial proteins and an upregulation of mitochondrially encoded genes, suggesting a compensatory response to mitochondrial stress or damage.[1][2][3]

  • Oxidative Stress: NVP is associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][5] This imbalance can cause damage to cellular components like lipids, proteins, and DNA, ultimately contributing to cell death.[4]

  • Induction of Apoptosis: NVP has been shown to induce programmed cell death (apoptosis) in liver cell lines like HepG2.[6] This process is supported by observations of nuclear condensation, Annexin V staining, and the activation of key apoptotic proteins like caspase-9.[6]

  • Metabolic Bioactivation: NVP is metabolized by cytochrome P450 enzymes in the liver.[7] This process can generate reactive metabolites that may contribute to its toxic effects.[5][8]

Q2: Which cell lines are most commonly used to study Nevirapine toxicity?

A2: The most frequently used cell line is the HepG2 human liver carcinoma cell line.[1][3][6] It is a well-characterized model for liver function. Additionally, primary human hepatocytes are used to study NVP's effects in a more physiologically relevant system, particularly for investigating metabolic pathways and drug-drug interactions.[7]

Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures after Nevirapine treatment?

A3: Visual signs under a microscope include changes in cell morphology, such as cells rounding up, detaching from the culture surface, and the appearance of cellular debris.[6] Quantitative signs include a decrease in cell viability and proliferation, which can be measured using various assays (see Section 2).

Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section addresses common problems encountered during experiments with Nevirapine and provides actionable solutions and protocols.

Problem: I'm observing unexpectedly high levels of cell death after NVP treatment.
  • Possible Cause: The NVP concentration may be too high for your specific cell line or the exposure time may be too long. Cytotoxicity is dose- and time-dependent.

  • Solution: Conduct a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line. This will help you select appropriate suboptimal concentrations for mechanistic studies. The MTT assay is a standard colorimetric method for this purpose.[9][10]

Problem: How can I determine if oxidative stress is causing the observed cytotoxicity?
  • Solution: Measure the levels of intracellular Reactive Oxygen Species (ROS). The most common method uses the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFH-DA).[11][12][13] As a validation step, you can test whether co-treatment with an antioxidant, such as Vitamin C or Vitamin E, can rescue the cells from NVP-induced toxicity.[4][14]

Problem: How do I confirm that the cells are undergoing apoptosis and not another form of cell death like necrosis?
  • Solution: Use an assay that specifically detects the hallmarks of apoptosis. The Annexin V/Propidium Iodide (PI) staining assay is a widely used flow cytometry method that can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] Early apoptotic cells will be Annexin V positive and PI negative.[16]

Problem: My results suggest mitochondrial involvement. How can I investigate mitochondrial health directly?
  • Solution: Assess mitochondrial integrity and function using specific fluorescent probes. MitoTracker dyes are cell-permeant probes that accumulate in mitochondria depending on the mitochondrial membrane potential, a key indicator of mitochondrial health.[17][18] A decrease in fluorescence intensity can indicate mitochondrial dysfunction.

Section 3: Data Presentation & Key Pathways

Quantitative Data Summary

For reproducible experiments, it is crucial to use well-defined concentrations of Nevirapine. The tables below summarize relevant data from published studies.

Table 1: Examples of Nevirapine Concentrations and Effects in HepG2 Cells

ConcentrationExposure TimeObserved EffectReference
819 µM3 weeksAll cells died; signs of apoptosis observed.[6]
819 µM7 daysReduced MitoTracker signal intensity, indicating mitochondrial dysfunction.[2]
40 nM (0.04 µM)2 daysIC50 against HIV-1 replication in cell culture.[19][20]

Table 2: Effect of Antioxidants on Nevirapine-Induced Hepatotoxicity Markers in Rats

This in vivo data provides a rationale for testing antioxidants as a mitigation strategy in cell culture.

Treatment GroupALT (U/L)AST (U/L)MDA (U/mg protein)
Control42.38 ± 3.48134.13 ± 5.090.0458 ± 0.002
Nevirapine (NVP)70.13 ± 3.11167.00 ± 5.610.1602 ± 0.020
Vitamin C + NVP57.00 ± 3.24142.13 ± 6.010.1758 ± 0.005
Vitamin E + NVP48.75 ± 2.55140.25 ± 5.540.1446 ± 0.009

Data adapted from a study in rats, showing that NVP significantly increases markers of liver injury (ALT, AST) and oxidative stress (MDA), and that antioxidants can lower these markers.[4][21]

Signaling Pathways & Experimental Workflows

Visualizing the proposed mechanisms and experimental plans can help in designing robust studies.

Nevirapine_Cytotoxicity_Pathway cluster_cause Initiating Events cluster_mechanism Cellular Mechanisms cluster_outcome Cell Fate NVP Nevirapine ROS Oxidative Stress (↑ ROS) NVP->ROS Mito Mitochondrial Dysfunction NVP->Mito ROS->Mito Damage Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Apoptosis Apoptosis Casp9->Apoptosis Execution

Caption: Proposed pathway of NVP-induced cytotoxicity.

Troubleshooting_Workflow start Start: Expose cells to NVP assess_via Assess Viability (e.g., MTT Assay) start->assess_via decision Significant Cytotoxicity? assess_via->decision investigate Investigate Mechanism decision->investigate Yes end_ok End: Proceed with model decision->end_ok No ros_assay ROS Assay (DCFH-DA) investigate->ros_assay apop_assay Apoptosis Assay (Annexin V/PI) investigate->apop_assay mito_assay Mitochondrial Assay (MitoTracker) investigate->mito_assay mitigate Test Mitigation Strategy (e.g., add Antioxidant) ros_assay->mitigate apop_assay->mitigate mito_assay->mitigate reassess Re-assess Viability with Protective Agent mitigate->reassess end_report End: Report findings reassess->end_report

Caption: Workflow for investigating and mitigating NVP cytotoxicity.

Section 4: Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity, which is an indicator of cell viability.[9][22][23]

  • Materials:

    • 96-well flat-bottom sterile plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader (absorbance at 570-600 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[24]

    • Prepare serial dilutions of Nevirapine in culture medium.

    • Remove the old medium and add 100 µL of the NVP dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]

    • After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][23]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol uses a fluorescent probe to detect total ROS levels within cells.[11][25][26]

  • Materials:

    • 24-well or 96-well black, clear-bottom plates

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10-20 mM in DMSO)

    • Serum-free culture medium

    • Fluorescence microscope or microplate reader (Ex/Em: ~485/535 nm)

  • Procedure:

    • Seed cells in the appropriate plate and allow them to adhere overnight.

    • Treat cells with Nevirapine at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and an untreated control.

    • Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.[13][26]

    • Remove the treatment medium and wash the cells once with serum-free medium.[25]

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[11][25]

    • Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium.[12]

    • Add PBS or medium to the wells for imaging/reading.

    • Immediately measure the fluorescence using a microplate reader or visualize the cells with a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize them to the untreated control to determine the fold change in ROS production.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between live, apoptotic, and necrotic cells.[15][27][28]

  • Materials:

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)

    • Flow cytometry tubes

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with Nevirapine as required.

    • Harvest all cells, including floating cells from the supernatant and adherent cells (use a gentle detachment method like trypsin-EDTA).

    • Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[16]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[28]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis: Use flow cytometry software to gate the populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Assessment of Mitochondrial Health with MitoTracker Staining

This protocol uses a fluorescent dye to visualize mitochondria in live cells.[17][18][29]

  • Materials:

    • MitoTracker dye (e.g., MitoTracker Red CMXRos or Green FM)

    • DMSO for stock solution preparation

    • Serum-free medium

    • Fluorescence microscope

  • Procedure:

    • Prepare a 1 mM stock solution of the MitoTracker dye in high-quality, anhydrous DMSO.[17]

    • Seed cells on glass-bottom dishes or appropriate imaging plates and treat with Nevirapine.

    • On the day of analysis, prepare a working solution of MitoTracker (e.g., 20-200 nM) by diluting the stock in pre-warmed serum-free medium.[29]

    • Remove the medium from the cells and add the MitoTracker working solution.

    • Incubate for 15-45 minutes at 37°C.[29]

    • Remove the staining solution and wash the cells with fresh, pre-warmed medium.

    • Image the live cells immediately using a fluorescence microscope with the appropriate filter sets.

  • Data Analysis: Qualitatively assess changes in mitochondrial morphology (e.g., fragmentation) and quantitatively measure the fluorescence intensity per cell. A decrease in intensity may indicate loss of mitochondrial membrane potential and dysfunction.

References

Technical Support Center: Management of Nevirapine-Associated Skin Rash in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing skin rash associated with Nevirapine in clinical studies.

Frequently Asked Questions (FAQs)

What is the typical incidence of Nevirapine-associated skin rash?

What are the known risk factors for developing a Nevirapine-associated rash?

Several factors can increase the risk of developing a skin rash with Nevirapine. These include:

  • Female sex: Women appear to be at a higher risk of developing a rash associated with Nevirapine.[1][2][7]

  • Higher CD4+ cell counts at initiation of therapy: Clinical guidelines recommend against initiating Nevirapine in women with CD4+ counts greater than 250 cells/mm³ and in men with CD4+ counts greater than 400 cells/mm³, unless the benefit outweighs the risk.[2][8][9]

  • Genetic predisposition: Polymorphisms in CYP2B6 and various HLA loci have been associated with an increased risk of rash.[8][9]

  • Concomitant medications: The use of prednisone during the initial phase of Nevirapine therapy has been linked to an increased incidence and severity of rash and is not recommended for prevention.[2]

What is the typical presentation of a Nevirapine-associated rash?

Most commonly, the rash is a mild-to-moderate maculopapular erythematous eruption, which may or may not be itchy, and typically appears on the trunk, face, and extremities.[2] These rashes usually appear within the first few days to weeks of starting the medication.[8] However, a rash can also be the first sign of a more severe systemic hypersensitivity reaction, such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).[8]

How can the risk of Nevirapine-associated rash be minimized?

A key preventive measure is the use of a 14-day lead-in dosing period.[2][10] For adult patients, this typically involves a once-daily dose of 200 mg for the first 14 days, followed by an increase to the twice-daily maintenance dose if no rash develops.[2] If a rash occurs during this lead-in period, the dose should not be escalated until the rash has resolved.[2]

Troubleshooting Guides

Initial Assessment of Rash

When a study participant develops a rash while on a Nevirapine-containing regimen, a systematic approach is crucial. The following workflow outlines the initial steps for assessment and management.

cluster_0 Initial Assessment Workflow start Patient presents with rash after initiating Nevirapine assess_severity Assess rash severity (Grade 1-4) and check for systemic symptoms (fever, mucosal involvement, etc.) start->assess_severity lab_tests Immediately measure hepatic transaminases (AST/ALT) assess_severity->lab_tests decision Management Decision lab_tests->decision

Caption: Initial assessment workflow for Nevirapine-associated rash.

Management Based on Rash Severity

The management strategy for Nevirapine-associated skin rash is primarily dependent on its grade and the presence of systemic symptoms.

Grade 1 & 2 (Mild-to-Moderate) Rash without Systemic Symptoms

  • Question: A study participant has developed a localized maculopapular rash without fever, mucosal lesions, or other systemic signs. What is the appropriate course of action?

  • Answer: For mild-to-moderate rashes (Grade 1 or 2) without systemic involvement, Nevirapine can often be continued with close monitoring.[11] Symptomatic relief may be provided with antihistamines.[8][9] If the rash appeared during the 14-day lead-in period, the dose should not be escalated until the rash has resolved.[10] Prolonging the lead-in phase beyond 28 days is not recommended.[2]

Grade 3 (Severe) Rash

  • Question: A participant's rash has become diffuse and is accompanied by vesicles or limited mucosal ulcerations. What should be done?

  • Answer: In cases of severe rash (Grade 3), Nevirapine should be discontinued immediately.[8] Symptomatic management should be initiated, and the participant should be closely monitored for any signs of progression or systemic involvement.[10] Re-challenging with Nevirapine is not recommended.[8]

Grade 4 (Life-Threatening) Rash and Hypersensitivity Reactions

  • Question: A participant presents with an extensive bullous rash, significant mucosal ulceration, and systemic symptoms like fever and malaise. How should this be managed?

  • Answer: This constitutes a medical emergency, potentially indicating Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), or Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[10][12]

    • Immediate Discontinuation: Permanently discontinue Nevirapine and all other potentially causative medications.[2][8]

    • Supportive Care: Provide intensive supportive care, which may include intravenous hydration, wound care, pain management, and nutritional support.[8][9]

    • Monitoring: Closely monitor for organ dysfunction, particularly hepatic and renal involvement.[2][12]

    • Corticosteroids: The use of systemic corticosteroids is a mainstay in the management of DRESS syndrome.[12] However, their use in SJS/TEN is controversial.[8][9]

The following diagram illustrates the relationship between rash severity and the recommended clinical action.

cluster_1 Rash Severity and Clinical Action grade1_2 Grade 1-2 Rash (Mild-to-Moderate) action1_2 Continue Nevirapine with close monitoring. Provide symptomatic relief (e.g., antihistamines). Do not escalate dose if in lead-in period. grade1_2->action1_2 grade3 Grade 3 Rash (Severe) action3 Immediately and permanently discontinue Nevirapine. grade3->action3 grade4 Grade 4 Rash (Life-Threatening) action4 Permanently discontinue Nevirapine. Provide intensive supportive care. Manage as a medical emergency. grade4->action4

Caption: Relationship between rash severity and clinical action.

Data Presentation

Table 1: Incidence of Nevirapine-Associated Skin Rash in Various Studies
Study/RegionTotal Patients on NevirapineIncidence of RashSevere Reactions (SJS/TEN)
Indonesian Cohort[5]2,07114%1%
West African Cohort[6]1,62110.2%0.7%
Indian Cohort (Group A)[10]6454.66%1.23% (Grade 3 & 4)
Indian Cohort (Group B)[10]7209.03%4.86% (Grade 3 & 4)
Table 2: Grading of Nevirapine-Induced Cutaneous Reactions
GradeDescription
Grade 1 Mild, localized macular rash.[10]
Grade 2 Moderate, diffuse macular, maculopapular, or morbilliform rash, or target lesions.[10]
Grade 3 Severe, diffuse rash with vesicles or limited bullae, or superficial ulceration of a mucous membrane at one site.[10]
Grade 4 Potentially life-threatening, with extensive bullous lesions, Stevens-Johnson syndrome (SJS), or toxic epidermal necrolysis (TEN).[10]

Experimental Protocols

Protocol 1: Nevirapine Lead-In Dosing

Objective: To reduce the frequency and severity of Nevirapine-associated skin rash.

Methodology:

  • Initiation (Days 1-14): Administer Nevirapine at a dose of 200 mg once daily for the first 14 days of therapy.[2][10]

  • Monitoring: During this period, monitor the patient daily for the development of any skin rash or systemic symptoms.

  • Dose Escalation (Day 15 onwards): If no rash develops during the lead-in period, increase the Nevirapine dose to the standard maintenance dose of 200 mg twice daily.[10]

  • Management of Rash during Lead-In: If a mild-to-moderate rash appears, do not escalate the dose until the rash has completely resolved.[2][8] The lead-in dosing regimen should not be continued for more than 28 days.[2] If a severe rash or any systemic symptoms occur, discontinue Nevirapine immediately.[2]

Protocol 2: Monitoring for Hepatotoxicity in Patients with Rash

Objective: To detect early signs of liver injury, which can accompany Nevirapine-associated hypersensitivity reactions.

Methodology:

  • Baseline: Obtain baseline liver enzyme tests (Aspartate aminotransferase - AST, Alanine aminotransferase - ALT) before initiating Nevirapine therapy.[8][9]

  • Immediate Testing: For any patient who develops a rash, especially within the first 18 weeks of treatment, measure AST and ALT levels immediately.[2]

  • Scheduled Monitoring: It is recommended to monitor liver enzyme tests prior to dose escalation (at the end of the 14-day lead-in), two weeks after dose escalation, and then periodically throughout treatment.[2][8][9]

  • Action on Elevated Transaminases: If hepatic transaminases are elevated in a patient with a rash, Nevirapine should be discontinued and not restarted.[8][9]

The diagram below illustrates the potential hypersensitivity pathway leading to the clinical manifestations.

cluster_2 Simplified Hypersensitivity Reaction Pathway nevirapine Nevirapine Administration immune_activation Immune System Activation (HLA-mediated) nevirapine->immune_activation inflammatory_response Inflammatory Mediator Release immune_activation->inflammatory_response skin_rash Cutaneous Manifestations (Rash) inflammatory_response->skin_rash systemic_symptoms Systemic Symptoms (Fever, Organ Dysfunction) inflammatory_response->systemic_symptoms

Caption: Simplified Nevirapine hypersensitivity pathway.

References

Technical Support Center: Optimizing Nevirapine Dosage in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Nevirapine dosage to prevent the emergence of drug resistance in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Nevirapine resistance in HIV-1?

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an enzyme crucial for converting viral RNA into DNA.[1][2] This binding induces a conformational change in the enzyme, inhibiting its function.[2] Resistance primarily arises from specific point mutations in the gene encoding the RT enzyme.[3][4] These mutations alter the NNRTI binding pocket, reducing the affinity of Nevirapine for the enzyme and thereby diminishing its inhibitory effect.

Q2: What are the most common Nevirapine resistance mutations observed in vitro?

Several key mutations in the reverse transcriptase gene are associated with Nevirapine resistance. The most frequently observed mutations in vitro include Y181C, K103N, G190A, and V106A/M.[3][5][6] The Y181C mutation is often one of the first to emerge and can confer high-level resistance.[3] The K103N mutation is also common and can lead to cross-resistance to other NNRTIs.

Q3: What cell types are appropriate for in vitro Nevirapine resistance studies?

Peripheral blood mononuclear cells (PBMCs) are a common and physiologically relevant cell type for these studies, as they are a natural target for HIV-1 infection.[1][5] Additionally, immortalized T-cell lines (e.g., MT-2, H9) and human hepatocyte-like cell lines like HepG2 can also be utilized, with the latter being useful for studying drug metabolism and cytotoxicity.

Q4: What is a typical starting concentration of Nevirapine for in vitro resistance selection experiments?

In vitro resistance selection studies often begin with a low concentration of Nevirapine, typically around the IC50 (the concentration that inhibits 50% of viral replication). For Nevirapine, starting concentrations in the low nanomolar range (e.g., 1-5 nM) are often used.[1][5] The concentration is then gradually increased in subsequent passages as resistance develops.

Q5: How can I quantify the level of Nevirapine resistance in my in vitro culture?

Resistance is typically quantified by determining the fold-change in the IC50 value of the resistant virus compared to the wild-type virus. This involves performing a dose-response assay with a range of Nevirapine concentrations on both the wild-type and the selected resistant virus. Genotypic analysis, such as sequencing the reverse transcriptase gene, is also crucial to identify the specific mutations responsible for resistance.[7] A sensitive method for detecting and quantifying specific mutations is the LigAmp assay.[8]

Troubleshooting Guides

Problem 1: No viral replication observed even in control (no drug) wells.
Possible Cause Troubleshooting Step
Low viral titer Confirm the titer of your viral stock using a p24 antigen assay or a similar method. Ensure you are using an appropriate multiplicity of infection (MOI).
Poor cell viability Check the viability of your PBMCs or other cell lines before and during the experiment using a method like trypan blue exclusion. Ensure proper cell culture conditions (media, temperature, CO2).
Inactive viral stock The viral stock may have degraded due to improper storage. Use a fresh, validated viral stock.
Suboptimal PBMC activation If using PBMCs, ensure they are properly activated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) prior to infection.
Problem 2: Emergence of resistance is too rapid or inconsistent.
Possible Cause Troubleshooting Step
Initial drug concentration is too high Starting with a high concentration of Nevirapine can lead to the rapid selection of a highly resistant mutant, potentially not reflecting the gradual evolution of resistance. Begin with a concentration closer to the IC50 of the wild-type virus.
Viral population has pre-existing resistant variants The initial viral stock may already contain a subpopulation of resistant mutants. Sequence the initial viral stock to check for baseline resistance mutations.
Inconsistent drug concentration Ensure accurate and consistent dilution of Nevirapine for each passage.
Variability in cell culture conditions Maintain consistent cell density, media changes, and passage schedules to ensure reproducible results.
Problem 3: Difficulty in identifying specific resistance mutations.
Possible Cause Troubleshooting Step
Low frequency of mutant virus The resistant variant may be present at a low frequency. Use a more sensitive genotyping method, such as allele-specific PCR or next-generation sequencing, in addition to standard Sanger sequencing. The LigAmp assay can detect mutations at a cutoff of 0.5-1.0%.[8]
Poor quality of sequencing data Ensure high-quality RNA/DNA is extracted from the viral culture. Optimize PCR and sequencing primers.
Complex mixture of mutations The viral population may be heterogeneous with multiple resistance mutations. Clone the PCR products into a vector and sequence individual clones to identify co-occurring mutations.[7]

Quantitative Data

Table 1: Nevirapine Concentration and Emergence of Resistance Mutations in vitro

Initial Nevirapine ConcentrationFinal Nevirapine ConcentrationCell TypeKey Resistance Mutations IdentifiedFold-Change in NVP Susceptibility
5 nM64 µMPBMCsA98G, V108I, Y181CNot specified
1 nM128 µMPBMCsY181C, E138G, Y188C, G190AY181C: ~105-fold; Y188C: ~61-fold; E138G: ~6-fold; G190A (with Y181C): ~69-fold

Data compiled from studies on CRF07_BC and CRF08_BC HIV-1 subtypes.[1][5]

Table 2: Impact of Key Mutations on Nevirapine Susceptibility

MutationFold Reduction in NVP Susceptibility
V106M> 20-fold
Y181C> 20-fold
Other single mutations< 20-fold

Phenotypic analysis of mutations selected in vitro.[6]

Experimental Protocols

Protocol 1: In Vitro Selection of Nevirapine-Resistant HIV-1 in PBMCs

This protocol is a generalized procedure based on published methods.[1][5]

  • PBMC Isolation and Activation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Activate PBMCs by culturing for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and phytohemagglutinin (PHA).

    • After activation, wash the cells and culture in fresh medium containing interleukin-2 (IL-2).

  • Initial Infection and Drug Exposure:

    • Infect activated PBMCs (e.g., 1 x 10^6 cells) with a known amount of wild-type HIV-1 (e.g., 2 x 10^5 BFU) in a 24-well plate.

    • Culture the infected cells in medium containing a starting concentration of Nevirapine (e.g., 1-5 nM). Include a no-drug control well.

  • Virus Passage and Dose Escalation:

    • Monitor viral replication by measuring p24 antigen levels in the culture supernatant every 3-4 days.

    • When viral replication is detected (p24 levels increase), harvest the cell-free supernatant containing the virus.

    • Use the harvested virus to infect fresh, activated PBMCs.

    • Gradually increase the concentration of Nevirapine in the new culture (e.g., by 2-fold) with each subsequent passage.

  • Genotypic and Phenotypic Analysis:

    • At various passages, extract viral RNA from the culture supernatant.

    • Amplify the reverse transcriptase region of the pol gene using RT-PCR.

    • Sequence the PCR product to identify resistance mutations.

    • To determine the level of resistance, perform a phenotypic assay by infecting cells with the passaged virus in the presence of a range of Nevirapine concentrations to determine the IC50.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Nevirapine Resistance Selection cluster_setup Experiment Setup pbmc_isolation Isolate and Activate PBMCs infection Infect Activated PBMCs with HIV-1 pbmc_isolation->infection virus_prep Prepare Wild-Type HIV-1 Stock virus_prep->infection drug_exposure Culture with Initial Nevirapine Concentration infection->drug_exposure monitoring Monitor Viral Replication (p24 Assay) drug_exposure->monitoring passage Passage Virus to Fresh PBMCs monitoring->passage If p24 positive dose_escalation Increase Nevirapine Concentration passage->dose_escalation analysis Genotypic and Phenotypic Analysis passage->analysis dose_escalation->infection Repeat Cycle

Caption: Workflow for selecting Nevirapine-resistant HIV-1 in vitro.

nevirapine_mechanism Nevirapine Mechanism of Action and Resistance cluster_action Normal Viral Replication cluster_inhibition Nevirapine Inhibition cluster_resistance Resistance Mechanism rt_wt Wild-Type HIV-1 Reverse Transcriptase viral_dna Viral DNA rt_wt->viral_dna Reverse Transcription rt_inhibited Inhibited Reverse Transcriptase rt_wt->rt_inhibited Binding viral_rna Viral RNA viral_rna->rt_wt nevirapine Nevirapine nevirapine->rt_wt rt_mutant Mutant Reverse Transcriptase nevirapine->rt_mutant Reduced Binding no_dna No Viral DNA Synthesis rt_inhibited->no_dna mutation RT Gene Mutation (e.g., Y181C, K103N) mutation->rt_mutant replication_restored Viral Replication Continues rt_mutant->replication_restored

Caption: Mechanism of Nevirapine action and the development of resistance.

References

Technical Support Center: Nevirapine Hepatotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Nevirapine (NVP)-induced hepatotoxicity in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Nevirapine-induced hepatotoxicity observed in research models?

A1: Nevirapine-induced hepatotoxicity is multifactorial, with several proposed mechanisms. The primary mechanisms include:

  • Immune-mediated hypersensitivity: This is a common cause of liver injury, often occurring within the first few weeks of exposure. It can be associated with skin rash and fever.[1][2][3] In some models, this involves the activation of T-cells.[4]

  • Direct toxicity from reactive metabolites: NVP is metabolized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) into reactive metabolites, such as a quinone methide intermediate.[3][5] These metabolites can covalently bind to liver proteins, leading to cellular stress and damage.[5][6]

  • Mitochondrial dysfunction: NVP has been shown to induce mitochondrial dysregulation in liver cells, potentially leading to impaired energy metabolism and increased oxidative stress.[1][7][8]

  • Oxidative stress: The generation of reactive oxygen species (ROS) and depletion of endogenous antioxidants are implicated in NVP-induced liver damage.[1][9]

  • Cholestasis: NVP can interfere with bile acid synthesis and transport, leading to the accumulation of toxic bile acids in hepatocytes.[4]

Q2: I am observing high variability in hepatotoxicity in my animal model. What could be the contributing factors?

A2: High variability is a known challenge in modeling idiosyncratic drug-induced liver injury (IDILI) like that caused by Nevirapine. Factors that can contribute to this variability include:

  • Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYP2B6) and drug transporters (e.g., ABCB1) can influence NVP metabolism and clearance, affecting susceptibility to toxicity.[10][11][12]

  • Immune System Status: The individual immune response plays a crucial role. Factors that modulate the immune system can alter the severity of the hepatotoxic response.[13] For instance, higher baseline CD4+ T-cell counts have been associated with an increased risk of hepatotoxicity in clinical settings.[14][15]

  • Co-morbidities: Pre-existing liver conditions, such as viral hepatitis (HCV or HBV), can exacerbate NVP-induced liver injury.[2][16]

  • Animal Strain and Sex: Different rodent strains can exhibit varying susceptibility to NVP-induced toxicity.[3] Sex differences have also been noted, with females sometimes showing a higher risk.[14]

Q3: Are there any established strategies to minimize Nevirapine hepatotoxicity in my research model?

A3: Yes, several strategies are being explored to mitigate NVP-induced hepatotoxicity in research settings:

  • Co-administration of Antioxidants: Supplementation with antioxidants like Vitamin C and Vitamin E has been shown to ameliorate NVP-induced oxidative stress and reduce liver enzyme elevations in rat models.[9]

  • Modification of the NVP Molecule: The development of NVP analogs, such as deuterated NVP (12-d3-NVP), has been investigated to alter its metabolism and reduce the formation of reactive metabolites.[5][17] However, this approach requires careful evaluation as it can sometimes lead to unexpected metabolic shifts.[5][17]

  • Immunomodulation: Since the immune system is implicated, strategies that modulate the immune response could potentially reduce hepatotoxicity. For example, one study found that lipopolysaccharide (LPS) unexpectedly prevented NVP-induced hepatotoxicity in a rat model, suggesting that manipulation of the immune system could be a preventative approach.[13]

  • Glucocorticoid Blockade: Pre-treatment with a glucocorticoid receptor antagonist, mifepristone, has been shown to attenuate NVP-induced liver injury in a mouse model, suggesting that the acute stress response to the drug may contribute to the delayed toxicity.[6][18]

Troubleshooting Guides

Problem 1: Inconsistent or no induction of hepatotoxicity in my animal model.

Possible Cause Troubleshooting Step
Inappropriate Animal Model Ensure the chosen animal strain is susceptible to NVP-induced hepatotoxicity. C57BL/6 mice and various rat strains have been used, but susceptibility can vary.[3][6]
Insufficient Dose or Duration Review the literature for established dosing regimens. Hepatotoxicity may be delayed, requiring chronic administration (e.g., several weeks).[6]
Route of Administration Oral gavage is a common method.[6] Ensure consistent administration and bioavailability.
Genetic Variability within the Colony If possible, use genetically homogenous animal populations. Be aware that genetic polymorphisms can affect drug metabolism and toxicity.[10][12]
Lack of an Inflammatory Co-stimulus Some models require a "second hit" to induce significant liver injury. Co-administration of a non-hepatotoxic dose of an inflammatory agent like lipopolysaccharide (LPS) or using a model of underlying liver inflammation (e.g., with galactosamine) can enhance susceptibility.[19]

Problem 2: High mortality rate in the experimental group.

Possible Cause Troubleshooting Step
Excessive Nevirapine Dose The dose may be too high for the chosen animal model. Perform a dose-ranging study to determine a sublethal dose that still induces hepatotoxicity.
Severe Hypersensitivity Reaction Monitor animals closely for signs of severe systemic hypersensitivity, such as severe rash and lethargy, especially in the first few weeks of treatment.[1][3]
Underlying Health Issues in Animals Ensure the animals are healthy and free from infections before starting the experiment, as underlying conditions can increase susceptibility to drug toxicity.

Data Presentation

Table 1: Effect of Antioxidant Co-administration on Nevirapine-Induced Liver Injury Markers in Rats

Data summarized from a study by Awodele et al. (2016).[9]

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)
Control 25.3 ± 2.175.1 ± 3.5110.2 ± 5.8
Nevirapine (NVP) 55.7 ± 4.3120.5 ± 6.1185.4 ± 8.2*
NVP + Vitamin C 38.2 ± 3.1#95.4 ± 5.2#150.1 ± 7.1#
NVP + Vitamin E 32.5 ± 2.8#88.9 ± 4.9#142.6 ± 6.5#

*Values are presented as Mean ± SEM. p<0.05 compared to Control. #p<0.05 compared to NVP alone.

Table 2: Effect of Antioxidant Co-administration on Oxidative Stress Markers in the Liver of NVP-Treated Rats

Data summarized from a study by Awodele et al. (2016).[9]

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH (µg/mg protein)
Control 1.2 ± 0.115.8 ± 1.235.2 ± 2.58.5 ± 0.7
Nevirapine (NVP) 2.8 ± 0.28.1 ± 0.718.7 ± 1.54.2 ± 0.4
NVP + Vitamin C 1.9 ± 0.2#11.5 ± 0.9#25.1 ± 2.1#6.1 ± 0.5#
NVP + Vitamin E 1.6 ± 0.1#13.2 ± 1.1#29.8 ± 2.3#7.3 ± 0.6#

*Values are presented as Mean ± SEM. p<0.05 compared to Control. #p<0.05 compared to NVP alone.

Experimental Protocols

Protocol 1: Induction of Nevirapine Hepatotoxicity in a Mouse Model with Glucocorticoid Blockade

Methodology based on the study by Metushi et al.[6]

  • Animals: Male C57BL/6NCrl mice, 7–8 weeks of age.

  • Acclimatization: Animals are acclimatized for at least 7 days with ad libitum access to food and water.

  • Groups:

    • Vehicle Control (0.5% methylcellulose in PBS)

    • Nevirapine (NVP)

    • Mifepristone + NVP

    • Mifepristone + Vehicle

  • Drug Preparation:

    • NVP is prepared as a suspension in 0.5% methylcellulose in phosphate-buffered saline (PBS).

    • Mifepristone is dissolved in corn oil.

  • Dosing Regimen:

    • Day 1: Administer mifepristone (30 mg/kg) or corn oil vehicle by oral gavage. One hour later, administer NVP (up to 400 mg/kg) or methylcellulose vehicle by oral gavage.

    • Day 2 onwards (for 3 weeks): Switch to powdered food containing 0.3% NVP for the NVP-treated groups.

  • Endpoint Analysis (at 3 weeks):

    • Collect blood for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) measurement.

    • Harvest liver tissue for histopathological analysis and measurement of covalent drug binding.

Protocol 2: Evaluation of Antioxidant Effects on Nevirapine Hepatotoxicity in a Rat Model

Methodology based on the study by Awodele et al. (2016).[9]

  • Animals: Male albino rats.

  • Groups (8 rats per group):

    • Control (Distilled water)

    • Nevirapine (NVP)

    • NVP + Vitamin C

    • NVP + Vitamin E

    • NVP + Jobelyn (another antioxidant)

  • Pre-treatment Phase (2 weeks):

    • Antioxidant groups receive daily oral doses of Vitamin C (8 mg/kg), Vitamin E (5 mg/kg), or Jobelyn (10.7 mg/kg).

    • Control and NVP-only groups receive distilled water.

  • Treatment Phase (60 days):

    • All groups except the control group receive a daily oral dose of NVP (6 mg/kg).

    • Antioxidant groups continue to receive their respective antioxidants in addition to NVP.

  • Endpoint Analysis:

    • At the end of the 60-day period, collect blood for serum analysis of liver function enzymes (ALT, AST, ALP).

    • Harvest liver tissue for homogenization and measurement of oxidative stress markers (MDA, SOD, CAT, GSH) and for histopathological examination.

Visualizations

Nevirapine_Metabolism_and_Toxicity_Pathway cluster_metabolism Hepatic Metabolism cluster_toxicity Hepatotoxicity Mechanisms NVP Nevirapine CYP3A4_2B6 CYP3A4 / CYP2B6 NVP->CYP3A4_2B6 Oxidation MitochondrialDysfunction Mitochondrial Dysfunction NVP->MitochondrialDysfunction ImmuneActivation Immune Activation (T-Cell Response) NVP->ImmuneActivation Direct or Metabolite-mediated Metabolites Hydroxy Metabolites (e.g., 12-hydroxy-NVP) CYP3A4_2B6->Metabolites QuinoneMethide Reactive Quinone Methide Intermediate CYP3A4_2B6->QuinoneMethide ProteinAdducts Protein Adducts QuinoneMethide->ProteinAdducts Covalent Binding ProteinAdducts->ImmuneActivation HepatocyteInjury Hepatocyte Injury / Necrosis ProteinAdducts->HepatocyteInjury OxidativeStress Oxidative Stress (ROS Generation) MitochondrialDysfunction->OxidativeStress OxidativeStress->HepatocyteInjury ImmuneActivation->HepatocyteInjury Experimental_Workflow_Antioxidant_Study cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis AnimalSelection Select Male Albino Rats Grouping Divide into Control and Treatment Groups AnimalSelection->Grouping Pretreatment 2 Weeks: Pre-treat with Antioxidants (Vit C, Vit E) or Vehicle Grouping->Pretreatment MainTreatment 60 Days: Co-administer Nevirapine (6 mg/kg) with Antioxidants or Vehicle Pretreatment->MainTreatment Sacrifice Sacrifice Animals MainTreatment->Sacrifice BloodCollection Blood Collection Sacrifice->BloodCollection LiverHarvest Liver Tissue Harvest Sacrifice->LiverHarvest SerumAnalysis Serum Analysis: ALT, AST, ALP BloodCollection->SerumAnalysis TissueAnalysis Liver Homogenate Analysis: MDA, SOD, CAT, GSH LiverHarvest->TissueAnalysis Histopathology Histopathological Examination LiverHarvest->Histopathology Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Problem: Inconsistent Hepatotoxicity AnimalModel Inappropriate Animal Model Problem->AnimalModel DoseDuration Insufficient Dose or Duration Problem->DoseDuration Genetics Genetic Variability Problem->Genetics NoSecondHit Lack of Inflammatory Co-stimulus Problem->NoSecondHit SelectStrain Select Susceptible Strain AnimalModel->SelectStrain OptimizeDose Optimize Dosing Regimen DoseDuration->OptimizeDose HomogenousColony Use Genetically Homogenous Colony Genetics->HomogenousColony AddStimulus Add Inflammatory Co-stimulus (e.g., LPS) NoSecondHit->AddStimulus

References

Technical Support Center: Navigating Nevirapine Drug Interaction Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating drug interactions with Nevirapine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Nevirapine-induced drug interactions?

Nevirapine is a potent inducer of cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[1][2][3] This induction increases the metabolic rate of co-administered drugs that are substrates for these enzymes, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[2][4] Nevirapine has also been shown to be a mechanism-based inactivator of CYP3A4.[5][6]

Q2: How does Nevirapine induce CYP enzymes?

Nevirapine activates nuclear receptors, primarily the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][7] Upon activation, these receptors form heterodimers with the Retinoid X Receptor (RXR) and translocate to the nucleus. This complex then binds to response elements on the DNA, leading to increased transcription and subsequent synthesis of CYP3A4 and CYP2B6 enzymes.[1][7][8][9]

Q3: What are the most critical drug interactions to be aware of in a research setting?

Clinically significant interactions that are important to model in preclinical studies include those with:

  • Methadone: Nevirapine significantly reduces methadone plasma concentrations, which can precipitate withdrawal symptoms.[2][10][11]

  • Hormonal Contraceptives: The efficacy of oral contraceptives can be diminished due to accelerated metabolism of the hormonal components.[12][13]

  • Rifampicin: Co-administration can lead to decreased Nevirapine concentrations, potentially impacting its own efficacy.

Q4: Can Nevirapine inhibit any CYP enzymes?

While primarily an inducer, some in vitro studies have shown that Nevirapine can also inhibit CYP3A4.[3] This dual effect can complicate the interpretation of experimental results.

Troubleshooting Guides

Problem 1: Unexpectedly High Variability in Metabolite Formation

Possible Cause: High variability in metabolite formation across different experimental batches or donors can be due to genetic polymorphisms in CYP enzymes or regulatory proteins.

Troubleshooting Steps:

  • Genotyping: If using primary human hepatocytes from different donors, consider genotyping for common polymorphisms in CYP2B6 and CYP3A4.

  • Standardized Cell Lots: Utilize cryopreserved hepatocytes from a single, well-characterized donor lot to minimize inter-individual variability.

  • Control for Auto-induction: Be aware that Nevirapine induces its own metabolism.[14] Pre-incubation with Nevirapine for a sufficient period (e.g., 48-72 hours) is necessary to achieve a stable induction state before assessing its impact on other substrates.

Problem 2: Discrepancy Between mRNA Induction and Enzyme Activity

Possible Cause: A significant increase in CYP3A4 or CYP2B6 mRNA levels without a corresponding increase in metabolic activity could indicate post-transcriptional regulation, enzyme inhibition by Nevirapine or its metabolites, or issues with the activity assay itself.

Troubleshooting Steps:

  • Assess Enzyme Inhibition: Perform a direct CYP inhibition assay to determine if Nevirapine or its metabolites are inhibiting the catalytic activity of the induced enzymes.

  • Optimize Activity Assay: Ensure that the substrate concentration used in the activity assay is at or below the Km (Michaelis constant) to maximize sensitivity to changes in enzyme activity. Also, confirm that the incubation time is within the linear range of product formation.

  • Evaluate Cell Health: Perform a cell viability assay to ensure that the concentrations of Nevirapine used are not causing cytotoxicity, which would compromise the metabolic capacity of the cells.

Problem 3: Evidence of Hepatotoxicity in In Vitro Models

Possible Cause: Nevirapine has been associated with hepatotoxicity, which may be linked to the formation of reactive metabolites.[3][12] In vitro, this can manifest as decreased cell viability, changes in cell morphology, or leakage of liver enzymes.

Troubleshooting Steps:

  • Dose-Response Assessment: Conduct a dose-response study to determine the concentration at which Nevirapine induces cytotoxicity in your chosen cell model (e.g., HepG2 cells, primary human hepatocytes).[2][15]

  • Cell Viability Assays: Employ multiple cell viability assays that measure different cellular parameters (e.g., ATP content, membrane integrity, and metabolic activity) to get a comprehensive picture of cytotoxicity.[16]

  • Reactive Metabolite Trapping: Use trapping agents like glutathione (GSH) in your incubation mixture and analyze for the formation of GSH-adducts by LC-MS/MS to detect the presence of reactive metabolites.

Data Presentation: Summary of Key Drug Interactions

Interacting DrugEnzyme(s) InvolvedEffect of Nevirapine on Interacting DrugMagnitude of Effect (Approximate)Reference(s)
Methadone CYP2B6, CYP3A4Increased metabolism, leading to decreased plasma concentrations.36-51% reduction in AUC[10][11]
Ethinyl Estradiol CYP3A4Increased metabolism, leading to decreased plasma concentrations.29% reduction in AUC[12]
Norethindrone CYP3A4Increased metabolism, leading to decreased plasma concentrations.18% reduction in AUC[12]
Rifampicin CYP3A4, CYP2B6Decreased Nevirapine plasma concentrations.31% reduction in Nevirapine AUC

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP3A4 Induction by Nevirapine in Primary Human Hepatocytes

Objective: To determine the potential of Nevirapine to induce CYP3A4 enzyme activity in a plateable human hepatocyte model.

Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates and allow them to acclimate for 24-48 hours.

  • Treatment: Treat the hepatocytes with varying concentrations of Nevirapine (e.g., 1 µM, 10 µM, 50 µM) and a positive control (e.g., 10 µM Rifampicin) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • CYP3A4 Activity Assay:

    • After the treatment period, remove the media and wash the cells with warm PBS.

    • Add media containing a probe substrate for CYP3A4, such as midazolam (1-5 µM).

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.

    • Normalize the metabolite formation rate to the protein concentration in each well.

  • Data Interpretation: Calculate the fold induction of CYP3A4 activity by comparing the metabolite formation in Nevirapine-treated cells to the vehicle control. A fold-induction of ≥2 is generally considered significant.

Protocol 2: Investigating the Interaction between Nevirapine and Methadone using Human Liver Microsomes

Objective: To evaluate the effect of Nevirapine on the in vitro metabolism of methadone.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.2-0.5 mg/mL), methadone (at a concentration near its Km), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Inhibition/Induction Assessment:

    • Inhibition: Pre-incubate the microsomes with Nevirapine for a short period (e.g., 15 minutes) before adding methadone.

    • Induction (using induced microsomes): Use microsomes from hepatocytes pre-treated with Nevirapine as described in Protocol 1.

  • Metabolic Reaction:

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 15-30 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the depletion of methadone and the formation of its primary metabolite, EDDP, using LC-MS/MS.

  • Data Interpretation: Compare the rate of methadone metabolism in the presence and absence of Nevirapine to determine the extent of inhibition or the effect of induction.

Visualizations

Nevirapine_Metabolism_and_CYP_Induction cluster_Extracellular Extracellular cluster_Hepatocyte Hepatocyte Nevirapine_drug Nevirapine Nevirapine_in Nevirapine Nevirapine_drug->Nevirapine_in Uptake CAR CAR Nevirapine_in->CAR Activates PXR PXR Nevirapine_in->PXR Activates Metabolites Hydroxylated Metabolites Nevirapine_in->Metabolites CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR CYP2B6_gene CYP2B6 Gene CAR_RXR->CYP2B6_gene Induces Transcription CYP3A4_gene CYP3A4 Gene PXR_RXR->CYP3A4_gene Induces Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_gene->CYP3A4_protein Translation CYP2B6_protein CYP2B6 Enzyme CYP2B6_gene->CYP2B6_protein Translation Metabolites->CYP3A4_protein Metabolized by Metabolites->CYP2B6_protein Metabolized by Drug_Interaction_Workflow start Start: Hypothesis of Drug Interaction in_vitro_screen In Vitro Screening (e.g., Human Liver Microsomes) start->in_vitro_screen cyp_induction CYP Induction Assay (Primary Hepatocytes) in_vitro_screen->cyp_induction cyp_inhibition CYP Inhibition Assay (Recombinant Enzymes/Microsomes) in_vitro_screen->cyp_inhibition data_analysis Data Analysis (IC50, EC50, Fold-Induction) cyp_induction->data_analysis cyp_inhibition->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment no_interaction No Significant Interaction risk_assessment->no_interaction Below Threshold interaction_found Potential Interaction Identified risk_assessment->interaction_found Above Threshold further_studies Further Mechanistic Studies or In Vivo Correlation interaction_found->further_studies

References

Technical Support Center: Optimizing Nevirapine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Nevirapine synthesis in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for Nevirapine synthesis?

A1: While older commercial methods for Nevirapine synthesis have overall yields in the range of 59% to 68%, modern, optimized processes have demonstrated significantly higher yields.[1][2] With improved synthetic routes and process intensification, an overall yield of 86% to 91% is an achievable target in a laboratory setting.[2][3]

Q2: Which synthetic route is recommended for achieving the highest yield?

A2: For maximizing yield, a synthetic route utilizing 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylaminonicotinate (Me-CAN) as starting materials is highly recommended.[1][2] This approach, often referred to as the "Medicines for All" process, has been shown to achieve an overall yield of approximately 87%.[2] This route involves the formation of an intermediate, 2-(Cyclopropylamino) nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), followed by cyclization to Nevirapine.[2]

Q3: What are the key advantages of modern Nevirapine synthesis processes?

A3: The primary advantages of modern synthesis processes include:

  • Higher Overall Yield: As mentioned, yields can be significantly increased to over 85%.[1][2]

  • Process Consolidation: By using a common solvent system, such as diglyme, the two main reaction steps can be performed in a single unit operation ("one-pot synthesis").[2][4] This minimizes material loss during transfers and purifications.

  • Cost-Effectiveness: The use of more efficient reactions and fewer unit operations reduces the consumption of reagents and solvents, leading to lower overall costs.[1][5]

  • Improved Impurity Profile: Optimized reaction conditions help to minimize the formation of byproducts, resulting in a cleaner product that meets or exceeds USP specifications.[2][6]

Q4: Is continuous manufacturing a viable option for improving yield and efficiency?

A4: Yes, continuous pharmaceutical manufacturing (CPM) is a promising approach for the synthesis of Nevirapine.[7][8] CPM can lead to enhanced efficiency, better control over reaction parameters, and potentially lower production costs compared to traditional batch processes.[9][10] Research has shown that higher reactor temperatures in a continuous flow setup can favor cost minimization.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the First Step (CYCLOR Formation) 1. Hydrolysis of Me-CAN: Adding Me-CAN too quickly can lead to its hydrolysis, reducing the amount available for the reaction.[2]2. Suboptimal Reaction Temperature: Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures can lead to the formation of impurities.[2]1. Controlled Addition: Add the Me-CAN solution to the CAPIC solution slowly and controllably.[2]2. Temperature Optimization: Maintain the reaction temperature between 60-65°C to ensure complete formation of the CYCLOR intermediate while minimizing impurity formation.[1][2]
Foaming During Reaction Gas Evolution: The reaction of sodium hydride with trace amounts of water or other protic species, as well as the reaction itself, can lead to the evolution of gas, causing foaming.[2]Controlled Reaction Conditions: Foaming can typically be managed on a larger scale. In the lab, ensure reagents are dry and consider a slower addition rate of the base. Multiple temperature ramps may be necessary to control the exotherm and associated foaming.[2]
Formation of Impurities 1. Side Reactions: Unwanted side reactions can occur if the reaction conditions are not carefully controlled. For example, reverse addition (adding NaH/diglyme to CYCLOR) can generate more impurities.[2]2. Oxidation: The final intermediate can undergo side-reactions with oxidants used in the synthesis.[6]1. Strict Adherence to Protocol: Follow the recommended order of addition (charge CYCLOR into the NaH/diglyme mixture).[2] Monitor the reaction closely using in-process controls (IPC) like HPLC to ensure the reaction goes to completion without significant byproduct formation.[2]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Isolation and Purification Residual Solvents or Salts: Inadequate washing or drying can leave residual solvents or salts in the final product.Thorough Washing and Drying: Nevirapine is not soluble in water, so multiple washes with water can be performed without significant loss of yield to remove residual salts.[2] Ensure the final product is thoroughly dried under vacuum.

Quantitative Data Summary

The following table summarizes the reported overall yields for different Nevirapine synthesis routes.

Synthesis RouteKey Starting MaterialsOverall Yield (%)Reference(s)
First Generation Commercial Process2-chloro-nicotinic acid, CAPIC~59%[2]
Second Generation Commercial Process2-cyclopropylamino-nicotinic acid (2-CAN)~68%[1][2]
Improved Process (e.g., "Medicines for All")CAPIC, Me-CAN86-87%[1][2]
Ultra-Efficient, Highly-Consolidated RouteCAPIC, Me-CAN91%[3][4]

Experimental Protocols

High-Yield, One-Pot Synthesis of Nevirapine

This protocol is a representation of the high-yield methods described in the literature.[2][4]

Step 1: Formation of 2-(Cyclopropylamino) nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-chloro-3-amino-4-picoline (CAPIC) and a suitable solvent such as diglyme.

  • Heat the mixture to 60-65°C.

  • Slowly add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in diglyme to the reaction mixture while maintaining the temperature between 60-65°C. The slow addition is crucial to prevent hydrolysis of Me-CAN.[2]

  • Monitor the reaction progress by an in-process control method (e.g., HPLC) until the consumption of CAPIC is complete and the formation of CYCLOR is maximized (typically around 85A% by HPLC).[2]

Step 2: Cyclization to Nevirapine

  • In a separate dry vessel under an inert atmosphere, prepare a suspension of sodium hydride (NaH) in diglyme.

  • Carefully add the CYCLOR solution from Step 1 to the NaH suspension. Note: This addition order is important to minimize impurity formation.[2]

  • Heat the reaction mixture to 80-85°C to effect ring closure.

  • Monitor the reaction by HPLC until the consumption of CYCLOR is nearly complete (~1A% remaining).[2]

  • Cool the reaction mixture to 0-5°C and slowly quench with water to decompose any remaining NaH. This step is exothermic and may cause foaming.[2]

Step 3: Isolation and Purification of Crude Nevirapine

  • Perform an azeotropic distillation to remove water and some of the diglyme.[2]

  • Cool the mixture and collect the precipitated crude Nevirapine by filtration.

  • Wash the crude product with water to remove any inorganic salts.

Step 4: Final Purification

  • The crude Nevirapine can be further purified by recrystallization from an appropriate solvent system to meet the required purity specifications. The final purification step is often identical to that used in established commercial processes to ensure consistent crystal morphology and bioavailability.[2]

Visualizations

experimental_workflow start Start Materials: CAPIC & Me-CAN step1 Step 1: CYCLOR Formation (60-65°C in Diglyme) start->step1 Slow Addition step2 Step 2: Cyclization (NaH in Diglyme, 80-85°C) step1->step2 Transfer to NaH step3 Step 3: Quenching & Isolation (Water, Filtration) step2->step3 Cool & Quench step4 Step 4: Purification (Recrystallization) step3->step4 Crude Product end_product Pure Nevirapine step4->end_product

Caption: High-yield, one-pot synthesis workflow for Nevirapine.

Caption: Troubleshooting logic for addressing low yield in Nevirapine synthesis.

References

Technical Support Center: Refining Analytical Methods for Detecting Nevirapine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Nevirapine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Nevirapine that should be targeted for analysis?

A1: The major Phase I metabolites of Nevirapine are the hydroxylated forms: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[1][2] These are primarily formed by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[1][2] Following hydroxylation, these metabolites are typically conjugated with glucuronic acid for excretion.[1][3][4]

Q2: Which analytical techniques are most suitable for the simultaneous quantification of Nevirapine and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][6][7] HPLC-UV is a cost-effective and robust method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low-concentration metabolites and for complex biological matrices.[7][8]

Q3: What are the critical parameters to consider during the validation of an analytical method for Nevirapine and its metabolites?

A3: Method validation should be conducted in accordance with ICH guidelines and should include assessment of linearity, accuracy, precision, selectivity, specificity, recovery, and stability.[8][9][10] The lower limit of quantification (LLOQ) is also a critical parameter, especially for monitoring low-level metabolites.[5]

Troubleshooting Guides

HPLC-UV Method Development
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the pH of the mobile phase; a pH of 4.8 has been shown to be effective.[10][11] - Use a guard column and ensure proper column washing. - Reduce the injection volume or dilute the sample.
Poor resolution between metabolite peaks - Mobile phase composition is not optimal. - Inappropriate column chemistry.- Optimize the mobile phase gradient and the ratio of organic solvent to buffer.[8] - A C8 or C18 column is commonly used; consider a different column if resolution is still an issue.[10][12]
Baseline noise or drift - Contaminated mobile phase or detector. - Air bubbles in the system.- Filter the mobile phase and flush the system. - Degas the mobile phase.
Interference from endogenous components - Inefficient sample preparation.- Optimize the protein precipitation or liquid-liquid extraction procedure.[12][13]
LC-MS/MS Method Development
Problem Potential Cause(s) Troubleshooting Steps
Low signal intensity - Inefficient ionization. - Matrix effects.- Optimize the ion source parameters (e.g., temperature, gas flow). - Consider using a different ionization source (e.g., APCI instead of ESI for less polar compounds).[7] - Improve sample clean-up to reduce matrix suppression.
High background noise - Contamination in the LC or MS system.- Flush the LC system and clean the MS ion source.
Inconsistent retention times - Fluctuations in column temperature. - Changes in mobile phase composition.- Use a column oven to maintain a constant temperature.[8] - Prepare fresh mobile phase daily.

Experimental Protocols

HPLC-UV Method for Nevirapine and its Metabolites in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[5][8][12]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[8]

    • Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.0) and acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm.[12]

LC-MS/MS Method for Nevirapine and its Metabolites in Hair

This protocol is based on a validated method for long-term adherence monitoring.[6][14]

  • Sample Preparation:

    • Wash hair samples with dichloromethane to remove external contaminants.

    • Dry and weigh approximately 10 mg of hair.

    • Incubate the hair in a methanol-based extraction buffer overnight.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC system.

    • Column: Zorbax SB-C18 column (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • MS System: Agilent 6460 Triple Quadrupole MS.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

HPLC-UV Method Validation Parameters
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Nevirapine10 - 10,0001090.3 - 112.0< 9.7
2-OH-NVP10 - 2,5001091.5 - 108.5< 8.5
3-OH-NVP10 - 2,5001092.1 - 109.3< 8.9
8-OH-NVP10 - 2,5001090.8 - 110.1< 9.2
12-OH-NVP10 - 2,5001091.2 - 108.9< 9.0

Data synthesized from multiple sources for illustrative purposes.[5][8]

LC-MS/MS Method Validation Parameters for Hair Analysis
AnalyteLinearity Range (pg/mg)LOQ (pg/mg)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Nevirapine4 - 50,0001185 - 115< 15< 15
2-OH-NVP2 - 1,250685 - 115< 15< 15
3-OH-NVP2 - 1,250685 - 115< 15< 15

Data sourced from a study on long-term adherence monitoring.[6][14][15]

Visualizations

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Glucuronidation) NVP Nevirapine M2OH 2-Hydroxynevirapine NVP->M2OH CYP3A4 M3OH 3-Hydroxynevirapine NVP->M3OH CYP2B6 M8OH 8-Hydroxynevirapine NVP->M8OH CYP3A4 M12OH 12-Hydroxynevirapine NVP->M12OH CYP2D6/CYP3A4 Glucuronides Glucuronide Conjugates M2OH->Glucuronides M3OH->Glucuronides M8OH->Glucuronides M12OH->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion Analytical_Workflow start Biological Sample (Plasma/Hair) prep Sample Preparation (Protein Precipitation / Extraction) start->prep analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep->analysis data Data Acquisition analysis->data processing Data Processing (Peak Integration, Quantification) data->processing report Results Reporting processing->report Troubleshooting_Logic start Analytical Issue Encountered check_sample Verify Sample Preparation start->check_sample check_instrument Check Instrument Parameters start->check_instrument check_reagents Evaluate Reagents & Standards start->check_reagents optimize Optimize Method Parameters check_sample->optimize check_instrument->optimize check_reagents->optimize validate Re-validate Method optimize->validate

References

Technical Support Center: Interpreting Unexpected Side Effects of Nevirapine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected side effects of Nevirapine in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a high incidence of skin rash in our rat model treated with Nevirapine. Is this a known side effect and what are the potential mechanisms?

A1: Yes, skin rash is a well-documented idiosyncratic side effect of Nevirapine in some strains of rats.[1][2] The reaction is considered idiosyncratic because it only manifests in specific strains and is more prevalent in females.[1][2] The underlying mechanism is believed to be immune-mediated.[1] Research suggests that the rash is not caused by the parent drug but by a reactive metabolite.[3] Specifically, the 12-hydroxylation metabolic pathway, which involves the oxidation of an exocyclic methyl group, has been identified as responsible for the rash.[3] Treatment with the 12-hydroxynevirapine (12-OH-NVP) metabolite itself can induce the rash.[3][4] The current hypothesis is that 12-OH-NVP is further metabolized in the skin to a reactive quinone methide, which can act as a hapten and trigger an immune response.[3][5] This is supported by the upregulation of genes associated with a danger signal (e.g., S100a7a) and immune responses (e.g., IL22ra2) in the skin of animals treated with 12-OH-NVP.[5]

Q2: Our animal studies are showing elevated liver enzymes after Nevirapine administration. What is the current understanding of Nevirapine-induced hepatotoxicity?

A2: Nevirapine-associated hepatotoxicity is a known adverse effect observed in both humans and animal models.[6][7][8][9] The mechanism is thought to be multifactorial and may involve direct toxicity, mitochondrial dysfunction, hypersensitivity reactions, and oxidative stress.[7] Two distinct types of hepatotoxicity have been described: an early, immune-mediated hypersensitivity reaction that can occur within the first 18 weeks of treatment, and a late-onset toxicity that may be due to the direct toxic effects of the drug or its metabolites.[7][9] Studies in rats have shown that Nevirapine can induce oxidative stress in the liver, leading to increased lipid peroxidation (measured as malondialdehyde - MDA) and a decrease in antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6][10] This oxidative stress can contribute to hepatocellular injury, resulting in the elevation of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][7] The metabolic activation of Nevirapine in the liver, potentially leading to the formation of a reactive quinone methide, is also implicated in its hepatotoxicity.[3]

Q3: We are observing inconsistent results in our Nevirapine animal studies. What are some factors that could be contributing to this variability?

A3: Several factors can contribute to variability in animal studies with Nevirapine. The incidence and severity of side effects like skin rash are highly dependent on the animal strain and sex.[1][2] For example, female Brown Norway rats have a 100% incidence of skin rash at a dose of 150 mg/kg/day, while female Sprague-Dawley rats show a much lower incidence, and male rats of these strains do not develop a rash at all.[1][2] Dose is another critical factor, with higher doses generally leading to a higher incidence and severity of side effects.[1] Furthermore, the metabolic profile of the animals can influence the formation of reactive metabolites responsible for toxicity. The induction of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 which are involved in Nevirapine metabolism, can alter its clearance and the production of toxic metabolites.[11][12]

Troubleshooting Guides

Issue: High mortality rate in animals receiving high doses of Nevirapine.

  • Possible Cause: The administered dose may be exceeding the maximum tolerated dose (MTD) for the specific animal strain and sex being used.

  • Troubleshooting Steps:

    • Review the literature for established MTDs of Nevirapine in your specific animal model.

    • If data is unavailable, conduct a dose-range finding study with a small group of animals to determine the MTD.

    • Consider a dose-escalation protocol, where the dose is gradually increased over time, as this has been shown to induce tolerance in some cases.[1]

Issue: Lack of observable skin rash in a rat model expected to show this side effect.

  • Possible Cause 1: The animal strain or sex is not susceptible to Nevirapine-induced skin rash.

  • Troubleshooting Steps:

    • Verify the strain and sex of the animals. Female Brown Norway rats are a highly susceptible model.[1][2]

  • Possible Cause 2: The dose of Nevirapine is too low.

  • Troubleshooting Steps:

    • Confirm the administered dose. Doses around 150 mg/kg/day have been shown to induce a high incidence of rash in susceptible strains.[1][2]

  • Possible Cause 3: Insufficient duration of treatment.

  • Troubleshooting Steps:

    • The onset of the rash is delayed, typically appearing between 7-10 days in Brown Norway rats.[1] Ensure the observation period is adequate.

Issue: Unexpected neurological or behavioral changes observed in treated animals.

  • Possible Cause: Nevirapine can cross the blood-brain barrier and may have central nervous system effects.

  • Troubleshooting Steps:

    • Document the observed behavioral changes systematically (e.g., changes in motor activity, exploratory behavior).

    • Studies in mice have suggested that Nevirapine may have stimulatory properties at higher doses and could potentially modulate NMDA receptors.[13] Chronic administration has also been shown to impair recognition memory.[14]

    • Consider incorporating a battery of neurobehavioral tests into your study protocol if these effects are of interest.

Data Presentation

Table 1: Incidence of Nevirapine-Induced Skin Rash in Different Rat Strains

Rat StrainSexDose (mg/kg/day)Incidence of Skin RashReference
Sprague-DawleyFemale15021% (6/28)[1][2]
Brown NorwayFemale150100% (32/32)[1][2]
LewisFemale1500% (0/6)[1][2]
Sprague-DawleyMale1500%[1][2]
Brown NorwayMale1500%[1][2]
Brown NorwayFemale10050% (2/4)[1][2]
Brown NorwayFemale750%[1][2]
Brown NorwayFemale400%[1][2]

Table 2: Effect of Nevirapine on Liver and Oxidative Stress Markers in Rats

Treatment GroupDose (mg/kg/day)DurationChange in ALT/ASTChange in MDAChange in SOD/CATReference
Nevirapine660 daysSignificant increaseSignificant increaseNon-significant decrease[6]
Nevirapine184 weeksSignificant increaseSignificant increaseSignificant decrease[10][15]
Nevirapine364 weeksSignificant increaseSignificant increaseSignificant decrease[10][15]

Experimental Protocols

Protocol 1: Induction of Nevirapine-Induced Skin Rash in Brown Norway Rats

  • Animal Model: Female Brown Norway rats.

  • Drug Preparation: Prepare a suspension of Nevirapine in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Administer Nevirapine orally at a dose of 150 mg/kg/day.

  • Monitoring:

    • Observe the animals daily for signs of skin rash, paying close attention to the ears, back, and tail. The first signs, such as red ears, may appear between days 7 and 10.[1]

    • Document the onset, progression, and severity of the rash.

    • At the end of the study, collect skin tissue for histopathological analysis to observe for mononuclear inflammatory infiltrate.[1]

  • Immune Response Characterization (Optional):

    • Isolate splenocytes from affected animals.

    • Perform adoptive transfer of splenocytes to naïve recipient rats to confirm the immune-mediated nature of the rash.[1]

    • Isolate lymphocytes from lymph nodes and perform in vitro stimulation with Nevirapine and its metabolites to assess cytokine production (e.g., IFN-gamma) and proliferation.[4]

Protocol 2: Assessment of Nevirapine-Induced Hepatotoxicity and Oxidative Stress in Rats

  • Animal Model: Male Wistar rats.

  • Drug Administration: Administer Nevirapine orally at doses of 18 mg/kg/day and 36 mg/kg/day for 4 weeks.[10][15]

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for biochemical analysis and perfuse the liver for histopathology and oxidative stress marker analysis.

  • Biochemical Analysis:

    • Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin to assess liver function.[10][15]

  • Oxidative Stress Analysis:

    • Prepare liver homogenates.

    • Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[10][15]

    • Measure the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[10][15]

  • Histopathology:

    • Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine for signs of hepatocellular necrosis, inflammation, and other pathological changes.[10][15]

Visualizations

Nevirapine_Metabolism_Toxicity cluster_liver Liver cluster_skin Skin NVP_liver Nevirapine CYP450 CYP450 (e.g., CYP3A4) NVP_liver->CYP450 Metabolism QM_liver Quinone Methide (Reactive Metabolite) CYP450->QM_liver Hepatotoxicity Hepatotoxicity (Oxidative Stress, Necrosis) QM_liver->Hepatotoxicity NVP_skin Nevirapine Hydroxylation 12-Hydroxylation NVP_skin->Hydroxylation OH_NVP 12-OH-Nevirapine Hydroxylation->OH_NVP Sulfation Sulfation OH_NVP->Sulfation QM_skin Quinone Methide (Reactive Metabolite) Sulfation->QM_skin Immune_Response Immune Response (Hapten Formation) QM_skin->Immune_Response Skin_Rash Skin Rash Immune_Response->Skin_Rash NVP_systemic Systemic Nevirapine NVP_systemic->NVP_liver NVP_systemic->NVP_skin

Caption: Proposed metabolic pathways for Nevirapine-induced hepatotoxicity and skin rash.

Experimental_Workflow_Skin_Rash start Start: Select Female Brown Norway Rats dosing Administer Nevirapine (150 mg/kg/day, oral) start->dosing monitoring Daily Observation for Skin Rash (7-10 days) dosing->monitoring rash_dev Rash Develops? monitoring->rash_dev no_rash Continue Monitoring/ Re-evaluate Protocol rash_dev->no_rash No tissue_collection Collect Skin Tissue for Histopathology rash_dev->tissue_collection Yes immune_studies Isolate Splenocytes for Adoptive Transfer (Optional) tissue_collection->immune_studies analysis Analyze Data: Incidence, Onset, Severity tissue_collection->analysis immune_studies->analysis end End analysis->end

Caption: Experimental workflow for investigating Nevirapine-induced skin rash in rats.

Logical_Relationship_Side_Effects NVP Nevirapine Administration Metabolism Metabolic Activation (CYP450) NVP->Metabolism Reactive_Metabolites Formation of Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Immune_Activation Immune System Activation Reactive_Metabolites->Immune_Activation Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity Immune_Activation->Hepatotoxicity contributes to Skin_Rash Skin Rash Immune_Activation->Skin_Rash

Caption: Logical relationship between Nevirapine metabolism and its major side effects.

References

Validation & Comparative

Navigating NNRTI Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance between nevirapine and other non-nucleoside reverse transcriptase inhibitors (NNRTIs) is critical for the development of next-generation antiretroviral therapies and for optimizing treatment strategies in HIV-1 infected individuals. This guide provides a detailed comparison of nevirapine's cross-resistance profile with first- and second-generation NNRTIs, supported by experimental data, detailed methodologies, and a visual representation of resistance pathways.

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term treatment. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, but their efficacy can be compromised by the development of resistance mutations in the reverse transcriptase enzyme. Cross-resistance, where a mutation conferring resistance to one drug also confers resistance to other drugs in the same class, is a major concern with NNRTIs. This guide focuses on the cross-resistance patterns observed with nevirapine, a first-generation NNRTI, and compares its performance against other key NNRTIs.

Quantitative Analysis of NNRTI Cross-Resistance

Understanding the degree of cross-resistance is paramount for predicting treatment outcomes and guiding the selection of subsequent therapies. The following table summarizes the fold change (FC) in the 50% inhibitory concentration (IC50) for various NNRTIs in the presence of common resistance mutations. A higher fold change indicates a greater level of resistance.

HIV-1 RT MutationNevirapine (NVP)Efavirenz (EFV)Etravirine (ETR)Rilpivirine (RPV)Doravirine (DOR)
K103N >50[1]~25[1]<3<3<3[2]
Y181C >50[3]<3[3]>10~3[4]<3
G190A/S >50[5]>10[5]<3<3<3
L100I <10>10[5]<3<3<3
V106A >10[3]<3<3<3>3[6]
Y188L >50[1]>50[1]>10>10>3[6]
E138K <3<3>3>3<3
M230L <10>10>10>10>3[6]
K101E Intermediate[7]Low[7]Low[7]Intermediate[7]<3
K103N + Y181C HighHigh>10[1]>10>10[6]

Note: Fold change values are approximate and can vary depending on the specific viral strain and the experimental assay used. "High" indicates a significant level of resistance, often exceeding a 10- to 50-fold change in IC50.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: genotypic and phenotypic resistance testing.

Genotypic Resistance Testing

This method identifies specific mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.

Experimental Workflow:

  • Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.

  • Reverse Transcription and PCR Amplification: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme. The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to determine the precise nucleotide sequence of the reverse transcriptase gene.[7]

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[7]

  • Interpretation: The identified mutations are cross-referenced with databases (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various NNRTIs.

Phenotypic Resistance Testing (e.g., PhenoSense Assay)

This method directly measures the susceptibility of a patient's viral strain to different antiretroviral drugs.[3]

Experimental Workflow:

  • Viral RNA Extraction and Amplification: Similar to genotypic testing, the patient's viral RNA is extracted and the reverse transcriptase and protease gene regions are amplified.[5]

  • Construction of Recombinant Viruses: The amplified patient-derived gene sequences are inserted into a standardized viral vector that lacks these genes but contains a reporter gene (e.g., luciferase).[5]

  • Viral Production: The recombinant vectors are introduced into host cells to produce virus particles that contain the patient's reverse transcriptase and protease enzymes.[5]

  • Drug Susceptibility Assay: These recombinant viruses are then used to infect target cells in the presence of varying concentrations of different NNRTI drugs.[5]

  • Measurement of Viral Replication: The level of viral replication is quantified by measuring the expression of the reporter gene (e.g., light output from luciferase).[5]

  • Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is determined for the patient's virus and a wild-type reference virus. The fold change is calculated as the ratio of the IC50 of the patient's virus to the IC50 of the reference virus.

NNRTI Cross-Resistance Pathways

The development of resistance to NNRTIs is a complex process involving the selection of specific mutations that reduce the binding affinity of the drug to the reverse transcriptase enzyme. The following diagram illustrates the logical relationships in cross-resistance among NNRTIs, highlighting the key mutations that drive this phenomenon.

NNRTI_Cross_Resistance cluster_first_gen First-Generation NNRTIs cluster_second_gen Second-Generation NNRTIs cluster_newer_gen Newer NNRTI cluster_mutations Key Resistance Mutations Nevirapine Nevirapine K103N K103N Nevirapine->K103N Selects Y181C Y181C Nevirapine->Y181C Selects G190A G190A Nevirapine->G190A Selects V106A V106A Nevirapine->V106A Selects Efavirenz Efavirenz Efavirenz->K103N Selects L100I L100I Efavirenz->L100I Selects Y188L Y188L Efavirenz->Y188L Selects M230L M230L Efavirenz->M230L Selects Etravirine Etravirine Doravirine Doravirine Rilpivirine Rilpivirine K103N->Nevirapine High Resistance K103N->Efavirenz High Resistance Y181C->Nevirapine High Resistance Y181C->Etravirine Resistance Y181C->Rilpivirine Resistance G190A->Nevirapine High Resistance G190A->Efavirenz Resistance L100I->Efavirenz High Resistance V106A->Nevirapine Resistance Y188L->Nevirapine High Resistance Y188L->Efavirenz High Resistance Y188L->Etravirine Resistance Y188L->Rilpivirine Resistance E138K E138K E138K->Etravirine Resistance E138K->Rilpivirine Resistance M230L->Efavirenz Resistance M230L->Etravirine Resistance M230L->Rilpivirine Resistance K101E K101E K101E->Nevirapine Resistance K101E->Rilpivirine Resistance

References

Validating the Non-Inferiority of Nevirapine to Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with that of protease inhibitors (PIs) for the treatment of HIV-1 infection. The following sections present a synthesis of data from key clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways and study workflows to support the validation of Nevirapine's non-inferiority.

Data Presentation: Efficacy and Safety Profiles

The following tables summarize the quantitative data from pivotal clinical trials comparing Nevirapine-based regimens to PI-based regimens. These trials provide the core evidence for evaluating the non-inferiority of Nevirapine.

Table 1: Virologic Efficacy in Treatment-Naïve Patients

Clinical TrialNevirapine RegimenProtease Inhibitor RegimenVirologic Suppression (HIV RNA <50 copies/mL) at Week 48Non-Inferiority Met
ARTEN Nevirapine + TDF/FTCAtazanavir/ritonavir + TDF/FTC66.8%Yes[1]
NEWART Nevirapine + TDF/FTCAtazanavir/ritonavir + TDF/FTC61.3%Yes[2]
OCTANE (Trial 2) Nevirapine + TDF/FTCLopinavir/ritonavir + TDF/FTC86% (Virologic Failure or Death: 14%)N/A (Superiority not shown for PI)

Table 2: Immunological Response and Safety Outcomes

Clinical TrialOutcome MeasureNevirapine ArmProtease Inhibitor ArmKey Findings
ARTEN Mean CD4+ cell count increase from baseline (cells/mm³)Not explicitly stated in abstractNot explicitly stated in abstract-
Discontinuation due to adverse events13.6%3.6%Higher discontinuation rate with Nevirapine.[1]
Lipid ProfileSignificant increase in HDL-c; Decrease in TC:HDL-c ratioLess favorable lipid profileNevirapine associated with a less atherogenic lipid profile.[1]
NEWART Mean CD4+ cell count increase from baseline (cells/mm³)Not explicitly stated in abstractNot explicitly stated in abstract-
Discontinuation due to adverse events12%12%Similar rates of discontinuation.[2]
Lipid ProfileSignificant increase in HDL-c; Decrease in TC:HDL-c ratioLess favorable lipid profileConfirmed findings of the ARTEN study.[2]
OCTANE (Trial 2) Virologic failure, death, or permanent treatment discontinuation32%22%Higher rate in the Nevirapine arm, primarily due to discontinuations.
Discontinuation due to adverse events14%0%Significantly more discontinuations in the Nevirapine arm.
Meta-analysis of switch studies Maintenance of Virological Suppression (Intent-to-Treat)80%78%NVP-based regimens showed non-inferiority.
Discontinuation due to liver toxicity7%0%Higher risk of liver toxicity with Nevirapine.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below.

ARTEN Trial (NCT00389207)
  • Objective: To compare the efficacy and safety of Nevirapine versus ritonavir-boosted Atazanavir in treatment-naïve HIV-1-infected patients.[1]

  • Study Design: A randomized, open-label, non-inferiority trial.[1]

  • Patient Population: Antiretroviral-naïve HIV-1 patients with CD4+ T-cell counts <400 cells/mm³ for men and <250 cells/mm³ for women.[1]

  • Interventions:

    • Arm 1: Nevirapine (200 mg twice daily or 400 mg once daily) + Tenofovir disoproxil fumarate (TDF)/Emtricitabine (FTC).[1]

    • Arm 2: Atazanavir/ritonavir (300 mg/100 mg once daily) + TDF/FTC.[1]

  • Primary Endpoint: Plasma HIV RNA <50 copies/mL at two consecutive visits prior to week 48.[1]

  • Key Assessments: Plasma HIV-1 RNA levels, CD4+ cell counts, serum chemistry (including lipid profiles), and recording of adverse events.

NEWART Trial (NCT00552240)
  • Objective: To confirm the findings of the ARTEN trial, comparing the virologic efficacy and safety of Nevirapine versus ritonavir-boosted Atazanavir in treatment-naïve HIV-1-infected patients.[2]

  • Study Design: A randomized, open-label, phase 4 clinical trial.[2]

  • Patient Population: Treatment-naïve HIV-1-infected patients with CD4+ cell counts <250 cells/mm³ for women and <400 cells/mm³ for men.[2]

  • Interventions:

    • Arm 1: Nevirapine (200 mg twice daily) + TDF/FTC.[2]

    • Arm 2: Atazanavir/ritonavir (300/100 mg once daily) + TDF/FTC.[2]

  • Primary Endpoint: Virologic response prior to and at week 48 (confirmed HIV plasma viral load <50 copies/mL, without rebound or change in antiretrovirals).[2]

  • Key Assessments: Plasma HIV-1 RNA levels, CD4+ cell counts, plasma lipids, and adverse event monitoring.[2]

OCTANE/ACTG A5208 Trial (NCT00089505)
  • Objective: To compare the efficacy of NNRTI- and PI-based regimens in women with and without prior exposure to single-dose Nevirapine for prevention of mother-to-child transmission.

  • Study Design: Two parallel randomized trials. Trial 2 included women with no prior Nevirapine exposure.

  • Patient Population (Trial 2): HIV-1-infected, treatment-naïve women.

  • Interventions (Trial 2):

    • Arm 1: Nevirapine + TDF/FTC.

    • Arm 2: Lopinavir/ritonavir + TDF/FTC.

  • Primary Endpoint: Time to virologic failure (confirmed HIV-1 RNA level ≥200 copies/mL at or after week 24) or death.

  • Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and clinical and laboratory adverse events.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action of Nevirapine and Protease Inhibitors within the context of the HIV-1 replication cycle.

HIV_Replication_Cycle cluster_host_cell Host Cell (CD4+ T-Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assembly Assembly & Budding HIV_RNA HIV RNA ReverseTranscription Reverse Transcription HIV_RNA->ReverseTranscription HIV_DNA HIV DNA ReverseTranscription->HIV_DNA Integration Integration Nevirapine Nevirapine (NNRTI) Nevirapine->ReverseTranscription Inhibits Host_DNA Host DNA Proviral_DNA Proviral DNA Transcription Transcription Proviral_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Viral_Polyproteins Viral Polyproteins Translation->Viral_Polyproteins Protease_Cleavage Protease Cleavage Viral_Polyproteins->Protease_Cleavage Mature_Proteins Mature Viral Proteins Protease_Cleavage->Mature_Proteins New_Virion New Immature Virion Mature_Virion Mature Infectious Virion New_Virion->Mature_Virion Maturation HIV_Virion_Out HIV_Virion_Out Protease_Inhibitor Protease Inhibitors (PIs) Protease_Inhibitor->Protease_Cleavage Inhibits HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating

Caption: Mechanism of action of Nevirapine and Protease Inhibitors in the HIV replication cycle.

Experimental Workflow

The following diagram outlines a generalized workflow for the clinical trials discussed in this guide.

Clinical_Trial_Workflow Start Patient Screening Inclusion_Criteria Inclusion Criteria Met (e.g., Treatment-Naïve, CD4 Count) Start->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Eligible Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail Not Eligible Arm_A Nevirapine-Based Regimen Randomization->Arm_A Arm_B Protease Inhibitor-Based Regimen Randomization->Arm_B Follow_Up Follow-Up Visits (Weeks 4, 8, 12, 24, 36, 48) Arm_A->Follow_Up Arm_B->Follow_Up Assessments Assessments: - HIV RNA (Viral Load) - CD4+ Cell Count - Safety Labs (Lipids, LFTs) - Adverse Events Follow_Up->Assessments Primary_Endpoint Primary Endpoint Analysis (e.g., Virologic Suppression at Week 48) Assessments->Primary_Endpoint Data_Analysis Statistical Analysis (Non-Inferiority Margin) Primary_Endpoint->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a randomized clinical trial comparing antiretroviral regimens.

References

Head-to-Head Comparison: Nevirapine vs. Atazanavir in Treatment-Naive HIV-1 Patients

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, summarizing key clinical data on the efficacy, safety, and resistance profiles of Nevirapine and Atazanavir as first-line therapies for HIV-1 infection.

This guide provides an objective comparison of two widely used antiretroviral agents, the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the protease inhibitor (PI) Atazanavir, in treatment-naive adult patients with HIV-1. The data presented is primarily drawn from the ARTEN (Antiretroviral Therapy with Nevirapine and Tenofovir) and NEWART (Nevirapine vs. Atazanavir/ritonavir with Tenofovir/Emtricitabine) clinical trials, which provide robust head-to-head comparative data.

Efficacy

The primary measure of efficacy in antiretroviral therapy is the successful suppression of viral replication, typically defined as achieving an undetectable viral load (HIV-1 RNA <50 copies/mL). Both the ARTEN and NEWART studies demonstrated the non-inferiority of Nevirapine compared to ritonavir-boosted Atazanavir in achieving this endpoint at 48 weeks when used in combination with a backbone of Tenofovir/Emtricitabine.[1][2]

Efficacy Outcome (Week 48)NevirapineAtazanavir/rStudy
Virologic Response (<50 copies/mL) 66.8%65.3%ARTEN[2][3]
Virologic Response (<50 copies/mL) 61.3%64.9%NEWART[1]

Safety and Tolerability

The safety and tolerability profiles of antiretroviral regimens are critical for long-term adherence and patient outcomes. The ARTEN and NEWART trials reported on key safety parameters, including adverse events and metabolic changes.

Adverse Events

While the overall frequency of adverse events was similar between the two treatment arms in the NEWART trial, the ARTEN trial noted a higher rate of discontinuation due to adverse events in the Nevirapine arm.[1][2][3]

Safety Outcome (Week 48)NevirapineAtazanavir/rStudy
Any Adverse Event 88.0%94.8%NEWART[1]
Serious Adverse Events 9.6%8.8%ARTEN[2][3]
Discontinuation due to Adverse Events 13.6%3.6%ARTEN[2][3]
Discontinuation due to Adverse Events 12.0%12.0%NEWART[1]
Metabolic Profile

Significant differences in lipid profiles were observed between the two drugs. Nevirapine was associated with a more favorable lipid profile, characterized by a significant increase in high-density lipoprotein (HDL) cholesterol and a decrease in the total cholesterol to HDL ratio. Conversely, Atazanavir/r was associated with a greater increase in triglycerides.[1][2][3]

Mean Change in Lipid Parameters (from baseline to Week 48)NevirapineAtazanavir/rp-valueStudy
HDL Cholesterol (mg/dL) +9.6+3.50.016NEWART[1]
Total Cholesterol:HDL Ratio -0.38-0.020.038NEWART[1]
Total Cholesterol:HDL Ratio -0.24+0.130.0001ARTEN[2][3]
Triglycerides (mg/dL) -Increased Significantly More-ARTEN[2][3]

Resistance

The development of drug resistance is a key consideration in antiretroviral therapy. The ARTEN trial highlighted a significant difference in the emergence of resistance mutations between the two agents upon virologic failure. Resistance mutations were more frequently selected in patients failing on Nevirapine compared to those failing on Atazanavir/r.[2][3]

Resistance Outcome (Week 48)NevirapineAtazanavir/rStudy
Virologic Failures with Resistance Mutations 29/440/28ARTEN[2][3]
Common Resistance Mutations
DrugAssociated Resistance Mutations
Nevirapine K103N, Y181C, G190A, V106M, Y188L, K101E, A98G, V108I[4][5][6]
Atazanavir I50L, M46I, V82A, L90M, I54V, N88S, M46L, V32I, I84V[7][8]

Experimental Protocols

The ARTEN and NEWART trials were randomized, open-label, multicenter studies comparing the efficacy and safety of Nevirapine and ritonavir-boosted Atazanavir in treatment-naive HIV-1 infected adults.[1][2]

ARTEN Trial (NCT00389207)
  • Design: Randomized, open-label, non-inferiority trial.[2]

  • Patient Population: Antiretroviral-naive HIV-1 patients with CD4+ T-cell counts <400 cells/mm³ for men and <250 cells/mm³ for women.[2]

  • Treatment Arms:

    • Nevirapine (200 mg twice daily or 400 mg once daily) + Tenofovir/Emtricitabine (fixed-dose combination).[2]

    • Atazanavir/ritonavir (300 mg/100 mg once daily) + Tenofovir/Emtricitabine (fixed-dose combination).[2]

  • Primary Endpoint: Plasma HIV-1 RNA <50 copies/mL at two consecutive visits prior to week 48.[2]

NEWART Trial (NCT00552240)
  • Design: Randomized, open-label, phase 4 clinical trial.[1]

  • Patient Population: Treatment-naive HIV-1 infected patients with CD4-based initiation criteria for Nevirapine (<250 cells/mm³ for women and <400 cells/mm³ for men).[1][9]

  • Treatment Arms:

    • Nevirapine (200 mg twice daily) + Tenofovir/Emtricitabine (300/200 mg once daily).[1]

    • Atazanavir/ritonavir (300/100 mg once daily) + Tenofovir/Emtricitabine (300/200 mg once daily).[1]

  • Primary Endpoint: Virologic response (confirmed HIV plasma viral load <50 copies/mL) prior to and at week 48, without rebound or change in antiretroviral therapy.[1]

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (48 Weeks) cluster_endpoint Primary Endpoint Assessment p Treatment-Naive HIV-1 Patients inclusion Inclusion Criteria Met (CD4 counts, etc.) p->inclusion rand Randomization (1:1) inclusion->rand nvp_arm Nevirapine + Tenofovir/Emtricitabine rand->nvp_arm Arm 1 atv_arm Atazanavir/ritonavir + Tenofovir/Emtricitabine rand->atv_arm Arm 2 endpoint Virologic Response at Week 48 (HIV-1 RNA <50 copies/mL) nvp_arm->endpoint atv_arm->endpoint

Experimental workflow for the ARTEN and NEWART trials.

Signaling Pathways and Mechanisms of Action

Nevirapine and Atazanavir target different stages of the HIV-1 replication cycle.

HIV-1 Replication Cycle and Drug Targets

HIV_Lifecycle HIV HIV Virion Binding 1. Binding and Fusion HIV->Binding RT 2. Reverse Transcription (RNA -> DNA) Binding->RT Integration 3. Integration (into Host DNA) RT->Integration Replication 4. Transcription and Translation (Viral Proteins) Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding New_HIV New HIV Virion Budding->New_HIV NVP Nevirapine (NNRTI) NVP->RT Inhibits Reverse Transcriptase ATV Atazanavir (PI) ATV->Budding Inhibits Protease (prevents maturation) Metabolic_Pathways cluster_nvp Nevirapine Metabolism cluster_atv Atazanavir Metabolism NVP Nevirapine NVP_Metabolites Hydroxylated Metabolites NVP->NVP_Metabolites CYP3A4, CYP2B6 NVP_Excretion Glucuronidated Metabolites (Excreted) NVP_Metabolites->NVP_Excretion UGT Enzymes ATV Atazanavir ATV_Metabolites Oxidative Metabolites ATV->ATV_Metabolites CYP3A4 ATV_Excretion Excreted in Feces and Urine ATV_Metabolites->ATV_Excretion

References

A Comparative Guide to Phenotypic Assays for Confirming Nevirapine Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of HIV-1 resistance, selecting the appropriate assay to confirm Nevirapine resistance mutations is a critical decision. This guide provides an objective comparison of key phenotypic assays, supported by experimental data, detailed methodologies, and visual workflows to aid in this process.

Understanding Nevirapine and Resistance

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric site on the HIV-1 reverse transcriptase (RT), inhibiting its function and preventing the conversion of viral RNA to DNA. However, the emergence of specific mutations in the RT enzyme can reduce the binding affinity of Nevirapine, leading to drug resistance. Common mutations conferring resistance to Nevirapine include K103N, Y181C, G190A, and V106A/M.[1][2] Phenotypic assays are essential for determining the extent to which these genetic mutations translate into clinically significant drug resistance.

Quantitative Comparison of Phenotypic Assays

The performance of various phenotypic assays can be compared based on their ability to detect resistance, reported as a fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.

Table 1: Assay Characteristics and Performance

FeatureAntivirogram (Virco)PhenoSense (ViroLogic)LigAmp Assay
Assay Principle Recombinant Virus AssayRecombinant Virus AssayOligonucleotide Ligation Assay
Measurement IC50 Fold ChangeIC50 Fold Change% of Mutant Population
Required Viral Load ≥1,000 copies/mL≥500 copies/mLNot specified, uses PCR product
Sensitivity Detects variants >10-20% of the viral populationDetects variants >10-20% of the viral populationHigh, detects ~0.1% of the viral population
Turnaround Time ~21 days16-27 daysShorter, lab-dependent

Table 2: Reported Fold Change in Nevirapine Susceptibility for Key Mutations

MutationAntivirogram (Fold Change)PhenoSense (Fold Change)Notes
K103N >20-fold[1]>20-fold[1]High-level resistance.
Y181C >20-fold>20-foldHigh-level resistance.[3]
G190A/S >50-fold (G190S)>50-fold (G190S)High-level resistance.[1]
V106A/M VariableVariableAssociated with resistance.
A98G, K101E, V108I, V179D/E ~2-5-fold~2-5-foldMinor mutations, can act synergistically.[1]

Note: Fold-change values can vary between studies and specific viral backbones.

A comparative analysis of the Antivirogram and PhenoSense assays revealed a high concordance of 91.5% in classifying viruses as either sensitive or having reduced susceptibility.[4] However, the correlation of the actual resistance values (fold change) was noted to be weaker for some drugs, particularly for samples with low-level resistance.[5] The PhenoSense assay has been reported to be more precise than the Antivirogram assay for some nucleoside RT inhibitors.[6][7]

Experimental Protocols

Detailed protocols for commercial assays are proprietary. However, the fundamental steps are well-documented.

Recombinant Virus Assays (PhenoSense & Antivirogram)

These assays involve generating recombinant viruses containing the patient's HIV-1 protease and reverse transcriptase genes.

  • Specimen Collection: 3.0 mL of plasma from an EDTA (lavender-top) or PPT (pearl-top) tube is required. Plasma should be separated from cells within six hours of collection and stored frozen.[8][9]

  • RNA Extraction and PCR: Viral RNA is extracted from the patient's plasma. The protease and reverse transcriptase regions of the pol gene are then amplified using reverse transcription PCR (RT-PCR).[10]

  • Recombinant Virus Generation: The amplified patient-derived gene fragments are inserted into a standardized HIV-1 vector that is deficient in these genes. This vector is then used to transfect host cells, resulting in the production of infectious recombinant virus particles.

  • Drug Susceptibility Testing: The recombinant viruses are cultured in the presence of serial dilutions of Nevirapine.

  • Readout and Analysis: The assay measures a reporter gene product (e.g., luciferase) to quantify viral replication. The IC50 is calculated, and the fold change in resistance is determined by comparing the patient virus IC50 to that of a wild-type reference virus.[8]

LigAmp (Oligonucleotide Ligation Assay)

This is a highly sensitive method for detecting and quantifying specific point mutations.

  • Template Preparation: The target region of the reverse transcriptase gene is amplified from the patient's sample via RT-PCR.[11]

  • Allele-Specific Ligation: Two oligonucleotide probes are designed to bind adjacent to each other on the amplified DNA template, spanning the mutation site. A third, allele-specific probe is designed for either the wild-type or the mutant sequence.

  • Ligation Reaction: A thermostable DNA ligase is added. The ligase will only join the probes if there is a perfect match between the allele-specific probe and the template DNA at the mutation site.

  • Detection and Quantification: The ligated products are captured (e.g., on a streptavidin-coated plate) and detected using a fluorescent or radioactive label. The ratio of the mutant to wild-type signal provides a quantitative measure of the proportion of the resistant variant in the viral population.[12]

Visualizing the Pathways and Workflows

Nevirapine's Mechanism of Action and Resistance

nevirapine_mechanism cluster_rt_activity Normal HIV-1 Reverse Transcription cluster_nvp_action Nevirapine Inhibition cluster_resistance Resistance Mechanism Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT synthesizes Proviral_DNA Proviral DNA RT->Proviral_DNA synthesizes Inhibited_RT Inactive RT RT->Inhibited_RT conformational change Nevirapine Nevirapine Nevirapine->RT binds to allosteric pocket Mutated_RT Mutated RT (e.g., K103N) Nevirapine->Mutated_RT reduced binding Inhibited_RT->Proviral_DNA blocks synthesis Mutated_RT->Proviral_DNA continues synthesis

Caption: Nevirapine inhibits reverse transcriptase, but mutations can prevent binding.

Workflow of Recombinant Virus Phenotypic Assays

recombinant_workflow Patient_Plasma Patient Plasma (≥500 copies/mL) RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR of Protease/RT Genes RNA_Extraction->RT_PCR Ligation Ligate into HIV Vector RT_PCR->Ligation Transfection Transfect Host Cells Ligation->Transfection Virus_Harvest Harvest Recombinant Virus Transfection->Virus_Harvest Drug_Susceptibility Infect Cells with Virus & Nevirapine Dilutions Virus_Harvest->Drug_Susceptibility Luciferase_Assay Measure Viral Replication (Luciferase) Drug_Susceptibility->Luciferase_Assay IC50_Calculation Calculate IC50 Luciferase_Assay->IC50_Calculation Fold_Change Compare to Wild-Type (Fold Change) IC50_Calculation->Fold_Change

Caption: Step-by-step workflow for PhenoSense and Antivirogram assays.

Logical Flow of the LigAmp Assay

ligamp_logic PCR_Product PCR Product of RT Gene Split_Sample Split Sample PCR_Product->Split_Sample Wild_Type_Reaction Add Wild-Type Probes + Ligase Split_Sample->Wild_Type_Reaction Aliquot 1 Mutant_Reaction Add Mutant Probes + Ligase Split_Sample->Mutant_Reaction Aliquot 2 Ligation_WT Perfect Match? Wild_Type_Reaction->Ligation_WT Ligation_Mut Perfect Match? Mutant_Reaction->Ligation_Mut Signal_WT Generate Signal Ligation_WT->Signal_WT Yes Quantify Quantify Signals & Calculate Ratio Ligation_WT->Quantify No (No Signal) Signal_Mut Generate Signal Ligation_Mut->Signal_Mut Yes Ligation_Mut->Quantify No (No Signal) Signal_WT->Quantify Signal_Mut->Quantify

Caption: Decision logic for the allele-specific LigAmp assay.

References

Safety Operating Guide

Personal protective equipment for handling Tivirapine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Tivirapine (also known as Nevirapine), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE ComponentDescriptionPurpose
Hand Protection Protective gloves.[1] Double gloving is recommended when compounding, administering, and disposing of the substance.[2]To prevent skin contact.[1]
Eye Protection Safety goggles with side-shields.[1]To protect eyes from splashes or dust.[1]
Body Protection Impervious clothing or a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2]To prevent contamination of skin and personal clothing.[1][2]
Respiratory Protection A suitable respirator should be used, especially in situations where dust formation is possible.[1]To prevent inhalation of the substance.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Wash hands thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid ingestion and inhalation.[3]

    • Prevent dust formation.[3]

    • Use only in a well-ventilated area.[1]

  • Storage:

    • To maintain product quality, store in a freezer.[3]

    • Keep the container tightly closed in a dry and well-ventilated place.[3]

    • Store away from strong oxidizing agents.[3]

Accidental Release and Disposal Measures

In the event of an accidental release, personnel should follow these procedures.

  • Spill Response:

    • Sweep up the spilled material and shovel it into a suitable container for disposal.[3]

    • Avoid creating dust.[3]

  • Disposal:

    • Dispose of the substance and its container at an approved waste disposal plant.[3]

    • Keep the product and empty containers away from heat and sources of ignition.[3]

First-Aid Measures

Immediate first-aid measures should be taken in case of exposure.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

This compound Handling Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

Tivirapine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Freezer Storage B->C D Weighing and Aliquoting C->D E Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Dispose of Waste in Approved Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.